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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Ethoxy-4-methylaniline Hydrochloride

Executive Summary 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a highly functionalized aromatic amine salt utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a highly functionalized aromatic amine salt utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and materials science [1]. While the free base form (CAS: 2486-64-8) is frequently cited in literature, the hydrochloride salt is overwhelmingly preferred in rigorous laboratory settings due to its superior oxidative stability and aqueous solubility [2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its salt formulation, and self-validating experimental protocols for characterizing its physical behavior.

Physicochemical Property Matrix

The quantitative data for 3-ethoxy-4-methylaniline hydrochloride is summarized in Table 1 below. These parameters are critical for calculating reaction stoichiometry, predicting chromatographic retention, and designing formulation matrices.

PropertyValue / Description
Chemical Name 3-Ethoxy-4-methylaniline hydrochloride
CAS Registry Number 855394-58-0 (Salt) / 2486-64-8 (Free Base)
Molecular Formula C₉H₁₄ClNO (or C₉H₁₃NO · HCl)
Molecular Weight 187.67 g/mol
InChIKey HXMBBZCAWONZRA-UHFFFAOYSA-N
Physical State Hygroscopic crystalline solid (off-white to brownish)
Aqueous Solubility High (Typical for anilinium chlorides; >100 mg/mL)
Organic Solubility Soluble in Methanol, Ethanol, DMSO; Insoluble in Hexane
Melting Point ~190°C – 205°C (Often accompanied by decomposition)

Data synthesized from commercial chemical databases and standard aniline hydrochloride profiles [1][3].

Mechanistic Insights: The Causality of the Hydrochloride Salt

As a Senior Application Scientist, it is crucial to understand why the hydrochloride salt is engineered, rather than simply accepting it as a default reagent state.

The Problem with the Free Base: The free base, 3-ethoxy-4-methylaniline, contains two strongly electron-donating groups (EDGs): an ethoxy group (-OEt) at the 3-position (donating via resonance) and a methyl group (-CH₃) at the 4-position (donating via hyperconjugation). These groups significantly increase the electron density on the aromatic ring and the amine nitrogen. Consequently, the free base is highly nucleophilic but also highly susceptible to aerial oxidation. When exposed to ambient air and light, the free base rapidly oxidizes, forming dark brown or black polymeric impurities [4].

The Hydrochloride Solution: By treating the free base with hydrochloric acid, the lone pair on the amine nitrogen is protonated to form an anilinium chloride salt .

  • Oxidative Stability: Protonation converts the electron-donating amine (-NH₂) into an electron-withdrawing ammonium group (-NH₃⁺). This drastically reduces the electron density of the aromatic system, rendering the molecule highly resistant to oxidative degradation during long-term storage.

  • Solubility Thermodynamics: The ionic nature of the salt lowers the crystal lattice energy relative to the hydration energy, resulting in excellent solubility in polar protic solvents (water, methanol) [5]. This is an absolute requirement for biological assays and biphasic coupling reactions.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the determination of physical properties must rely on self-validating systems. Below are the standard operating procedures for profiling this compound.

Protocol 1: Thermodynamic Aqueous Solubility Profiling (HPLC-UV)

Kinetic solubility (visual dissolution) often overestimates true solubility. This shake-flask method guarantees thermodynamic equilibrium.

  • Preparation: Add an excess amount of 3-ethoxy-4-methylaniline hydrochloride (e.g., 500 mg) to a glass vial containing 2.0 mL of the target aqueous buffer (pH 1.2 to 7.4).

  • Equilibration: Seal the vial and agitate continuously on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., C18 column, 254 nm detection) against a freshly prepared standard calibration curve.

  • Self-Validation Check: System Suitability & Stability Verification. Inject a known concentration standard at the beginning and the exact end of the HPLC sequence. If the final standard deviates by >2% in peak area, or if secondary peaks appear in the sample chromatogram, it indicates the compound degraded during the 48-hour incubation, invalidating the solubility result.

Protocol 2: Thermal Stability and Melting Point Determination

Aniline hydrochlorides are notorious for decomposing near their melting points, releasing toxic aniline and HCl gas [3].

  • Sample Prep: Thoroughly pulverize the crystalline sample using an agate mortar. Pack the powder into a glass capillary tube to a depth of 2-3 mm, tapping firmly to eliminate air pockets.

  • Calibration: Insert the capillary into a digital melting point apparatus.

  • Heating Ramp: Rapidly heat the block to 170°C, then reduce the heating ramp rate to exactly 1.0 °C/min.

  • Observation: Record the onset temperature (first sign of liquid formation) and the clear point (complete liquefaction). Note any browning or gas evolution, which indicates thermal decomposition rather than a pure phase transition.

  • Self-Validation Check: Apparatus Calibration. Immediately prior to testing the sample, run a USP-grade reference standard (e.g., Caffeine, MP 235°C) through the exact same heating ramp. If the reference standard deviates by >0.5°C from its literature value, the apparatus must be recalibrated before the sample data can be trusted.

Workflow Visualization

The following diagram illustrates the logical decision tree for the physicochemical characterization of the compound.

G Start 3-Ethoxy-4-methylaniline Hydrochloride Solubility Aqueous Solubility Testing Start->Solubility Protocol 1 Thermal Thermal Analysis (Melting Point) Start->Thermal Protocol 2 HPLC HPLC-UV Quantification Solubility->HPLC DSC Capillary / DSC Determination Thermal->DSC Result1 Thermodynamic Solubility Profile HPLC->Result1 Result2 Decomposition Temp & Phase Change DSC->Result2

Caption: Workflow for physicochemical characterization of 3-Ethoxy-4-methylaniline hydrochloride.

Safety, Handling, and Hazard Classification

Like most functionalized aniline salts, 3-ethoxy-4-methylaniline hydrochloride requires strict safety controls.

  • Hygroscopicity: The salt is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture absorption and subsequent hydrolysis [1].

  • Toxicity: It is classified under GHS as Acute Tox. 3 (Toxic if swallowed, in contact with skin, or if inhaled) and Skin Sens. 1. Systemic absorption can lead to methemoglobinemia, a condition where the blood loses its oxygen-carrying capacity [4].

  • PPE: Handling requires nitrile gloves, a particulate respirator (N95/P100) when weighing dry powders, and localized exhaust ventilation.

References

  • National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Chemical and physical properties." PubChem Database. Available at: [Link]

  • NextSDS. "3-ethoxy-4-methylaniline — Chemical Substance Information and Hazard Classifications." NextSDS Regulatory Database. Available at: [Link]

  • Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water and Alcohols." ACS Publications, 2011. Available at: [Link]

Exploratory

A Comprehensive Technical Guide to 3-Ethoxy-4-methylaniline Hydrochloride: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 3-Ethoxy-4-methylaniline hydrochloride, a key starting material and building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 3-Ethoxy-4-methylaniline hydrochloride, a key starting material and building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying principles and causalities behind the synthesis, purification, and analytical validation of this important compound.

Introduction and Strategic Importance

3-Ethoxy-4-methylaniline hydrochloride (CAS No. 855394-58-0) is a substituted aniline derivative of significant interest in medicinal chemistry and process development. While not an active pharmaceutical ingredient (API) itself, it serves as a critical precursor in the synthesis of complex molecules, most notably in the construction of targeted cancer therapeutics.

Its strategic importance lies in the specific arrangement of its functional groups: the nucleophilic amine, the electron-donating ethoxy and methyl groups, and their specific regiochemistry on the phenyl ring. This unique configuration makes it an ideal fragment for coupling reactions in the synthesis of kinase inhibitors. A prominent example is its use in the manufacture of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used to treat non-small-cell lung cancer and other cancers.[1][2][3] Understanding the synthesis and quality control of this intermediate is therefore paramount to ensuring the purity and efficacy of the final API.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and analytical strategy. The hydrochloride salt form enhances water solubility and stability compared to the free base.[4]

Table 2.1: Chemical Identifiers and Properties
PropertyValueSource
Chemical Name 3-Ethoxy-4-methylaniline hydrochlorideInternal
Synonym(s) 3-ethoxy-4-methylbenzenamine hydrochlorideInternal
CAS Number 855394-58-0[5]
Molecular Formula C₉H₁₄ClNO[5] (Derived)
Molecular Weight 187.67 g/mol [5]
Free Base CAS 2486-64-8[6]
Free Base Formula C₉H₁₃NO
Free Base MW 151.21 g/mol [7] (Derived)
InChI Key (HCl Salt) HXMBBZCAWONZRA-UHFFFAOYSA-N[5]
Appearance White to off-white crystalline solid (Predicted)[4]
Table 2.2: Predicted Spectroscopic Data
TechniqueExpected Peaks / Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.0-10.5 (br s, 3H, -NH₃⁺), δ ~7.0-7.2 (m, 3H, Ar-H), δ ~4.05 (q, J=7.0 Hz, 2H, -OCH₂CH₃), δ ~2.15 (s, 3H, Ar-CH₃), δ ~1.35 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ ~155 (Ar-C-O), ~135 (Ar-C-N), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~64 (-OCH₂-), ~16 (Ar-CH₃), ~15 (-CH₃).
FTIR (KBr Pellet, cm⁻¹)~2800-3100 (N-H stretch from -NH₃⁺), ~2900-2980 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch, aromatic), ~1230 (C-O stretch, aryl ether).
Mass Spec. (ESI+)m/z 152.11 (M+H)⁺ for free base (C₉H₁₃NO).[8]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 3-Ethoxy-4-methylaniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following pathway is a logical and industrially relevant approach, starting from a commercially available precursor. The core principle is the strategic introduction of the required functional groups onto the aromatic ring.

Causality in Synthesis: The chosen pathway begins with 4-methyl-2-nitrophenol. This starting material is selected because it already contains the methyl group and a precursor to the amine (the nitro group) in the correct relative positions. The phenolic hydroxyl group provides a reactive site for introducing the ethoxy substituent.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 4-Methyl-2-nitrophenol B Sodium 4-methyl-2-nitrophenoxide A->B  NaOH or NaH (Deprotonation) C 1-Ethoxy-4-methyl-2-nitrobenzene B->C  Ethyl Iodide (EtI) (SN2 Reaction) D 3-Ethoxy-4-methylaniline (Free Base) C->D  Pd/C, H2 or SnCl2, HCl (Catalytic Hydrogenation) E 3-Ethoxy-4-methylaniline hydrochloride D->E  HCl in Ether or IPA (Acid-Base Reaction)

Caption: A plausible synthetic pathway for 3-Ethoxy-4-methylaniline hydrochloride.

Detailed Step-by-Step Experimental Protocol

Protocol Self-Validation: Each step includes a monitoring checkpoint (e.g., TLC) and a defined endpoint. The final characterization serves as the ultimate validation of the entire process.

Step 1: Ethoxylation of 4-Methyl-2-nitrophenol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 4-methyl-2-nitrophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, forming the sodium phenoxide. This significantly increases the nucleophilicity of the oxygen for the subsequent reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Alkylation: After stirring for 30 minutes, add ethyl iodide (1.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Workup: Cool the mixture, and carefully quench with water. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Ethoxy-4-methyl-2-nitrobenzene.[9]

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the crude product from Step 1 in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5 mol%). Causality: Pd/C is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups to anilines using hydrogen gas. It provides a high surface area for the reaction and is easily removed by filtration.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., balloon or 50 psi) while stirring vigorously.

  • Monitoring: The reaction progress can be monitored by TLC or the cessation of hydrogen uptake.

  • Isolation: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Rinse the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 3-Ethoxy-4-methylaniline as the free base, which may be used directly or purified by column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-Ethoxy-4-methylaniline free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ether (e.g., 2 M solution) or concentrated HCl dropwise with stirring. A precipitate will form. Causality: The amine is basic and reacts with HCl in an acid-base reaction. The resulting ammonium salt has significantly lower solubility in non-polar organic solvents like ether, causing it to precipitate out of the solution, which is an effective method of purification.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities.[11] Dry the product under vacuum to yield pure 3-Ethoxy-4-methylaniline hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized material. This self-validating system ensures that the material meets the specifications required for subsequent use in drug synthesis.

G A Synthesized Batch of 3-Ethoxy-4-methylaniline HCl B Structural Confirmation A->B C Purity & Assay A->C D ¹H NMR B->D E Mass Spec (MS) B->E F FTIR B->F G HPLC-UV C->G H Final QC Release D->H E->H F->H G->H

Caption: A typical analytical workflow for quality control release.

Structural Elucidation
  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. The spectrum should show distinct signals for the aromatic protons, the ethoxy group (a characteristic quartet and triplet), the methyl group singlet, and the broad ammonium proton signal, all with the correct integrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will detect the free base. The primary confirmation is the presence of the protonated molecular ion [M+H]⁺ at m/z 152.11, corresponding to the molecular formula C₉H₁₃NO.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum should feature a broad absorption in the 2800-3100 cm⁻¹ region, characteristic of an ammonium N-H stretch, along with aromatic C=C stretches and a strong C-O ether stretch around 1230 cm⁻¹.[12]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). Causality: The C18 stationary phase is non-polar, retaining the analyte. The acetonitrile/water mobile phase elutes the compound. TFA is used to acidify the mobile phase, ensuring the aniline is protonated and yields sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Result: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For use in API synthesis, purity should typically exceed 99.0%.

Application in Erlotinib Synthesis

The primary application for 3-Ethoxy-4-methylaniline hydrochloride is as a key building block in the synthesis of Erlotinib. In this synthesis, it participates in a nucleophilic aromatic substitution (SₙAr) reaction.

The free base, 3-Ethoxy-4-methylaniline, is generated in situ or by a separate neutralization step. Its amino group acts as a nucleophile, attacking the C4 position of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, displacing the chloride leaving group.[1][13]

G A 4-chloro-6,7-bis(2- methoxyethoxy)quinazoline C Erlotinib A->C Nucleophilic Aromatic Substitution (SNAr) B 3-Ethoxy-4-methylaniline (Free Base) B->C

Caption: The coupling reaction to form the core of Erlotinib.

This specific aniline derivative is crucial because the ethoxy and methyl groups contribute to the final molecule's binding affinity and pharmacokinetic properties within the EGFR active site.[3] The purity of the aniline is critical, as any related impurities could be carried through to the final API, compromising its safety and efficacy.[9]

Safety, Handling, and Storage

As with all aniline derivatives, 3-Ethoxy-4-methylaniline hydrochloride must be handled with appropriate care.

  • Hazard Classification: While specific data for this salt is limited, related anilines are classified as acutely toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[6] Prolonged exposure may cause damage to organs.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[14]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transfer. Ensure eyewash stations and safety showers are readily accessible.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Protect from light and moisture. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative degradation.

References

  • SciELO. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available at: [Link]

  • New Drug Approvals. (2015). Erlotinib. Available at: [Link]

  • Modified Synthesis of Erlotinib Hydrochloride - PMC. (n.d.). Available at: [Link]

  • NextSDS. (n.d.). 3-ethoxy-4-methylaniline — Chemical Substance Information. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • ResearchGate. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. Available at: [Link]

  • PubChemLite. (n.d.). 3-ethoxy-4-methylaniline (C9H13NO). Available at: [Link]

  • Organic Syntheses. (n.d.). p. 217 - Organic Syntheses Procedure. Available at: [Link]

  • PubChemLite. (n.d.). 4-ethoxy-n-methylaniline hydrochloride (C9H13NO). Available at: [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Available at: [Link]

Sources

Foundational

Preformulation Solubility Characterization of 3-Ethoxy-4-methylaniline Hydrochloride: A Technical Whitepaper

Executive Summary In early-stage drug development and materials science, the physicochemical characterization of functional pharmacophores is a non-negotiable prerequisite for successful formulation. 3-Ethoxy-4-methylani...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and materials science, the physicochemical characterization of functional pharmacophores is a non-negotiable prerequisite for successful formulation. 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a highly functionalized aniline derivative. While the free base exhibits poor aqueous solubility due to the lipophilic contributions of the ethoxy and methyl substituents, its hydrochloride (HCl) salt form is engineered to overcome these thermodynamic barriers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the solubility behavior of 3-ethoxy-4-methylaniline HCl and provide a self-validating, field-proven methodology for determining its thermodynamic solubility profile across biorelevant conditions.

Physicochemical Properties & Mechanistic Causality

To predict how 3-ethoxy-4-methylaniline HCl will behave in solution, we must first understand the thermodynamic interplay between its crystal lattice and the surrounding solvent.

The free base of this compound is highly lipophilic. The ethoxy group (-OCH₂CH₃) donates electron density into the aromatic ring via resonance, but simultaneously increases the steric bulk and partition coefficient (LogP). By protonating the primary amine with hydrochloric acid, we create a salt with a significantly lower crystal lattice energy relative to its hydration energy. When introduced to water, the salt undergoes rapid dissociation, enabling favorable ion-dipole interactions between the protonated amine ( BH+ ) and water molecules.

Table 1: Physicochemical Properties of 3-Ethoxy-4-methylaniline HCl

PropertyValueCausality / Significance
CAS Number 855394-58-0Unique identifier for the specific hydrochloride salt form.
Molecular Weight 187.67 g/mol The relatively low molecular weight favors a positive entropy of solvation.
Salt Form Hydrochloride (HCl)Drastically lowers the activation energy required for aqueous dissolution compared to the free base.
Dominant Intermolecular Force Ion-DipoleDrives rapid initial kinetic dissolution in aqueous media.

Thermodynamic Solubility Profiling: The Saturation Shake-Flask (SSF) Method

Kinetic solubility (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute concentration limit at equilibrium). To design robust formulations, we must rely on thermodynamic data. According to the United States Pharmacopeia (USP) Chapter <1236>, the Saturation Shake-Flask (SSF) method remains the gold standard for determining true equilibrium solubility[1].

The following workflow is designed as a self-validating system . Every step includes a physical or chemical checkpoint to ensure the data generated is an artifact-free reflection of reality.

SSF_Workflow Start 1. Solid Addition (Excess 3-Ethoxy-4-methylaniline HCl) Buffer 2. Media Addition (Biorelevant Buffers) Start->Buffer Incubation 3. Equilibration (37°C, 24h, 150 rpm) Buffer->Incubation Separation 4. Phase Separation (Centrifugation / Sedimentation) Incubation->Separation Analysis 5. Quantification & pH Check (HPLC-UV & Potentiometry) Separation->Analysis

Workflow of the Saturation Shake-Flask (SSF) method for thermodynamic solubility.

Self-Validating SSF Protocol
  • Solid Addition (The Excess Rule): Add an estimated 10-20% excess of 3-ethoxy-4-methylaniline HCl powder into a glass vial. Causality: Without a visible solid pellet remaining at the end of the assay, the system has not reached saturation, rendering the data invalid[2].

  • Media Addition: Introduce 1.0 mL of the target aqueous media (e.g., USP Simulated Gastric Fluid, pH 1.2).

  • Equilibration: Seal and incubate the vials on an orbital shaker at 37°C and 150 rpm for 24 hours. Causality: 24 hours provides sufficient time for the system to overcome any transient supersaturation states and settle into its lowest energy thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the samples at 5,000 rpm for 10 minutes. Causality: Centrifugation or sedimentation is strictly preferred over syringe filtration. Lipophilic compounds frequently adsorb to PTFE or nylon filter membranes, leading to falsely depressed solubility readings[2].

  • Quantification & pH Verification: Extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV. Critical Checkpoint: You must measure the pH of the supernatant after equilibration[3].

pH-Solubility Profile & The Henderson-Hasselbalch Relationship

The solubility of 3-ethoxy-4-methylaniline HCl is not a static number; it is a dynamic curve dictated by the pH of the environment and the compound's pKa. Because it is a salt of a weak base, its solubility is governed by the Henderson-Hasselbalch equation.

At low pH (e.g., the stomach, pH 1.2), the surrounding environment is highly acidic, ensuring the aniline nitrogen remains fully protonated. Here, solubility is maximized. However, as the pH increases past the compound's pKa (typically ~4.5 - 5.0 for substituted anilines), the compound deprotonates. The loss of the positive charge collapses the ion-dipole interactions, forcing the compound back into its lipophilic free base form, triggering rapid precipitation[3].

pHSolubility Salt Solid HCl Salt (Crystal Lattice) Dissociation Aqueous Dissociation (BH+ + Cl-) Salt->Dissociation Hydration LowPH pH < pKa (e.g., pH 1.2) High Solubility (Ionized) Dissociation->LowPH Protonation Maintained HighPH pH > pKa (e.g., pH 7.4) Precipitation Dissociation->HighPH Deprotonation Intrinsic Intrinsic Solubility (S0) (Neutral Free Base) HighPH->Intrinsic Thermodynamic Equilibrium

pH-dependent phase transition and solubilization pathway of the hydrochloride salt.

Table 2: Representative pH-Dependent Solubility Profile

MediaFinal pHExpected Solubility BehaviorDominant Species
SGF (USP) 1.2Highly Soluble (> 30 mg/mL)Ionized ( BH+ )
Acetate Buffer 4.5Moderately SolubleMixed ( BH+ / B )
Phosphate Buffer 7.4Poorly Soluble (Precipitation)Neutral Free Base ( B )
Water (Unbuffered) ~ 3.5 - 4.0*Highly SolubleIonized ( BH+ )

*Note on Unbuffered Water: When 3-ethoxy-4-methylaniline HCl dissolves in pure water, it acts as a weak acid. The partial deprotonation of the salt releases H+ ions into the unbuffered media, driving the pH down. This is exactly why post-equilibration pH measurement is a mandatory checkpoint in the SSF protocol[3].

Solubilization in Organic & Co-Solvent Systems

For in vitro biological assays (e.g., cell culture, enzymatic screening), aqueous buffers are often insufficient for creating highly concentrated stock solutions. In these scenarios, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like Ethanol are utilized.

3-Ethoxy-4-methylaniline HCl exhibits excellent solubility in DMSO (> 50 mg/mL) due to the solvent's high dielectric constant and ability to disrupt the salt's crystal lattice without requiring protonation. When preparing DMSO stocks, it is critical to ensure the final concentration of DMSO in the biological assay does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL: [Link]

  • Title: Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (UB) URL: [Link]

Sources

Exploratory

Introduction: Understanding the Profile of a Key Research Intermediate

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-4-methylaniline hydrochloride 3-Ethoxy-4-methylaniline hydrochloride (CAS No. 855394-58-0) is an aromatic amine derivative utilized as a key intermediate and b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-4-methylaniline hydrochloride

3-Ethoxy-4-methylaniline hydrochloride (CAS No. 855394-58-0) is an aromatic amine derivative utilized as a key intermediate and building block in organic synthesis.[1] Its molecular structure, featuring an aniline core, makes it valuable for constructing more complex molecules, particularly in the fields of pharmaceutical and specialty chemical research and development.[1] However, the same reactive potential that makes aniline derivatives useful necessitates a thorough understanding of their potential hazards.

This guide provides a comprehensive overview of the safety and handling protocols for 3-Ethoxy-4-methylaniline hydrochloride. The procedures and precautions outlined herein are synthesized from established safety data for this compound class and are designed to empower researchers, scientists, and drug development professionals to work safely and effectively. The core principle of this guide is proactive risk mitigation through a combination of engineering controls, appropriate personal protective equipment (PPE), and rigorous handling protocols.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical characteristics. This data informs storage conditions, potential exposure routes, and appropriate emergency responses.

PropertyValueSource(s)
CAS Number 855394-58-0
Molecular Formula C₉H₁₃NO · HCl
Molecular Weight 187.67 g/mol Inferred from formula
Appearance Solid (form may vary)General knowledge
InChI Key HXMBBZCAWONZRA-UHFFFAOYSA-N
Solubility Soluble in water.[2][2]
Stability Stable under recommended storage conditions. May be sensitive to prolonged air exposure and light.[3][4][3][4]

Section 2: Hazard Identification and Toxicological Profile

3-Ethoxy-4-methylaniline hydrochloride belongs to the aniline family of compounds, which are recognized for their potential toxicity. While specific toxicological data for this exact salt is limited, the hazard profile can be reliably inferred from closely related analogs and established structure-activity relationships.

GHS Hazard Classification Summary (Based on Analog Data)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[2][5][6]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin.[2][5][6]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled.[5][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7]
Specific Target Organ Toxicity (Repeated Exposure)Category 1/2May cause damage to organs (notably blood, kidney, and nervous system) through prolonged or repeated exposure.[6][8]

Toxicological Narrative: The primary toxicological concern with aniline derivatives is their effect on the blood, specifically the potential to cause methemoglobinemia. This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms such as cyanosis (blue lips, fingernails, and skin), headache, dizziness, and labored breathing.[9] These effects can be delayed following exposure.[9] The substance is toxic if ingested, inhaled, or absorbed through the skin.[2][6] Direct contact will cause irritation to the skin and eyes.[5] Therefore, preventing all routes of exposure is the paramount goal.

Section 3: Proactive Risk Mitigation: Exposure Controls and PPE

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood.[8][10] This ensures that any dust or vapors are captured at the source. For weighing procedures, a ventilated balance enclosure (VBE) or powder containment hood should be used to prevent the dispersion of fine particles.[8] Work areas must be equipped with easily accessible safety showers and eyewash stations.[3][11]

Personal Protective Equipment (PPE): The Essential Barrier Selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[7][12] Contaminated gloves should be disposed of as chemical waste immediately.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A lab coat is required at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and long-sleeved clothing are necessary.[14][15]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below safe limits, or during emergency situations, a NIOSH/MSHA-approved respirator is required. For powders, a particulate respirator (e.g., N95) may be sufficient for low-level exposures, but for higher-risk tasks, a respirator with organic vapor cartridges may be necessary.[11][16]

PPE_Workflow Figure 1: PPE Donning and Doffing Logic cluster_risk Start Start: Prepare for Handling Assess Assess Procedure Risk (Quantity, Dustiness, Duration) Start->Assess LabCoat Don Lab Coat Assess->LabCoat Gloves Don Nitrile Gloves (Inspect First) LabCoat->Gloves Goggles Don Safety Goggles Gloves->Goggles FaceShield Add Face Shield (If Splash Risk) Goggles->FaceShield High Proceed Proceed with Work in Fume Hood Goggles->Proceed Low Respirator Don Respirator (If High Inhalation Risk) FaceShield->Respirator Respirator->Proceed Doff_Start Work Complete Proceed->Doff_Start Doff_Gloves Remove Gloves (Proper Technique) Doff_Start->Doff_Gloves Doff_FaceShield Remove Face Shield Doff_Gloves->Doff_FaceShield Doff_Goggles Remove Goggles Doff_FaceShield->Doff_Goggles Doff_LabCoat Remove Lab Coat Doff_Goggles->Doff_LabCoat Wash Wash Hands Thoroughly Doff_LabCoat->Wash End End Wash->End

Caption: PPE selection and sequence are dictated by procedural risk.

Section 4: Standard Operating Protocol for Handling and Weighing

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine handling.

Protocol: Weighing and Transfer of Solid 3-Ethoxy-4-methylaniline hydrochloride

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Ensure the work surface is clean and uncluttered. Cover the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent, waste container) inside the fume hood.

  • PPE:

    • Don all required PPE as determined by your risk assessment (Section 3).

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or in the fume hood.

    • Carefully open the stock container. Avoid creating airborne dust.[8]

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.

    • Close the stock container tightly immediately after dispensing.

  • Transfer:

    • Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid in the fume hood.

    • Rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer, adding the rinse to the vessel.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towel, ensuring not to generate dust.

    • Dispose of all contaminated materials (weigh boat, bench paper, gloves, cleaning wipes) into a designated, sealed hazardous waste container.[8]

    • Decontaminate the work area.

  • Post-Handling:

    • Remove PPE following the correct doffing procedure.

    • Wash hands and forearms thoroughly with soap and water.[3]

Section 5: Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[3][8] The container must be kept tightly closed to prevent exposure to air and moisture.[8][17] Storing under an inert gas atmosphere is advisable for long-term stability.[8] The storage area should be secure and accessible only to authorized personnel.[8][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Aniline derivatives can react exothermically or violently with these substances.[4]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill Response Protocol The following workflow outlines the logical steps for responding to a solid spill.

Spill_Response Figure 2: Solid Spill Emergency Response Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Beyond Capability) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE CallEHNS Call Emergency Services / EH&S LargeSpill->CallEHNS Secure Secure Area, Prevent Entry CallEHNS->Secure Contain Gently Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) DonPPE->Contain Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area with Soap and Water Collect->Decon Dispose Dispose of Waste & Contaminated PPE as Hazardous Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: A systematic approach to spill response is critical for safety.

Fire-Fighting Measures In case of a fire involving this substance, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][7] Do not use a direct water jet, as it may spread the material. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic decomposition products, which may include nitrogen oxides and hydrogen chloride gas.[3]

Section 7: Waste Disposal

All waste containing 3-Ethoxy-4-methylaniline hydrochloride must be treated as hazardous.

  • Chemical Waste: Collect surplus material and residues in a designated, labeled, and sealed container.[16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, bench paper, and cleaning materials, must be disposed of in the same hazardous waste stream.[8]

  • Disposal Method: Do not dispose of down the drain or in general trash.[16] All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8][16]

References

  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • NextSDS. (n.d.). 3-ethoxy-4-methylaniline — Chemical Substance Information.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet.
  • TCI America. (2018, July 6). Safety Data Sheet.
  • Capot Chemical. (2013, September 10). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet, 4-Methoxy-2-methylaniline.
  • ECHEMI. (n.d.). 4-Methylaniline SDS, 106-49-0 Safety Data Sheets.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet.
  • CPAChem. (2023, March 24). Safety Data Sheet.
  • TCI Chemicals. (2025, January 9). Safety Data Sheet, N-Methylaniline.
  • PubChem. (n.d.). 3-Methoxy-4-methylaniline.
  • ECHEMI. (n.d.). 3-Chloro-N-methylaniline, HCl SDS, 152428-07-4 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • INCHEM. (n.d.). ICSC 0921 - N-METHYLANILINE.
  • Vulcanchem. (2026, March 13). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet, 3-Isopropyl-5-methylaniline hydrochloride.
  • CymitQuimica. (2026, February 3). Safety Data Sheet.
  • HazComFast. (n.d.). 3-Chloro-4-methylaniline hydrochloride (CAS 7745-89-3) - Safety Data.
  • PubChemLite. (n.d.). 3-ethoxy-4-methylaniline (C9H13NO).
  • ThermoFisher Scientific. (2010, November 26). Safety Data Sheet, N-Methylaniline.
  • Sigma-Aldrich. (n.d.). 3-ethoxy-4-methylaniline hydrochloride.

Sources

Foundational

Whitepaper: Synthesis Pathway and Process Optimization of 3-Ethoxy-4-methylaniline Hydrochloride

Executive Summary 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Due to the specific ort...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Due to the specific ortho/meta/para substitution pattern on the benzene ring, direct electrophilic aromatic substitution (e.g., nitration of 2-ethoxytoluene) yields a mixture of inseparable isomers. Therefore, a highly regioselective bottom-up synthetic approach is required. This technical guide outlines a validated, three-step synthetic pathway starting from commercially available 2-methyl-5-nitrophenol, emphasizing mechanistic causality, in-process quality control (QC), and high-yield isolation techniques.

Retrosynthetic Analysis & Pathway Design

The target molecule features an amine group at position 1, an ethoxy group at position 3, and a methyl group at position 4.

  • Why not nitrate 2-ethoxytoluene? The ethoxy group is a strong ortho/para director. Nitration would primarily occur at positions 4 and 6 (relative to the ethoxy group), failing to yield the required 5-nitro isomer efficiently.

  • The Optimal Precursor: (CAS: 5428-54-6) already possesses the correct carbon framework and oxygen/nitrogen placement[2]. The synthetic strategy involves a Williamson ether synthesis to install the ethyl group, followed by catalytic hydrogenation of the nitro group, and finally, salification to the hydrochloride salt[3].

SynthesisPathway A 2-Methyl-5-nitrophenol CAS: 5428-54-6 B 1-Ethoxy-2-methyl-5-nitrobenzene Intermediate A->B Ethyl Bromide, K2CO3 DMF, 60°C C 3-Ethoxy-4-methylaniline Free Base B->C H2, Pd/C Methanol, RT D 3-Ethoxy-4-methylaniline HCl Final API Intermediate C->D HCl (gas) Diethyl Ether, 0°C

Caption: Forward synthesis pathway of 3-Ethoxy-4-methylaniline hydrochloride.

Step-by-Step Synthetic Protocols

Note: The following protocols are engineered as self-validating systems. Proceed to the next step only if the specified QC criteria are met.

Step 1: Williamson Etherification (Alkylation)

Objective: Convert 2-methyl-5-nitrophenol to 1-ethoxy-2-methyl-5-nitrobenzene. Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild, non-nucleophilic base to deprotonate the phenol without hydrolyzing the alkyl halide. Dimethylformamide (DMF) is used as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the phenoxide anion highly reactive for the SN​2 nucleophilic attack on ethyl bromide[3].

Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-methyl-5-nitrophenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Add anhydrous DMF (5 volumes) and stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution turns deep red/orange).

  • Add ethyl bromide (1.2 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • QC Checkpoint: Analyze by TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is complete when the phenol peak is <2%.

  • Cool to room temperature, quench with distilled water (15 volumes), and extract with diethyl ether (3 x 5 volumes).

  • Wash the combined organic layers with 2N KOH (to purge unreacted phenol), water, and brine. Dry over MgSO4​ and concentrate in vacuo to yield 1-ethoxy-2-methyl-5-nitrobenzene as a pale yellow solid/oil.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce 1-ethoxy-2-methyl-5-nitrobenzene to 3-ethoxy-4-methylaniline. Causality: While Bechamp reduction (Fe/HCl) is historically common, it generates iron sludge that traps the product and complicates downstream API purification. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen because it provides quantitative yields, requires only simple filtration for workup, and generates water as the sole byproduct[4].

Protocol:

  • Dissolve 1-ethoxy-2-methyl-5-nitrobenzene (1.0 eq) in HPLC-grade methanol (10 volumes) in a Parr hydrogenator vessel.

  • Carefully add 10% Pd/C (0.05 eq by weight) under a blanket of argon to prevent autoignition.

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 40 psi with H2​ and agitate at room temperature (25°C) for 4 hours.

  • QC Checkpoint: Monitor hydrogen uptake. Once uptake ceases, verify completion via LC-MS (target mass m/z 152.1 [M+H]+ ).

  • Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the methanol under reduced pressure to obtain the free base, 3-ethoxy-4-methylaniline, as a clear to amber oil.

Step 3: Salification (Hydrochloride Salt Formation)

Objective: Precipitate 3-ethoxy-4-methylaniline hydrochloride. Causality: The free base aniline is susceptible to air oxidation (darkening over time). Converting it to the hydrochloride salt dramatically improves oxidative stability, shelf-life, and aqueous solubility for biological assays. Diethyl ether is used as the solvent because the free base is highly soluble in it, whereas the HCl salt is completely insoluble, driving a high-purity crystallization[1].

Protocol:

  • Dissolve the crude 3-ethoxy-4-methylaniline free base in anhydrous diethyl ether (10 volumes).

  • Cool the solution to 0°C in an ice bath under vigorous stirring.

  • Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 2M HCl in diethyl ether). A white precipitate will immediately begin to form.

  • Continue addition until the pH of the supernatant is ~2 (tested via pH paper on a wet glass rod).

  • Stir for an additional 30 minutes at 0°C to maximize crystallization.

  • Filter the precipitate under vacuum, wash with cold anhydrous ether (2 x 2 volumes), and dry in a vacuum oven at 40°C to constant weight.

  • QC Checkpoint: Verify purity via 1H -NMR ( D2​O or DMSO- d6​ ) and melting point analysis.

Workflow S1 Step 1: Alkylation SN2 Etherification QC1 QC: HPLC Check Phenol Consumption S1->QC1 S2 Step 2: Reduction Catalytic Hydrogenation QC1->S2 Pass (>98% conversion) QC2 QC: LC-MS Confirm Mass (m/z 152.1) S2->QC2 S3 Step 3: Salification HCl Precipitation QC2->S3 Pass (No nitro detected) QC3 QC: NMR, IR & Melting Point S3->QC3

Caption: Step-by-step experimental workflow with integrated QC checkpoints.

Quantitative Data & Yield Analysis

To ensure reproducibility and benchmark process efficiency, the following table summarizes the stoichiometric parameters, reaction conditions, and expected yields based on optimized laboratory-scale runs.

Reaction StepReagents & SolventsTemp / TimeTheoretical YieldExpected Practical YieldPurity Target (HPLC)
1. Alkylation Ethyl Bromide, K2​CO3​ , DMF60°C / 12 h100%88 - 92%> 98.0%
2. Reduction H2​ (gas), 10% Pd/C, MeOH25°C / 4 h100%90 - 95%> 99.0%
3. Salification HCl (gas), Diethyl Ether0°C / 1 h100%85 - 90%> 99.5%

Mechanistic Insights & Quality Control

The integrity of this synthetic pathway relies heavily on the strict adherence to the defined QC checkpoints.

  • Impurity Purge: In Step 1, the 2N KOH wash is non-negotiable. Any unreacted 2-methyl-5-nitrophenol will carry through the reduction step to form 2-methyl-5-aminophenol, which is structurally similar to the final product and extremely difficult to separate via crystallization.

  • Catalyst Poisoning: In Step 2, ensure the starting material from Step 1 is completely free of halide ions (from ethyl bromide) and sulfur compounds, as these will irreversibly poison the Pd/C catalyst, leading to stalled reactions and dangerous pressure buildups.

References

  • [3] Synthesis of 2-methyl-5-nitrophenol. PrepChem.[Link]

  • [4] US4261926A - Reductive alkylation of substituted anilines. Google Patents.

Sources

Exploratory

The Definitive Guide to 3-Ethoxy-4-methylaniline Hydrochloride: Nomenclature, Structural Causality, and Analytical Verification

Executive Summary In preclinical drug development and materials science, the precise identification of chemical intermediates is paramount. Ambiguity in nomenclature can lead to critical failures in sourcing, regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and materials science, the precise identification of chemical intermediates is paramount. Ambiguity in nomenclature can lead to critical failures in sourcing, regulatory compliance, and synthetic reproducibility. This technical whitepaper provides an in-depth analysis of 3-Ethoxy-4-methylaniline hydrochloride , exploring its diverse synonyms, the structural rationale behind its salt form, and the self-validating analytical protocols required for its rigorous verification.

Nomenclature Dynamics and Synonyms

Chemical databases, commercial suppliers, and regulatory bodies often utilize different nomenclature frameworks. Understanding the complete web of synonyms for 3-Ethoxy-4-methylaniline hydrochloride is essential for navigating chemical inventories and cross-referencing literature.

Causality of Nomenclature: The common synonym "3-Ethoxy-p-toluidine hydrochloride" arises from the historical use of "toluidine" to describe methyl-substituted anilines. Because the methyl group is para to the amine, it forms a p-toluidine core. However, regulatory submissions (e.g., IND applications to the FDA/EMA) typically require the strict IUPAC "benzenamine" suffix to avoid structural ambiguity, whereas commercial suppliers like 1 often list the compound under its traditional "aniline" derivative name[1].

Table 1: Chemical Identifiers and Synonyms
Identifier TypeValue / Name
Primary Name 3-Ethoxy-4-methylaniline hydrochloride
CAS Registry Number 855394-58-0 (Salt)
Free Base CAS 2486-64-8
IUPAC Name 3-Ethoxy-4-methylbenzenamine hydrochloride
Common Synonym 1 3-Ethoxy-p-toluidine hydrochloride
Common Synonym 2 4-Methyl-3-ethoxyaniline hydrochloride
Common Synonym 3 Benzenamine, 3-ethoxy-4-methyl-, hydrochloride (1:1)
InChI Key HXMBBZCAWONZRA-UHFFFAOYSA-N
Molecular Formula C9H14ClNO (or C9H13NO · HCl)

Structural Significance: The Causality of Salt Formation

A critical question in the procurement and application of this intermediate is why it is preferentially isolated and utilized as a hydrochloride salt (CAS 855394-58-0) rather than its free base form (CAS 2486-64-8).

  • Prevention of Oxidative Degradation : Electron-rich anilines—enhanced by the strongly electron-donating 3-ethoxy and weakly donating 4-methyl groups—are highly susceptible to auto-oxidation. When exposed to air and ambient light, the free base rapidly degrades, turning dark brown or black. Protonation of the amine to the ammonium salt lowers the Highest Occupied Molecular Orbital (HOMO) energy, drastically reducing its susceptibility to oxidation and extending shelf-life.

  • Physical State and Stoichiometric Precision : The free base is typically an oil or low-melting solid, which complicates precise stoichiometric weighing during high-throughput screening or scale-up. The hydrochloride salt forms a highly crystalline lattice, ensuring batch-to-batch consistency and ease of handling.

Safety, Handling, and GHS Classification

Handling functionalized anilines requires strict adherence to environmental health and safety (EHS) protocols. Based on the parent structural class data provided by the 2, the compound exhibits multi-route toxicity and requires handling within a certified fume hood[2].

Table 2: GHS Hazard Classifications (Extrapolated from Free Base)
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness.

Self-Validating Analytical Verification Protocol

To ensure experimental integrity, researchers must employ orthogonal analytical techniques. The following protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H-NMR) as a self-validating system : if the mass matches but the structural connectivity is incorrect (e.g., a regioisomer like 2-ethoxy-4-methylaniline was supplied), the NMR will fail the validation, preventing downstream synthetic failures.

Step-by-Step Methodology: Orthogonal LC-MS and NMR Verification
  • System Suitability Test (SST) : Before analyzing the sample, inject a solvent blank (50:50 MeOH:H2O) followed by a known reference standard (e.g., aniline HCl) to verify column retention and mass spectrometer calibration.

    • Causality: This prevents false positives derived from column carryover from previous runs.

  • Sample Preparation : Dissolve 1.0 mg of 3-Ethoxy-4-methylaniline hydrochloride in 1.0 mL of LC-MS grade 50:50 Methanol:Water.

  • Chromatographic Separation (LC) : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase ensures the basic amine remains fully ionized throughout the run, improving peak shape and preventing the severe peak tailing typical of basic compounds on silica-based stationary phases.

  • Mass Spectrometry (MS) : Operate in Electrospray Ionization Positive (ESI+) mode. Monitor for the [M+H]+ ion at exact mass m/z 152.1. (Note: The HCl salt dissociates entirely in solution; the MS detects the protonated free base).

  • Orthogonal NMR Confirmation : Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6.

    • Causality: DMSO-d6 is specifically chosen over CDCl3 because it readily dissolves polar hydrochloride salts. Furthermore, it shifts the exchangeable -NH3+ protons downfield (often >8.0 ppm), allowing them to be integrated to confirm the salt form, which would be invisible or broadened into the baseline in non-polar solvents.

VerificationWorkflow Compound 3-Ethoxy-4-methylaniline HCl (CAS: 855394-58-0) Prep Sample Preparation (1 mg/mL in 50:50 MeOH:H2O) Compound->Prep SST System Suitability Test (SST) (Blank & Reference Standard) Prep->SST Aliquot for LC NMR 1H-NMR Analysis (DMSO-d6 Solvent) Prep->NMR Aliquot for NMR (Solvent Exchange) LCMS LC-MS Analysis (ESI+ Mode, C18 Column) SST->LCMS SST Pass Validation Self-Validating Confirmation (m/z 152.1 & Structural Match) LCMS->Validation Mass Confirmation NMR->Validation Orthogonal Structural Data

Fig 1: Orthogonal analytical workflow for self-validating verification of the hydrochloride salt.

References

  • 3-ethoxy-4-methylaniline hydrochloride | 855394-58-0, Sigma-Aldrich.
  • 3-ethoxy-4-methylaniline — Chemical Substance Information, NextSDS.

Sources

Foundational

An In-depth Technical Guide to the Purity and Assay of 3-Ethoxy-4-methylaniline Hydrochloride

Foreword: A Modern Approach to Analytical Characterization In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is not merely a regulatory checkpoint but t...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Modern Approach to Analytical Characterization

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is not merely a regulatory checkpoint but the very foundation of drug substance quality. This guide provides a detailed examination of the analytical methodologies for assessing the purity and assay of 3-Ethoxy-4-methylaniline hydrochloride, a key building block in contemporary synthesis. Our approach transcends rote procedural descriptions, instead focusing on the underlying scientific principles and the logic of self-validating analytical systems. We will explore not just the "how," but the "why," empowering the researcher to not only execute these methods but to troubleshoot and adapt them with a deep understanding of the molecular context.

Physicochemical Profile and Its Analytical Implications

A thorough understanding of the analyte's properties is paramount to developing robust analytical methods.

PropertyValue/InformationAnalytical Implication
Chemical Name 3-Ethoxy-4-methylaniline hydrochlorideThe hydrochloride salt form dictates its solubility and suggests specific analytical approaches like non-aqueous titrations.
CAS Number 855394-58-0A unique identifier for database searches and regulatory documentation.
Molecular Formula C9H14ClNOConfirms the elemental composition and is essential for calculating molecular weight.
Molecular Weight 187.67 g/mol Used in all calculations for assay and impurity quantification.
Structure The aromatic amine core is a strong chromophore, making UV-based detection in HPLC highly effective. The basic nitrogen atom is the site of protonation and the target for acid-base titrimetry.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.This property simplifies sample preparation for both HPLC and titration methods.

The Synthetic Landscape: Anticipating and Controlling Impurities

A robust purity method is not only about detecting impurities but also about anticipating them based on the synthetic route. While the specific manufacturing process for 3-Ethoxy-4-methylaniline hydrochloride can vary, a common and logical pathway involves the catalytic hydrogenation of a nitrated precursor. This understanding is critical for a targeted impurity analysis.

A plausible synthetic route is the catalytic hydrogenation of 1-ethoxy-2-methyl-4-nitrobenzene.

Synthetic_Pathway A 1-ethoxy-2-methyl-4-nitrobenzene B 3-Ethoxy-4-methylaniline A->B H2, Pd/C Methanol C 3-Ethoxy-4-methylaniline Hydrochloride B->C HCl

Figure 1: Plausible synthetic pathway for 3-Ethoxy-4-methylaniline hydrochloride.

This process, while efficient, can lead to several classes of impurities that must be controlled and monitored.[1]

Process-Related Impurities
Impurity ClassPotential SpeciesRationale for Formation
Starting Material 1-ethoxy-2-methyl-4-nitrobenzeneIncomplete reaction.
Intermediates Nitroso and hydroxylamine speciesIncomplete reduction during catalytic hydrogenation.[1]
Condensation Products Azoxy and azo compoundsFormed from the reaction of nitroso and hydroxylamine intermediates.[1]
Isomeric Impurities e.g., 4-Ethoxy-3-methylanilineMay arise from impurities in the initial starting materials for the nitration step.

The analytical methods described below are designed with the specificity to separate and quantify these potential impurities from the main analyte.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of aromatic amines due to its high resolving power and the strong UV absorbance of the aniline core.[2][3] The method described here is designed to be a self-validating system, where system suitability parameters confirm the method's performance before each run.

Principle of Separation

The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.

Experimental Protocol: HPLC Purity Method

HPLC_Workflow A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample Solution E Inject Samples B->E D System Suitability Check C->D D->E If Pass F Data Acquisition & Processing E->F G Calculate Purity F->G Titration_Workflow A Standardize 0.1 M Perchloric Acid D Titrate with Standardized HClO4 A->D B Accurately Weigh Sample C Dissolve in Glacial Acetic Acid B->C C->D E Determine Endpoint (Potentiometric) D->E F Calculate Assay E->F

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from 3-Ethoxy-4-methylaniline hydrochloride

Application Note: Divergent Synthesis of Functionalized Derivatives from 3-Ethoxy-4-methylaniline Hydrochloride Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Objective: To pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Functionalized Derivatives from 3-Ethoxy-4-methylaniline Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the derivatization of 3-ethoxy-4-methylaniline hydrochloride into key building blocks used in pharmaceutical and agrochemical discovery.

Chemical Context & Rationale

3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) [1] is a highly versatile aromatic building block. While the hydrochloride salt is preferred for long-term storage due to its resistance to air oxidation, the free base (CAS: 2486-64-8) is required for synthetic applications. The electron-rich nature of the aromatic ring—driven by the strongly activating amino and ethoxy groups—makes it an excellent candidate for regioselective electrophilic aromatic substitution. Furthermore, the primary amine serves as a reliable nucleophile for alkylation and acylation workflows.

This application note details three divergent synthetic pathways: regioselective iodination (crucial for transition-metal catalyzed cross-couplings, such as indole synthesis) [2], reductive amination [3], and amide coupling.

Divergent Synthetic Workflow

The following diagram maps the synthetic divergence from the stable hydrochloride salt to three distinct functionalized derivatives.

G A 3-Ethoxy-4-methylaniline HCl (CAS: 855394-58-0) B 3-Ethoxy-4-methylaniline (Free Base, CAS: 2486-64-8) A->B NaOH, EtOAc/H2O (Freebasing) C 2-Iodo-5-ethoxy-4-methylaniline (Electrophilic Substitution) B->C NIS, CH3CN (Regioselective Iodination) D N-Cyclopentyl-3-ethoxy-4-methylaniline (Reductive Amination) B->D Cyclopentanone, STAB (N-Alkylation) E N-(3-Ethoxy-4-methylphenyl)acetamide (Amide Coupling) B->E Acetyl Chloride, TEA (N-Acylation)

Figure 1: Divergent synthetic workflow for the derivatization of 3-Ethoxy-4-methylaniline HCl.

Step-by-Step Methodologies & Mechanistic Rationale

Protocol 3.1: Freebasing the Hydrochloride Salt

Self-Validation: The complete dissolution of the solid suspension into the organic layer confirms successful deprotonation.

  • Suspend 3-ethoxy-4-methylaniline hydrochloride (10.0 g, 53.3 mmol) in a biphasic mixture of Ethyl Acetate (EtOAc, 100 mL) and Deionized Water (50 mL).

  • Slowly add 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH > 10 (verify with pH paper).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a dark oil.

Protocol 3.2: Regioselective Iodination (Pathway A)

Synthesis of 2-Iodo-5-ethoxy-4-methylaniline [2]

  • Dissolve 3-ethoxy-4-methylaniline (5.0 g, 33.1 mmol) in anhydrous Acetonitrile (CH₃CN, 50 mL) and cool to 0 °C under N₂.

  • Add N-Iodosuccinimide (NIS, 7.45 g, 33.1 mmol) in a single portion.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation & Workup: The reaction mixture will turn deep brown. Quench with 10% aqueous Na₂S₂O₃ (30 mL). A successful quench is validated by the rapid color change from brown to pale yellow, indicating the reduction of unreacted electrophilic iodine species.

  • Extract with EtOAc (3 × 40 mL), wash with water, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1). Mechanistic Rationale: The regioselectivity is governed by the synergistic directing effects of the substituents. The amino group (C1) and ethoxy group (C5, renumbered) both activate the ring. Position 6 (renumbered to C2 in the product for lowest locants) is ortho to the amino group and para to the ethoxy group. It is also less sterically hindered than the alternative ortho-position, driving near-exclusive iodination at this site.

Protocol 3.3: Reductive Amination (Pathway B)

Synthesis of N-Cyclopentyl-3-ethoxy-4-methylaniline [3]

  • Dissolve 3-ethoxy-4-methylaniline (2.0 g, 13.2 mmol) and cyclopentanone (1.33 g, 15.8 mmol) in 1,2-Dichloroethane (DCE, 25 mL).

  • Add glacial acetic acid (0.1 mL, catalytic) and stir for 30 minutes at room temperature to allow imine formation.

  • Add Sodium triacetoxyborohydride (STAB, 4.20 g, 19.8 mmol) portionwise over 10 minutes. Stir for 12 hours at room temperature.

  • Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a less polar spot compared to the primary aniline. Quench carefully with saturated NaHCO₃ (aq) until gas evolution ceases (validating the neutralization of excess hydride and acid).

  • Extract with Dichloromethane (DCM, 3 × 30 mL), dry over Na₂SO₄, and concentrate. Mechanistic Rationale: STAB is selected over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted ketone. The catalytic acetic acid accelerates iminium ion formation, shifting the equilibrium forward.

Protocol 3.4: Amide Coupling (Pathway C)

Synthesis of N-(3-Ethoxy-4-methylphenyl)acetamide

  • Dissolve 3-ethoxy-4-methylaniline (2.0 g, 13.2 mmol) and Triethylamine (TEA, 3.68 mL, 26.4 mmol) in anhydrous DCM (20 mL) at 0 °C.

  • Add acetyl chloride (1.04 mL, 14.5 mmol) dropwise over 15 minutes.

  • Stir at room temperature for 4 hours.

  • Self-Validation & Workup: Wash the organic layer sequentially with 1M HCl (20 mL) and saturated NaHCO₃ (20 mL). The acid wash is a critical self-validating step: it protonates and removes any unreacted starting aniline into the aqueous layer, ensuring the isolated organic layer contains only the neutral amide product.

  • Dry over Na₂SO₄ and concentrate to yield a crystalline solid. Mechanistic Rationale: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted starting material, precipitating it as an unreactive hydrochloride salt and capping the theoretical yield at 50%. The 0 °C addition controls the exothermic nature of the reaction and prevents over-acylation (imide formation).

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields, purity profiles, and key analytical markers for the synthesized derivatives to aid in rapid structural verification.

DerivativeReaction TypeExpected Yield (%)Purity (HPLC)ESI-MS [M+H]⁺Key ¹H NMR Shift (δ, ppm, CDCl₃)
2-Iodo-5-ethoxy-4-methylaniline Iodination82 - 86%>98%278.17.45 (s, 1H, Ar-H ortho to I)
N-Cyclopentyl-3-ethoxy-4-methylaniline Reductive Amination88 - 92%>99%220.23.75 (m, 1H, N-CH cyclopentyl)
N-(3-Ethoxy-4-methylphenyl)acetamide Amide Coupling85 - 89%>98%194.12.15 (s, 3H, CO-CH₃)

References

  • Sigma-Aldrich.3-ethoxy-4-methylaniline hydrochloride | 855394-58-0. Sigma-Aldrich Product Catalog.
  • European Patent Office.EP3436004B1 - Dérivés substitués de l'indol comme inhibiteurs du... Google Patents.
  • United States Patent and Trademark Office.US4261926A - Reductive alkylation of substituted anilines. Google Patents.
Application

Application Notes and Protocols for 3-Ethoxy-4-methylaniline hydrochloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 3-Ethoxy-4-methylaniline hydrochloride as a chemical intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 3-Ethoxy-4-methylaniline hydrochloride as a chemical intermediate in pharmaceutical research and development. We will explore its role as a key building block, with a particular focus on its application in the synthesis of kinase inhibitors, a significant class of therapeutic agents. This guide will furnish researchers with both the theoretical underpinnings and practical, step-by-step protocols for its effective utilization in the laboratory.

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile precursors for a vast array of complex molecular architectures.[1] Their utility lies in the nucleophilic character of the amino group, which allows for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[1] 3-Ethoxy-4-methylaniline hydrochloride, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be strategically employed to modulate the pharmacological profile of a target molecule. The hydrochloride salt form enhances its stability and solubility in certain solvent systems, facilitating its handling and use in synthesis.

Kinase inhibitors, in particular, often feature an aniline moiety as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[2][3] The development of novel kinase inhibitors is a major focus of modern drug discovery, given their therapeutic potential in oncology and inflammatory diseases.[2][4] This application note will use the synthesis of a 4-anilinoquinazoline scaffold, a common core structure in many kinase inhibitors like Erlotinib, to illustrate a practical application of 3-Ethoxy-4-methylaniline hydrochloride.[5][6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use. The following table summarizes key data for 3-Ethoxy-4-methylaniline and its hydrochloride salt.

PropertyValueSource
Chemical Name 3-Ethoxy-4-methylaniline hydrochloride
CAS Number 855394-58-0
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
Appearance Off-white to light brown crystalline solid (typical)General knowledge
Solubility Soluble in water, methanol, and DMSO.General knowledge
Safety Information Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. (for analogous compound)

Note: The safety information is based on the closely related compound 3-Methoxy-4-methylaniline and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for 3-Ethoxy-4-methylaniline hydrochloride before use.

Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Scaffolds

The nucleophilic aromatic substitution (SNA) reaction between a 4-chloroquinazoline and an aniline derivative is a widely employed strategy for the synthesis of a diverse range of kinase inhibitors.[5][6][7][8] In this section, we provide a detailed protocol for the reaction of 3-Ethoxy-4-methylaniline hydrochloride with a model 4-chloroquinazoline.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The use of the hydrochloride salt of the aniline may require the addition of a base to liberate the free amine for the reaction to proceed efficiently.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Quinazoline 4-Chloroquinazoline Meisenheimer Meisenheimer Complex (Intermediate) Quinazoline->Meisenheimer Nucleophilic Attack Aniline 3-Ethoxy-4-methylaniline (from hydrochloride + base) Aniline->Meisenheimer Base Base (e.g., DIPEA) Base->Aniline Deprotonation Salt Base·HCl Base->Salt Protonation Product N-(3-Ethoxy-4-methylphenyl) -quinazolin-4-amine Meisenheimer->Product Chloride Elimination

Caption: Generalized workflow for the SNAr reaction.

Detailed Experimental Protocol

Objective: To synthesize N-(3-ethoxy-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, a representative 4-anilinoquinazoline derivative.

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

  • 3-Ethoxy-4-methylaniline hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Isopropanol (IPA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) and 3-Ethoxy-4-methylaniline hydrochloride (1.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous isopropanol to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline. Add diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(3-ethoxy-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

Rationale Behind Experimental Choices
  • Choice of Base: DIPEA is a non-nucleophilic organic base that effectively neutralizes the hydrogen chloride evolved from the hydrochloride salt and the reaction itself, driving the equilibrium towards the product without competing in the nucleophilic substitution.

  • Choice of Solvent: Isopropanol is a polar protic solvent that can solvate the ionic intermediates and reactants. Its boiling point allows for a suitable reaction temperature to overcome the activation energy of the reaction.

  • Inert Atmosphere: The use of an inert atmosphere prevents potential oxidation of the aniline starting material at elevated temperatures.

  • Work-up Procedure: The aqueous work-up is designed to remove the DIPEA hydrochloride salt and any other water-soluble impurities.

Characterization of the Final Product

The synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

3-Ethoxy-4-methylaniline hydrochloride is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The protocol detailed herein for the synthesis of a 4-anilinoquinazoline scaffold demonstrates its utility in constructing the core of kinase inhibitors. The specific ethoxy and methyl substitution pattern can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the final drug candidate. As the demand for novel targeted therapies continues to grow, the strategic use of well-designed intermediates like 3-Ethoxy-4-methylaniline hydrochloride will remain a critical component of the drug development pipeline.

Logical_Relationship Intermediate 3-Ethoxy-4-methylaniline hydrochloride Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Key Reactant Scaffold 4-Anilinoquinazoline Scaffold Reaction->Scaffold Forms Core Structure API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Scaffold->API Pharmacophore

Caption: Role of the intermediate in API synthesis.

References

  • EPO. (2017). PROCESS FOR THE PREPARATION OF ERLOTINIB - Patent 3015460. Available at: [Link]

  • Google Patents. (n.d.). EP2348020A1 - Preparation process of erlotinib.
  • Google Patents. (n.d.). WO2011076813A1 - Preparation process of erlotinib.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]

Sources

Method

Application Note: Analytical Methods for the Detection of 3-Ethoxy-4-methylaniline Hydrochloride

Abstract This application note provides a comprehensive guide to the analytical detection and quantification of 3-Ethoxy-4-methylaniline hydrochloride, a key aromatic amine intermediate. Recognizing the importance of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of 3-Ethoxy-4-methylaniline hydrochloride, a key aromatic amine intermediate. Recognizing the importance of this compound in pharmaceutical and chemical synthesis, robust and reliable analytical methods are crucial for quality control, impurity profiling, and stability testing. This document details two primary, validated methods: a high-performance liquid chromatography (HPLC) method for precise quantification and a gas chromatography-mass spectrometry (GC-MS) method for definitive identification and confirmation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.

Introduction

3-Ethoxy-4-methylaniline hydrochloride is an aromatic amine used as an intermediate in the synthesis of various organic molecules, including dyes and active pharmaceutical ingredients. Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final product. Therefore, accurate and precise analytical methods are required to monitor its quality. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the quantification of such non-volatile, polar compounds due to its high resolution, sensitivity, and accuracy.[1][2] For unequivocal identification, especially in complex matrices or for confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique.[3][4]

This guide provides detailed, step-by-step protocols for both HPLC-UV and GC-MS analysis, grounded in established methodologies for related aromatic amines.[3][5][6] Furthermore, it adheres to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines to ensure the methods are suitable for their intended purpose.[7][8][9]

Physicochemical Properties of 3-Ethoxy-4-methylaniline

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method. The hydrochloride salt form enhances water solubility compared to the free base.[10]

PropertyValueSource
Chemical Name 3-ethoxy-4-methylaniline hydrochloride[11]
CAS Number 855394-58-0[11]
Molecular Formula C₉H₁₃NO · HCl[11]
Molecular Weight 187.67 g/mol [11]
Structure (Structure generated based on name)
Form Typically a crystalline solid[10]
Solubility Soluble in water (as hydrochloride salt), methanol, ethanol.[10][12]
Chromophore Aromatic ring system allows for strong UV absorbance.(General chemical knowledge)

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the method of choice for quantifying non-volatile organic compounds like 3-Ethoxy-4-methylaniline hydrochloride. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] By adjusting the mobile phase composition, the retention and elution of the analyte can be precisely controlled, allowing for effective separation from impurities. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance.[1]

HPLC Protocol

This protocol is a robust starting point and should be validated with the specific instrumentation used.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid for Mass-Spec compatibility.[13]

  • 3-Ethoxy-4-methylaniline hydrochloride reference standard.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for aromatic amines.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)The acidic buffer suppresses the silanol activity on the column and ensures the amine is in its protonated, more polar form, leading to better peak shape. ACN is a common organic modifier.
Gradient 70% A / 30% B, isocraticAn isocratic method is simpler and more robust for quality control applications if separation from impurities is adequate. A gradient may be required for complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControls retention time reproducibility and improves peak efficiency.
Injection Vol. 10 µLCan be adjusted based on concentration and sensitivity needs.
Detector DAD, 240 nmAromatic amines typically have strong UV absorbance. The optimal wavelength should be confirmed by scanning the reference standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Ethoxy-4-methylaniline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.[1]

4. Method Validation: The method's suitability must be demonstrated through validation, following ICH Q2(R1) guidelines.[7][8][9]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the analyte peak is free from interference from excipients, impurities, or degradation products.Peak purity analysis (using DAD) should pass. Resolution > 2 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.[8]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To assess the closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision To measure the method's repeatability and intermediate precision.[7]RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.[9]LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[9]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the qualitative identification of volatile and semi-volatile compounds. While aniline derivatives can be analyzed directly, their polarity can sometimes lead to poor peak shape.[2] The sample is injected into a heated port, vaporized, and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint.

GC-MS Protocol

1. Instrumentation and Materials:

  • GC system with a capillary column (e.g., SE-54 or equivalent).[4]

  • Mass Spectrometer with Electron Ionization (EI) source.

  • GC-MS data system.

  • Helium (carrier gas).

  • Methylene chloride or Toluene (solvent).[4]

2. Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column SE-54 Fused Silica, 30 m x 0.25 mmA common, robust, mid-polarity column suitable for a wide range of analytes, including aromatic amines.[4]
Carrier Gas Helium, constant flow ~1 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization without thermal degradation.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical temperature program to elute semi-volatile compounds. Must be optimized.
Injection 1 µL, SplitlessFor trace analysis and maximum sensitivity.
MS Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
MS Scan Range 40-300 amuCovers the expected molecular ion and fragment masses.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve in a suitable solvent like methylene chloride or toluene to a concentration of approximately 50-100 µg/mL.

  • Note on Derivatization: For some aniline derivatives, derivatization (e.g., acylation) can improve peak shape and volatility, but it may not be necessary for this compound and adds complexity.[2] Direct injection should be attempted first.

4. Data Interpretation:

  • Identification: The primary confirmation is achieved by comparing the acquired mass spectrum of the sample peak with the mass spectrum of a known reference standard analyzed under the same conditions.[4] The retention time must also match.

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the free base (m/z = 151.10). Key fragments would likely result from the loss of an ethyl group ([M-29]+) or other characteristic cleavages of the aniline structure.

Analytical Workflow and Method Selection

The choice between HPLC and GC-MS depends on the analytical objective. HPLC is superior for accurate quantification in routine quality control, while GC-MS is the gold standard for identity confirmation.

G cluster_start cluster_objective cluster_quant cluster_qual Sample Sample Received: 3-Ethoxy-4-methylaniline HCl Objective Analytical Goal? Sample->Objective HPLC_Prep Prepare Sample & Standards for HPLC Objective->HPLC_Prep Quantification GCMS_Prep Prepare Sample for GC-MS Objective->GCMS_Prep Identity Confirmation HPLC_Run Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Quantify using Calibration Curve HPLC_Run->HPLC_Data Report_Quant Report Concentration / Purity HPLC_Data->Report_Quant GCMS_Run Run GC-MS Analysis GCMS_Prep->GCMS_Run GCMS_Data Compare Retention Time & Mass Spectrum to Standard GCMS_Run->GCMS_Data Report_Qual Confirm Identity GCMS_Data->Report_Qual

Caption: Workflow for selecting the appropriate analytical method.

Conclusion

This application note provides two robust and scientifically grounded methods for the analysis of 3-Ethoxy-4-methylaniline hydrochloride. The RP-HPLC method is recommended for routine quality control and accurate quantification, while the GC-MS method provides unequivocal confirmation of identity. Both protocols are based on established principles for the analysis of aromatic amines and serve as a comprehensive guide for implementation in a regulated laboratory environment. Proper method validation according to ICH guidelines is essential before use in routine analysis.

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. (2025, September 30). ResearchGate.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International.
  • 3-ethoxy-4-methylaniline — Chemical Substance Information. (n.d.). NextSDS.
  • 3-Methoxy-4-methylaniline 98 16452-01-0. (n.d.). MilliporeSigma.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 3-Methoxy-4-methylaniline | C8H11NO | CID 27882. (n.d.). PubChem.
  • 3-ethoxy-4-methylaniline (C9H13NO). (n.d.). PubChemLite.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA.
  • HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. (n.d.). SIELC Technologies.
  • CAS 638-03-9: 3-Methylaniline hydrochloride. (n.d.). CymitQuimica.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives. (n.d.). Benchchem.
  • Buy Online CAS Number 16452-01-0 - TRC - 3-Methoxy-4-methylaniline. (n.d.). LGC Standards.
  • 3-ethoxy-4-methylaniline hydrochloride | 855394-58-0. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to the Analysis of 3-Bromo-N,N-diethyl-4-methylaniline: GC-MS and Alternative Techniques. (n.d.). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • CAS 106-49-0: 4-Methylaniline. (n.d.). CymitQuimica.
  • Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng.

Sources

Application

Application Note: HPLC Analysis of 3-Ethoxy-4-methylaniline Hydrochloride

Method Development, Validation, and Quantitative Protocols for Substituted Anilines Introduction & Scope 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a substituted aniline derivative utilized as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Method Development, Validation, and Quantitative Protocols for Substituted Anilines

Introduction & Scope

3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) is a substituted aniline derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), specialized dyes, and agrochemicals [1]. Because aromatic amines possess inherent structural alerts and are frequently classified as potential genotoxic impurities (PGIs), regulatory bodies mandate highly sensitive and accurate analytical methods for their quantification [2].

This application note provides a comprehensive, self-validating protocol for the analysis of 3-ethoxy-4-methylaniline hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide is engineered for researchers and drug development professionals, emphasizing the physicochemical causality behind each methodological choice.

Scientific Rationale: The Causality of Method Design

Developing a robust chromatographic method for a basic amine salt requires strict control over the analyte's ionization dynamics. The pKa of toluidine and substituted aniline derivatives typically ranges between 4.4 and 5.1 [3].

  • Stationary Phase Selection: Basic amines are notorious for interacting with residual acidic silanol groups on standard silica-based stationary phases, a phenomenon that leads to severe peak tailing and poor resolution. To mitigate this, a highly end-capped C18 column is selected [1]. Alternatively, mixed-mode columns (combining hydrophobic and cation-exchange mechanisms) can be deployed to retain the amine without the need for complex ion-pairing reagents [4].

  • Mobile Phase & pH Control (The 2-pH Rule): Because the analyte is supplied as a hydrochloride salt, it readily dissociates in aqueous media. To ensure the analyte exists in a single, uniform ionization state (fully protonated) and to suppress the ionization of residual silanols on the column, an acidic mobile phase is strictly required[3]. A 10 mM phosphate buffer adjusted to pH 2.8 is chosen. This pH is >1.5 units below the analyte's pKa, ensuring >95% protonation.

  • Detector Selection: The conjugated π -electron system of the aromatic ring, augmented by the auxochromic ethoxy and methyl groups, yields a strong UV absorbance profile. Detection is optimally set at 254 nm, ensuring high sensitivity while bypassing the UV cutoff limits of the mobile phase constituents [2].

Mechanism A Analyte: Basic Amine (pKa ~4.5) B Challenge: Peak Tailing on Acidic Silanols A->B C Strategy 1: End-capped C18 Stationary Phase B->C D Strategy 2: Acidic Buffer Mobile Phase (pH 2.8) B->D E Effect: Suppressed Silanol Ionization C->E F Effect: Uniformly Protonated Amine D->F G Outcome: Sharp, Symmetrical Peaks E->G F->G

Mechanistic logic for mitigating peak tailing in basic aniline HPLC analysis.

Experimental Protocols

This protocol is designed as a self-validating system. System suitability criteria (detailed in Section 4) must be met prior to formal sample quantification.

Materials and Reagents
  • Analyte: 3-Ethoxy-4-methylaniline hydrochloride reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC grade. Orthophosphoric acid (for pH adjustment).

Preparation of Mobile Phase
  • Buffer Preparation (Channel A): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water to yield a 10 mM solution. Adjust the pH to 2.8 ± 0.05 using dilute orthophosphoric acid. Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Organic Modifier (Channel B): 100% HPLC-grade Acetonitrile.

  • Isocratic Elution Mixture: Program the HPLC pump to deliver a 60:40 (v/v) mixture of Buffer (A) and Acetonitrile (B).

Preparation of Standard and Sample Solutions
  • Diluent: Use the mobile phase (60:40 Buffer:ACN) as the diluent to prevent solvent-mismatch peak distortion at the solvent front.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 3-Ethoxy-4-methylaniline hydrochloride standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation Strategy: For bulk drug substances or reaction matrices, weigh an amount equivalent to ~5 mg of the analyte, dissolve in 100 mL of diluent, and sonicate. Crucial Step: Filter the sample through a 0.45 µm Polytetrafluoroethylene (PTFE) syringe filter prior to injection. PTFE is specifically chosen because it exhibits negligible non-specific binding for basic aromatic amines compared to nylon or cellulose acetate, ensuring near 100% recovery [5].

Workflow A Sample Weighing (Analyte HCl Salt) B Dissolution (Diluent: Mobile Phase) A->B C Sonication (5 minutes) B->C D Filtration (0.45 µm PTFE) C->D E RP-HPLC Injection (10 µL Volume) D->E F Isocratic Elution (pH 2.8 Buffer / ACN) E->F G UV Detection & Data Quantification (254 nm) F->G

Experimental workflow for sample preparation and HPLC quantification.

Data Presentation & Analytical Parameters

To ensure reproducibility and analytical integrity, the method must adhere to the parameters and system suitability criteria outlined in the tables below.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / RationaleColumnC18, 150 x 4.6 mm, 5 µm (End-capped)End-capping minimizes secondary silanol interactions, preventing tailing [1].Mobile Phase10 mM KH2​PO4​ (pH 2.8) : ACN (60:40 v/v)pH 2.8 ensures complete protonation of the amine group [3].Flow Rate1.0 mL/minProvides optimal linear velocity for a 5 µm particle size column.Injection Volume10 µLPrevents column mass overloading and subsequent peak broadening.Column Temp.30 °CReduces mobile phase viscosity and improves mass transfer kinetics.DetectionUV at 254 nmCorresponds to the π π transition of the conjugated aromatic ring[2].

Table 2: System Suitability and Method Validation Metrics

The following metrics represent the expected validation data profile for 3-Ethoxy-4-methylaniline hydrochloride under the prescribed conditions.

Validation ParameterAcceptance CriteriaExpected Result Profile
Retention Time ( tR​ ) Stable across injections~ 5.2 minutes
Tailing Factor ( Tf​ ) 1.51.15 (Demonstrates effective silanol suppression)
Theoretical Plates ( N ) 2000> 6500
Linearity Range R2≥ 0.9991.0 µg/mL to 100 µg/mL
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Injection Precision %RSD 2.0% (n=6)0.8%

References

  • Title: HPLC Methods for analysis of o-Toluidine Source: HELIX Chromatography URL: [Link]

  • Title: o-Toluidine | SIELC Technologies Source: SIELC Technologies URL: [Link]

Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Ethoxy-4-methylaniline Hydrochloride

Executive Summary Mechanistic Principles & Analytical Causality To achieve robust GC-MS analysis, the physical state of the analyte must be systematically manipulated. Understanding the why behind each step is crucial fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mechanistic Principles & Analytical Causality

To achieve robust GC-MS analysis, the physical state of the analyte must be systematically manipulated. Understanding the why behind each step is crucial for troubleshooting and method validation.

  • Phase Partitioning (Liquid-Liquid Extraction) : Once in the free amine state, the analyte exhibits high affinity for non-polar organic solvents. Dichloromethane (DCM) is utilized because its high density allows it to easily separate as the bottom layer during extraction, and its high volatility facilitates rapid concentration .

  • Chromatographic Optimization (Derivatization) : While the free base can be analyzed directly, primary amines possess active hydrogen atoms that interact with residual silanol groups on the GC column stationary phase, causing peak tailing. Acylation using Trifluoroacetic anhydride (TFAA) masks the amine group, drastically improving peak symmetry, volatility, and detection limits .

Causality Salt Hydrochloride Salt (Non-volatile, Thermally Unstable) FreeBase Free Amine (Volatile, Prone to Tailing) Salt->FreeBase NaOH (pH>11) Deprotonation Deriv TFA-Derivatized Amine (Highly Volatile, Sharp Peaks) FreeBase->Deriv TFAA Acylation of -NH2

Chemical state transformations required for optimal GC-MS analysis of aniline salts.

Experimental Protocols: A Self-Validating System

This protocol is designed with built-in physical and chemical checkpoints to ensure the integrity of the sample preparation before it ever reaches the mass spectrometer .

Phase I: Reagent Preparation
  • Alkalinizing Agent : 1.0 M Sodium Hydroxide (NaOH) in LC-MS grade water.

  • Extraction Solvent : Dichloromethane (DCM), GC-MS grade.

  • Drying Agent : Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C to remove phthalate contaminants.

  • Internal Standard (IS) : Naphthalene-d8 or Aniline-d5 (100 µg/mL in Methanol).

  • Derivatizing Reagent : Trifluoroacetic anhydride (TFAA).

Phase II: Free-Basing & Liquid-Liquid Extraction (LLE)
  • Sample Aliquot & IS Addition : Transfer 1.0 mL of the aqueous sample to a 15 mL glass centrifuge tube. Add 10 µL of the Internal Standard.

    • Causality: The IS must be added before extraction to mathematically correct for any physical losses during phase separation and evaporation.

  • Alkalinization : Add 1.0 M NaOH dropwise (approx. 100-200 µL) while vortexing.

    • Validation Check: Spot a micro-drop onto broad-range pH indicator paper. The paper must turn deep blue/purple (pH > 11). If pH < 11, the amine remains partially ionized, and extraction recovery will collapse logarithmically .

  • Extraction : Add 2.0 mL of DCM. Cap tightly and vortex vigorously for 2 minutes.

    • Causality: Vigorous agitation maximizes the interfacial surface area between the aqueous and organic phases, driving the mass transfer of the free base into the DCM.

  • Phase Separation : Centrifuge at 3000 rpm for 5 minutes.

    • Validation Check: Two distinct, clear liquid layers must form. Because DCM is denser than water (1.33 g/cm³), the organic layer containing the analyte will be the bottom layer . If a cloudy emulsion persists, add 0.5 g of NaCl (salting-out effect) and re-centrifuge.

  • Moisture Removal : Carefully pipette the lower DCM layer and pass it through a glass funnel containing 1.0 g of anhydrous Na₂SO₄ into a clean glass vial.

    • Validation Check: The Na₂SO₄ crystals must remain free-flowing. If the powder clumps entirely into a solid block, its water capacity has been exceeded; add more Na₂SO₄ until free-flowing. Residual water will violently quench the TFAA derivatization reagent in the next step.

Phase III: Derivatization (Acylation)
  • Concentration : Evaporate the dried DCM extract to approximately 100 µL under a gentle stream of ultra-high-purity nitrogen at room temperature .

  • Reaction : Add 50 µL of TFAA and 50 µL of Ethyl Acetate. Seal the vial and incubate at 60°C for 20 minutes.

  • Reconstitution : Evaporate the mixture to complete dryness under nitrogen to remove highly acidic byproducts (trifluoroacetic acid) and unreacted TFAA, which degrade the GC column. Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS injection.

G N1 Aqueous Sample 3-Ethoxy-4-methylaniline HCl N2 Alkalinization (pH > 11) Add 1.0 M NaOH N1->N2 Neutralizes HCl salt N3 Liquid-Liquid Extraction Add Dichloromethane (DCM) N2->N3 Free base partitions to organic N4 Phase Separation Collect Lower Organic Layer N3->N4 Centrifugation N5 Drying & Concentration Anhydrous Na2SO4 & N2 Stream N4->N5 Removes residual water N6 Derivatization Add TFAA (60°C, 20 min) N5->N6 Enhances volatility N7 GC-MS Analysis EI Mode (70 eV) N6->N7 1 µL Splitless Injection

GC-MS sample preparation workflow for 3-Ethoxy-4-methylaniline hydrochloride.

Instrumental Method: GC-MS Parameters

The following parameters are optimized for a single quadrupole GC-MS system utilizing Electron Ionization (EI) .

System ComponentParameter SettingScientific Rationale
Analytical Column DB-5ms (30 m × 0.25 mm I.D., 0.25 µm film)5% phenyl stationary phase offers ideal selectivity and low bleed for semi-volatile aromatic amines.
Carrier Gas Helium (Ultra-High Purity), 1.0 mL/min constant flowMaintains optimal linear velocity for maximum theoretical plate efficiency.
Inlet Conditions 250°C, Splitless mode, 1 µL injection volumeEnsures rapid, complete volatilization of the derivatized analyte without thermal degradation.
Oven Temperature Program Initial: 60°C (hold 1 min)Ramp: 15°C/min to 280°CFinal hold: 5 minInitial low temperature focuses the analyte band at the column head; ramp ensures sharp elution.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS source.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy for reproducible fragmentation and library matching.
MS Source & Quad Temp Source: 230°C | Quadrupole: 150°CPrevents source contamination while maintaining optimal ion transmission.
Acquisition Mode Full Scan (m/z 35 - 450) & SIMFull scan for structural confirmation; SIM for ultra-trace quantification.

Data Interpretation & Expected Results

Chromatographic Behavior

If the self-validating steps were followed correctly, the TFA-derivatized 3-Ethoxy-4-methylaniline will elute as a highly symmetrical, sharp peak. If un-derivatized free base is injected, expect slight peak tailing due to amine-silanol interactions. If the alkalinization step (Phase II, Step 2) failed, no peak will be observed, as the hydrochloride salt will not partition into the DCM.

Mass Spectrometry (EI Fragmentation)
  • Underivatized Free Base : The molecular weight of the free amine is 151.2 g/mol . The mass spectrum will exhibit a strong molecular ion [M]⁺ at m/z 151 . A characteristic fragment at m/z 122 is expected due to the loss of an ethyl radical (-29 Da) from the ethoxy group.

  • TFA-Derivatized Analyte : The addition of the trifluoroacetyl group (+96 Da) shifts the molecular weight. The expected molecular ion for the derivatized compound is [M]⁺ at m/z 247 . Major fragments will include the loss of the trifluoromethyl group (-69 Da), yielding an intense fragment at m/z 178 .

Application

Application Note: 3-Ethoxy-4-methylaniline Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary 3-Ethoxy-4-methylaniline hydrochloride (Free Base CAS: 2486-64-8; HCl Salt CAS: 855394-58-0) is a highly versatile, privileged building block in medicinal chemistry and materials science[1][2]. Aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-methylaniline hydrochloride (Free Base CAS: 2486-64-8; HCl Salt CAS: 855394-58-0) is a highly versatile, privileged building block in medicinal chemistry and materials science[1][2]. Aniline derivatives are fundamental to the development of targeted therapeutics, frequently serving as the structural core for kinase inhibitors, GPCR ligands, and novel agrochemicals[3]. This application note provides drug development professionals and synthetic chemists with self-validating protocols, mechanistic rationales, and quantitative performance data for integrating this specific scaffold into complex molecular architectures.

Structural Rationale & Physicochemical Profiling

Understanding the micro-environment of the aniline core is critical for predicting its reactivity and target-binding affinity:

  • Steric Accessibility (C2 & C6): The amine resides at the C1 position, with the ethoxy and methyl groups occupying the C3 and C4 positions, respectively. The unsubstituted ortho positions (C2 and C6) render the primary amine sterically unhindered, facilitating rapid oxidative addition and coordination in transition-metal-catalyzed cross-couplings.

  • Electronic Modulation: The C4-methyl group (para to the amine) donates electron density to the C1 carbon via hyperconjugation, enhancing the nucleophilicity of the amine. Conversely, the C3-ethoxy group (meta to the amine) exerts a mild electron-withdrawing inductive effect (-I). This push-pull dynamic results in a balanced, highly reactive nucleophile.

  • Pharmacophore Utility: In drug discovery, the C3-ethoxy ether linkage acts as a critical hydrogen-bond acceptor, often utilized to improve aqueous solubility or interact with the solvent-exposed front of kinase ATP-binding pockets[3][4].

SyntheticDivergence Core 3-Ethoxy-4-methylaniline (Core Scaffold) Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Pd Catalyst, Aryl Halide Sandmeyer Sandmeyer Reaction Core->Sandmeyer NaNO2, HX, CuX Amidation Amide Bond Formation Core->Amidation R-COCl or R-COOH/HATU Diarylamine Diarylamine (Kinase Inhibitor) Buchwald->Diarylamine ArylHalide Aryl Halide/Nitrile (Electrophile) Sandmeyer->ArylHalide Amide Aryl Amide (Target Ligand) Amidation->Amide

Figure 1: Synthetic divergence of 3-Ethoxy-4-methylaniline into distinct therapeutic scaffolds.

Core Synthetic Workflows & Protocols

Workflow A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aromatic C–N bonds, overcoming the harsh conditions required by classical nucleophilic aromatic substitution[5][6]. This protocol couples 3-ethoxy-4-methylaniline with an aryl chloride to form a diarylamine.

Causality & Expert Insights: Because the starting material is a hydrochloride salt, an additional equivalent of a strong base (Sodium tert-butoxide, NaOtBu) is mandatory to liberate the free amine in situ. We select XPhos as the ligand; its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step, while its biphenyl backbone prevents catalyst deactivation[6].

Self-Validating Protocol:

  • Preparation: In a flame-dried Schlenk tube under argon, charge 3-ethoxy-4-methylaniline hydrochloride (1.0 equiv), aryl chloride (1.1 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Validation Check: The initial deep purple/red color of Pd2(dba)3 will transition to a pale orange/yellow upon heating, visually confirming the formation of the active Pd(0)-XPhos complex.

  • Reaction: Stir at 100°C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Validation Check: Look for the complete consumption of the aniline mass (m/z 152 for the free base) and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate under reduced pressure.

BuchwaldCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Aniline, NaOtBu PdII_Amido L_nPd(II)(Ar)(NRR') AmineCoord->PdII_Amido - NaX, - tBuOH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Diarylamine Product RedElim->Product

Figure 2: Mechanistic catalytic cycle of the Buchwald-Hartwig amination.

Workflow B: Sandmeyer-Type Halogenation

The Sandmeyer reaction converts the primary amine into an aryl radical via a diazonium intermediate, which is then trapped by a copper(I) halide to form an aryl halide[7][8]. This inverses the polarity of the ring, turning the nucleophilic aniline into an electrophilic building block.

Causality & Expert Insights: The use of the hydrochloride salt is highly advantageous here. Sandmeyer diazotizations require a strongly acidic aqueous environment; the pre-protonated HCl salt ensures rapid and complete dissolution in the aqueous HCl medium, preventing the formation of insoluble triazene byproducts.

Self-Validating Protocol:

  • Diazotization: Suspend 3-ethoxy-4-methylaniline hydrochloride (1.0 equiv) in 6M aqueous HCl. Cool to 0–5°C using an ice-salt bath.

  • Nitrite Addition: Add a pre-chilled aqueous solution of NaNO2 (1.1 equiv) dropwise. Maintain the temperature below 5°C to prevent the premature decomposition of the diazonium salt into a phenol[7].

  • Validation Check 1: Test the solution with potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid. Add solid urea in small portions until the starch-iodide test is negative, neutralizing the excess oxidant.

  • Halogenation: In a separate flask, prepare a solution of CuCl (1.2 equiv) in concentrated HCl. Dropwise add the cold diazonium solution to the CuCl solution at room temperature.

  • Validation Check 2: Vigorous bubbling (N2 gas evolution) will immediately occur, providing visual confirmation of the radical-nucleophilic aromatic substitution[7].

  • Workup: Once gas evolution ceases, extract with dichloromethane, wash with brine, and dry over Na2SO4.

Workflow C: High-Efficiency Amide Bond Formation

Amide linkages are ubiquitous in pharmaceuticals due to their metabolic stability and predictable hydrogen-bonding geometry.

Causality & Expert Insights: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU forms a highly reactive HOAt ester intermediate, which drives the reaction to completion faster than standard EDC/HOBt systems. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of the aniline without competing for the activated carboxylic acid.

Self-Validating Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 10 minutes. Validation Check: The solution will transition to a distinct yellow color, confirming the formation of the active HOAt ester.

  • Coupling: Add 3-ethoxy-4-methylaniline hydrochloride (1.0 equiv) to the activated mixture. Stir at room temperature for 2 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). Validation Check: The highly polar aniline (which typically streaks or stays near the baseline on normal-phase silica) will be cleanly converted to a significantly less polar, UV-active amide spot.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes and analytical markers for the three described workflows based on standard synthetic benchmarks.

ParameterBuchwald-Hartwig AminationSandmeyer Halogenation (Cl)Amide Bond Formation
Role of Aniline NucleophileDiazonium PrecursorNucleophile
Key Reagents Pd2(dba)3, XPhos, NaOtBuHCl, NaNO2, CuClCarboxylic Acid, HATU, DIPEA
Temperature 100°C0°C to Room TempRoom Temperature
Reaction Time 4 – 6 hours1 – 2 hours2 hours
Typical Yield 75% – 88%60% – 75%85% – 95%
Purification Silica Gel ChromatographySteam Distillation or SilicaAqueous Wash & Recrystallization
Analytical Marker Disappearance of N-H stretch (IR)N2 Gas Evolution (Visual)Shift in polarity (TLC/HPLC)

References

  • 3-ethoxy-4-methylaniline — Chemical Substance Information - NextSDS NextSDS Substance Database URL
  • 19500-02-8 | 3-Methoxy-2-methylaniline | BLD Pharm (Contains 3-Ethoxy-4-methylaniline hydrochloride data)
  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways BenchChem Technical Guides URL
  • Journal of the American Chemical Society (ACS Publications)
  • Sandmeyer reaction Wikipedia, The Free Encyclopedia URL
  • Sandmeyer Reaction Organic Chemistry Portal URL

Sources

Method

Application Note: 3-Ethoxy-4-methylaniline Hydrochloride in the Synthesis of Substituted Indole-Based Antiviral Therapeutics

Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Drug Development Professionals Focus Area: Antiviral Drug Discovery (Dengue Virus Replication Inhibitors) Executive Summary In modern drug discovery, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Drug Development Professionals Focus Area: Antiviral Drug Discovery (Dengue Virus Replication Inhibitors)

Executive Summary

In modern drug discovery, substituted anilines serve as foundational building blocks for complex heterocyclic active pharmaceutical ingredients (APIs). 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) has emerged as a critical synthetic intermediate, most notably in the development of highly potent substituted indole derivatives targeting Dengue Virus (DENV) replication [1].

This application note provides a comprehensive, field-proven guide to utilizing this compound. It details the chemical rationale behind its structural features, provides self-validating experimental protocols for its integration into indole scaffolds via regioselective halogenation and palladium-catalyzed heteroannulation, and outlines its ultimate pharmacological mechanism of action.

Chemical Rationale: The Pharmacophore Foundation

The selection of 3-ethoxy-4-methylaniline over other aniline derivatives in antiviral research is driven by precise structure-activity relationship (SAR) requirements:

  • Steric and Electronic Tuning: The ethoxy group at the 3-position acts as a strong electron-donating group (EDG), increasing the electron density of the aromatic ring. This not only facilitates downstream electrophilic aromatic substitutions but also provides a critical hydrogen-bond acceptor site necessary for binding within the viral target protein (e.g., NS4B).

  • Metabolic Stability: The methyl group at the 4-position blocks a primary site of oxidative metabolism (CYP450-mediated para-hydroxylation), thereby enhancing the pharmacokinetic half-life of the final API.

  • Salt Form Superiority: While the free base (CAS: 2486-64-8) is required for synthesis, the hydrochloride salt (CAS: 855394-58-0) is the preferred storage form. Electron-rich anilines are highly susceptible to air oxidation, leading to rapid darkening and degradation. The HCl salt protonates the amine, drastically reducing its electron density and providing excellent long-term shelf stability [2].

Synthetic Workflow & Pathway Visualization

The transformation of 3-ethoxy-4-methylaniline hydrochloride into a DENV inhibitor relies on a two-stage critical path: regioselective iodination followed by a Larock indole annulation.

SyntheticWorkflow A 3-Ethoxy-4-methylaniline HCl Salt B Free Base Generation A->B NaHCO3 (aq) C 2-Iodo-5-ethoxy- 4-methylaniline B->C NIS, CH3CN 0 °C to RT D Indole Core Formation C->D Pd Catalyst, Alkyne Larock Annulation E DENV Inhibitor API D->E Downstream Synthesis

Fig 1: Synthetic workflow from 3-Ethoxy-4-methylaniline HCl to DENV inhibitor API.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate causality (why specific reagents are chosen) and In-Process Controls (IPCs) to create a self-validating experimental loop.

Protocol A: Free-Base Liberation and Regioselective Iodination

Objective: Synthesize 2-iodo-5-ethoxy-4-methylaniline. Causality: The protonated anilinium ion in the HCl salt is strongly deactivated and meta-directing. We must liberate the free base to restore the strong electron-donating, ortho/para-directing nature of the amine and ethoxy groups. Both groups synergistically direct electrophilic attack to the C6 position (renumbered as C2 post-iodination). N-iodosuccinimide (NIS) is utilized instead of I2​/H2​O2​ to prevent oxidative polymerization of the electron-rich ring [1].

Step-by-Step Procedure:

  • Free-Basing: Suspend 3-ethoxy-4-methylaniline hydrochloride (1.0 eq) in ethyl acetate (EtOAc). Wash with saturated aqueous NaHCO3​ (1.5 eq). Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Solvation: Dissolve the resulting free base in anhydrous acetonitrile ( CH3​CN ) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C. (Rationale: Acetonitrile is a polar aprotic solvent that effectively stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the electrophile).

  • Halogenation: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+ 152.1) is depleted by >98%, and the product mass ( [M+H]+ 278.0) is the dominant peak.

  • Quench & Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine species. Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Larock Indole Annulation

Objective: Construct the highly substituted indole core. Causality: The Larock annulation couples an ortho-iodoaniline with an internal alkyne. A bulky, electron-rich phosphine ligand is required to facilitate the challenging reductive elimination step that closes the indole ring.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with 2-iodo-5-ethoxy-4-methylaniline (1.0 eq), the target internal alkyne (1.2 eq), Pd2​(dba)3​ (0.05 eq), and Tri(o-tolyl)phosphine ( P(o−tol)3​ , 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvation & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) via syringe.

  • Annulation: Heat the reaction mixture to 120 °C for 12 hours.

  • Self-Validation (IPC): Analyze via TLC (UV active at 254 nm). The disappearance of the lower-Rf iodoaniline spot confirms the completion of the annulation.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove NMP. Purify the organic layer via flash chromatography.

Quantitative Data: Annulation Optimization

The success of the indole core formation is highly dependent on the catalytic system. The table below summarizes the optimization data for the Larock annulation of the intermediate derived from 3-ethoxy-4-methylaniline.

EntryPalladium SourceLigandBaseSolventTemp (°C)Isolated Yield (%)
1 Pd(OAc)2​ PPh3​ Na2​CO3​ DMF10045%
2 Pd(OAc)2​ dppf K2​CO3​ DMF10062%
3 Pd2​(dba)3​ P(o−tol)3​ DIPEA NMP 120 88% (Optimal)
4 PdCl2​(PPh3​)2​ None Et3​N CH3​CN 8025%

Data Insight: The combination of Pd2​(dba)3​ and the sterically demanding P(o−tol)3​ ligand in a high-boiling, highly polar solvent (NMP) provides the optimal environment for stabilizing the palladium intermediates, resulting in an 88% isolated yield.

Pharmacological Application: Dengue Virus (DENV) Inhibition

Once the indole core is synthesized and further functionalized, the resulting API acts as a potent inhibitor of Dengue virus replication. The ethoxy and methyl groups originally sourced from the starting aniline are critical for anchoring the molecule within the viral replication complex.

MOA DENV Dengue Virus (DENV) Cellular Entry NS Viral Replication Complex (NS3/NS4A/NS4B/NS5) DENV->NS Translation HALT Halt of Viral RNA Synthesis NS->HALT Replication Arrested DRUG Indole-based Inhibitor (API) BLOCK NS4B Interaction Blockade DRUG->BLOCK High Affinity Binding BLOCK->NS Disrupts Complex

Fig 2: Mechanism of Action (MOA) for indole-based Dengue virus replication inhibitors.

Safety, Handling, & Physicochemical Properties

When handling 3-ethoxy-4-methylaniline hydrochloride, strict adherence to laboratory safety protocols is required. The compound exhibits standard aniline-derivative toxicity profiles [3].

Property / HazardDetail
Molecular Formula C9​H14​ClNO
Molecular Weight 187.67 g/mol
Appearance Off-white to light brown crystalline powder
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3 (Respiratory tract irritation)
Storage Conditions Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.

References

  • Substituted indole compound derivatives as dengue viral replication inhibitors. (Patent EP3436004B1). Janssen Pharmaceuticals, Inc.
  • 3-ethoxy-4-methylaniline — Chemical Substance Information & Hazard Data. NextSDS Chemical Database.[Link]

Application

High-Resolution Kinetic Profiling of 3-Ethoxy-4-methylaniline Hydrochloride: N-Acylation and Diazotization Pathways

Introduction & Mechanistic Overview 3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0)[1] is a highly functionalized aromatic amine serving as a critical building block in the synthesis of advanced agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0)[1] is a highly functionalized aromatic amine serving as a critical building block in the synthesis of advanced agrochemicals, azo dyes, and pharmaceutical active ingredients (APIs)[2]. The kinetic behavior of this compound is distinctly governed by the synergistic electronic effects of its substituents: the strongly electron-donating ethoxy group (+M effect) at the meta position relative to the methyl group, and the weakly electron-donating methyl group (+I effect)[2].

Because the compound is supplied as a hydrochloride salt to prevent oxidative degradation[1], it exists in an inactive, protonated state. For nucleophilic reactions (such as N-acylation) or electrophilic substitutions (such as diazotization), the salt must undergo an in-situ free-basing equilibrium[3]. Understanding the kinetics of this equilibrium, alongside the subsequent rate-determining steps, is vital for process scale-up, yield optimization, and impurity control.

Causality in Kinetic Pathway Selection
  • N-Acylation: The rate-determining step is the nucleophilic attack of the free amine on the carbonyl carbon of the acylating agent (e.g., acetic anhydride)[4]. The +M effect of the ethoxy group enriches the electron density on the nitrogen, accelerating the reaction compared to unsubstituted aniline[5].

  • Diazotization: The reaction with sodium nitrite in acidic media proceeds via the attack of the nitrosyl cation ( NO+ ) on the free amine[6]. While the electron-donating groups accelerate initial nitrosation, they also destabilize the resulting diazonium salt, making it prone to nucleophilic aromatic substitution (hydrolysis to phenol) if the temperature exceeds 5–10 °C[7].

G A 3-Ethoxy-4-methylaniline HCl (Protonated) B Free Amine (Nucleophilic) A->B Base / -HCl D N-Nitrosamine Intermediate (Transient) B->D + NO+ C Nitrosyl Cation (NO+) (Electrophile) C->D E Diazonium Salt (λmax ~ 360 nm) D->E -H2O (Fast)

Mechanistic pathway of 3-Ethoxy-4-methylaniline diazotization.

Experimental Protocols: Self-Validating Kinetic Systems

To ensure absolute trustworthiness in kinetic data, every protocol must be a self-validating system. Relying on a single analytical technique can lead to misinterpretation due to baseline drift, intermediate buildup, or solvent interference. We employ in-situ spectroscopic monitoring coupled with orthogonal offline validation[8].

Workflow S1 Sample Prep (Buffer & Substrate) S2 In-Situ Monitoring (FTIR / UV-Vis) S1->S2 Initiate S3 Kinetic Modeling (Rate Extraction) S2->S3 Time-Series S4 Orthogonal Validation (HPLC-UV) S3->S4 Verify

Self-validating analytical workflow for kinetic profiling.

Protocol 1: N-Acylation Kinetics via In-Situ FTIR (ReactIR)

Causality: Traditional aliquot quenching disrupts the delicate amine-hydrochloride equilibrium, skewing the kinetic data. In-situ FTIR allows real-time, non-destructive tracking of the amide I carbonyl stretch ( 1650 cm −1 ) as the product forms[5].

Step-by-Step Methodology:

  • System Initialization: Purge the ReactIR probe (equipped with a DiComp diamond sensor) with dry N 2​ and collect a background spectrum in anhydrous dichloromethane (DCM) at 25 °C.

  • Substrate Preparation: Dissolve 50.0 mM of 3-Ethoxy-4-methylaniline hydrochloride in 50 mL of DCM. Add 1.2 equivalents of triethylamine (TEA) to shift the equilibrium to the free amine. Allow 5 minutes for stabilization.

  • Data Acquisition: Set the FTIR to collect one spectrum every 15 seconds (resolution 4 cm −1 ).

  • Reaction Initiation: Inject 500 mM of acetic anhydride (10-fold excess to maintain pseudo-first-order conditions) under continuous stirring (400 rpm).

  • Orthogonal Validation: Extract 50 μ L aliquots at t=0 , t=10 min, and t=60 min. Quench immediately in 1 mL of methanol and analyze via RP-HPLC (C18 column, 270 nm detection) to validate the FTIR conversion curve[8].

Protocol 2: Diazotization Kinetics via UV-Vis Spectroscopy

Causality: The conversion of the conjugated arylamine to a diazonium compound radically alters the π -conjugated system. The localized π−π∗ transition of the arylamine ( 240–295 nm) shifts to a distinct diazonium absorption band at 360 nm, making UV-Vis the ideal technique for tracking this specific transformation[9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 200 μ M solution of 3-Ethoxy-4-methylaniline hydrochloride in 0.5 M aqueous HCl to ensure complete protonation and provide the acidic medium required for NO+ generation[6].

  • Baseline Establishment: Transfer 2.0 mL of the substrate solution to a quartz cuvette (1 cm path length) inside a temperature-controlled UV-Vis spectrophotometer set to 5 °C. Blank the instrument against 0.5 M HCl.

  • Reaction Initiation: Rapidly inject 200 μ L of a pre-chilled 2.0 mM NaNO 2​ solution (1 equivalent).

  • Kinetic Tracking: Monitor the absorbance at 360 nm continuously for 60 minutes. Simultaneously scan the 200–500 nm range every 2 minutes to verify the presence of an isosbestic point.

  • Self-Validation: The strict maintenance of an isosbestic point confirms that the reaction proceeds cleanly from amine to diazonium without the buildup of the transient N-nitrosamine or degradation to the corresponding phenol[7].

Data Presentation & Kinetic Parameters

The kinetic data extracted from the self-validating protocols are summarized below. The N-acylation reaction follows pseudo-first-order kinetics due to the vast excess of acetic anhydride, while the diazotization follows overall second-order kinetics (first-order with respect to both the free amine and the nitrosating agent).

Table 1: Pseudo-First-Order Kinetic Parameters for N-Acylation in DCM

Temperature (°C) kobs​ (s −1 ) ×10−3 Half-life ( t1/2​ ) (s)HPLC Validation Match (%)
15.01.8437699.2
25.03.4520098.8
35.06.1211399.5
Arrhenius Ea​ 42.3 kJ/mol --

Note: The relatively low activation energy ( Ea​ ) reflects the high nucleophilicity imparted by the 3-ethoxy and 4-methyl substituents[4].

Table 2: Second-Order Kinetic Parameters for Diazotization in 0.5 M HCl

Temperature (°C) k2​ (M −1 s −1 )Isosbestic Point Maintained?Degradation Rate ( kdeg​ ) (s −1 )
2.045.2Yes <10−6
5.068.7Yes 1.2×10−5
10.0112.4No (after 45 min) 4.5×10−4

Note: At temperatures 10 °C, the isosbestic point is lost late in the reaction, indicating the onset of diazonium degradation (hydrolysis)[6]. This quantitatively validates the necessity of maintaining strict cooling protocols during the industrial diazotization of this specific aniline derivative.

References

  • NextSDS. "3-ethoxy-4-methylaniline — Chemical Substance Information." NextSDS Substance Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWhI-4dT35YiQ4GdsgDaGlPoSMs4RpULFhV8ZD4hJ9zX0AG31FiTJrvXGfnfAI3dF9ABs0vr7LcpD7u6zEVEvF3upYZPY7yKJU-oGyVLr65CW3Y-7s4yN0VGGdIrCSMt-yMhpyHmA-w6GKPOE52ztUTcLJoi3NoEpFyFy]
  • Sigma-Aldrich. "3-ethoxy-4-methylaniline hydrochloride | 855394-58-0." Sigma-Aldrich Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGysHXmg5Q6K3nniVBFBzafE6IgIkRYO9ektzkdtjcXSZaVti1a25HzSdDahndtkFFbOyromjAcFds77L_bN5YZT8YCctELUd3972MJOq-1VOd64oPJUUphp0CODv2FX7cHBNCTk9TcBR9glK75BTrwcMvLXEgtd2vPmw==]
  • Machado, R. M. "Fundamentals of Mass Transfer and Kinetics for the Hydrogenation of Nitrobenzene to Aniline." Air Products and Chemicals, Inc. / Studylib. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aMPtg1R6nCiMZ9p7AIkr7bG-pJDtwvcFxkjEs_lTSk_sNyMC-1blhbFSMBZfmvfsNRUM2b3rwTPoM5VEs3tO-2zhFByg6vJsxViDJ81lgHFx-UBeaUElvDa7-nzf_yr3KztK0TBCCS6nWIT82AlXSbenAS5LVo9bBukV7ardJd63RnIAGilompEkkpNFH0Q=]
  • Benchchem. "Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS." Benchchem Application Notes. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPNpoyXeqXN_ZyfCI6z2W5SSNF8xzC4ufP3ciS-d0dOO8TFDtJFMWzgGcaacX8A9c2lONi9L-jvKYOslnNH7YtZLuAYy8zabfMuO6_URjB20SK5Rc1BFV43mQbN186H3ArbXFHOAWBs7YTBONhbRQ3L0Aem1RUNUCTs8-8_lPJnWFUKqUROi3DYDWqhuYVl7cbUBUZA8HiiftVSTfxtxtZVCPkZy-mPPS4MhMRvTdMTeCVDCUakC8=]
  • Li, et al. "Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection." ACS Omega / PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsNAiVcf61BiTWe541f4gMp6HIOW_TCYOPM0fxoHLZo2nzwMY9zAvzOO79HVkUY_-B9_KJzw4_NvkIwODiuxWhAT8ZQkwxf-RPXWvon28YavVUGYViRS0b-xXHBvapLQ4_AoCqLRRSjuoLSw==]
  • Maillot, B., et al. "Nanometrology based control: taming radical grafting reactions with attoliter precision." Nanoscale (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6p_TUXlBIpQzzDSMpUxLi4CSWPths_EzvJHdOJHtDb2qsk3SmKypxhfE60rQcPhVhQrb5wQOMgXxInznD8xRvvupWesqj1r7csxJZaDm4hCJfS19FP6uOXRyW8KDxPhEa9YdEb_orHi-0K86Qj0uPIWlwzi0aAHo=]
  • Benchchem. "A Comparative Guide to the Kinetics of Propionic Acylation." Benchchem Application Notes. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcHZmuXpTM6gkSX2RKQO_Y8FaxmSSFHKJVH0IjdtFSguTmzOkvLYinAO6KC4L2Bt-MPR8YADuYhGzJKWbLZhB8vUOt185cjz682OPE2MAtiiiWYEN9CAswZVsAUHP7f7_QAj-kg4BamVtVrkGo7EdcV7K4Su2U7RMNogs6HIqPoFk5rqICSjDBdkEUu-_3-xnkZ5p6kaC-gSkcEoufNCMJlG4i6xhHLvQB0ByEAPfu21I=]
  • ResearchGate. "Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjRVDenU4lsIAW0kuVh78Qmt3Lt5ukc81gF1PaPoKBvQ6aJ1pVaYyOGQvv9-lv_otxsLyf-4FkKBlL3hQqmdi92_rNAZ1Sk4PujkB6BXKOc04VSn9gOkqs4FYfKCJz7asA14GqAqsT6q-qwG0iFVeaMNqsIvNYUDUnJnlZzpRbiD1Of92_6aSvWh47tb5h6LOEp3uvyZV8-FTwtP8CG1GF2h_pjquXuy7RCmH2o0i7o17sbKft7DF-TeyYZVGRi2tJ0Oe8A==]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-Ethoxy-4-methylaniline Hydrochloride

Executive Summary & Scope 3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a highly versatile, electron-rich aromatic building block. Its unique steric and electronic profile makes it a privileged intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a highly versatile, electron-rich aromatic building block. Its unique steric and electronic profile makes it a privileged intermediate in the synthesis of advanced liquid crystal materials, agrochemicals, and pharmaceutical active ingredients[1][2].

Transitioning the synthesis of alkoxy-substituted anilines from the bench to a multi-kilogram scale requires rigorous control over reaction regioselectivity, exothermic safety, and product stability. Free alkoxy anilines are notoriously susceptible to air oxidation, necessitating their isolation as stable hydrochloride salts[3]. This application note provides a comprehensive, self-validating protocol for the kilogram-scale synthesis of 3-ethoxy-4-methylaniline hydrochloride, emphasizing mechanistic causality, in-process controls (IPCs), and high-yield crystallization techniques.

Retrosynthetic Strategy & Route Justification

The most scalable and economically viable route to 3-ethoxy-4-methylaniline utilizes 2-methyl-5-nitrophenol as the starting material. This three-step continuous workflow avoids the use of expensive fluorinated precursors and relies on highly atom-economical transformations.

  • Williamson Etherification: O-alkylation of the phenol using bromoethane.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the primary amine.

  • Salt Formation: Controlled precipitation of the hydrochloride salt to ensure oxidative stability and high purity.

SynthesisRoute SM 2-Methyl-5-nitrophenol (SM) Step1 Williamson Etherification (EtBr, K2CO3, DMF) SM->Step1 Int1 3-Ethoxy-4-methyl- nitrobenzene Step1->Int1 O-alkylation Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Int1->Step2 Int2 3-Ethoxy-4-methyl- aniline Step2->Int2 Nitro reduction Step3 Salt Formation (HCl / IPA) Int2->Step3 Product 3-Ethoxy-4-methylaniline Hydrochloride Step3->Product Crystallization

Fig 1: Three-step synthetic pathway for 3-Ethoxy-4-methylaniline hydrochloride.

Mechanistic Insights & Process Causality (E-E-A-T)

To ensure a robust scale-up, operators must understand the causality behind the chosen parameters. This protocol is designed as a self-validating system where the chemistry naturally dictates the purity of the output.

A. Regioselective O-Alkylation (Williamson Etherification)

Phenoxide ions are ambient nucleophiles capable of both O- and C-alkylation. To strictly enforce O-alkylation, we utilize Dimethylformamide (DMF) as a polar aprotic solvent and Potassium Carbonate (K₂CO₃) as a mild base[4]. DMF selectively solvates the potassium cation, leaving the phenoxide oxygen highly exposed and reactive for the Sₙ2 attack on bromoethane. Using stronger bases like NaOH can lead to side-reactions, including the hydrolysis of bromoethane to ethanol.

B. Exotherm Control in Catalytic Hydrogenation

The reduction of a nitroarene is highly exothermic ( ΔH≈−130 kcal/mol). If hydrogen mass transfer is poor, the reaction can stall at the highly reactive hydroxylamine intermediate, which poses a severe thermal runaway risk. By maintaining a constant hydrogen pressure of 3–5 bar and utilizing high-shear agitation, the reaction is driven rapidly past the hydroxylamine stage to the stable aniline. 5% Pd/C is selected over Raney Nickel due to its superior chemoselectivity and lower required operating pressures.

C. Oxidative Stability via Hydrochloride Salt Formation

Free electron-rich anilines, particularly alkoxy-substituted derivatives, are highly susceptible to auto-oxidation, which manifests as a progressive darkening of the material from yellow to dark brown[3]. By treating the free base with anhydrous HCl in Isopropanol (IPA), the lone pair on the nitrogen is protonated. This removes the electron-donating capability of the amine, drastically increasing the shelf-life and chemical stability of the final product.

IPCWorkflow Start Initiate Reaction Phase Sample Draw Aliquot & Quench Start->Sample Analyze HPLC / GC Analysis Sample->Analyze Decision Conversion > 99.5%? Analyze->Decision Proceed Proceed to Self-Purifying Workup Decision->Proceed Yes Continue Continue Reaction & Adjust Parameters Decision->Continue No Continue->Sample Wait 1-2 hrs

Fig 2: Logical workflow for In-Process Control (IPC) and self-validation during scale-up.

Experimental Protocols (1 kg Scale)

Step 1: Synthesis of 3-Ethoxy-4-methylnitrobenzene

Objective: High-yielding O-alkylation with built-in purification.

  • Charge: To a 20 L jacketed glass reactor, add 2-methyl-5-nitrophenol (1.00 kg, 6.53 mol), anhydrous K₂CO₃ (1.35 kg, 9.77 mol, 1.5 eq), and DMF (5.0 L).

  • Stir: Initiate stirring at 250 rpm. The mixture will turn deep red/orange, indicating phenoxide formation.

  • Add: Slowly charge bromoethane (1.05 kg, 9.63 mol, 1.47 eq) via an addition funnel over 1 hour, maintaining the internal temperature below 40 °C.

  • Heat: Ramp the internal temperature to 60 °C and hold for 8 hours.

  • IPC Check: Draw an aliquot. HPLC must show < 0.5% remaining SM.

  • Workup (Self-Purifying): Cool the reactor to 20 °C. Slowly transfer the reaction mixture into a vessel containing vigorously stirred chilled water (15 L). The highly hydrophobic product will crash out as a crystalline solid, while KBr, excess K₂CO₃, and DMF remain in the aqueous phase.

  • Isolate: Filter the solid, wash with water (3 × 2 L), and dry under vacuum at 45 °C.

Step 2: Synthesis of 3-Ethoxy-4-methylaniline

Objective: Safe, chemoselective nitro reduction.

  • Charge: To a 20 L pressure reactor (Hastelloy or Stainless Steel), add 3-ethoxy-4-methylnitrobenzene (1.10 kg, 6.07 mol) and Ethanol (10 L).

  • Catalyst Addition: Carefully add 5% Pd/C (55 g, 5% w/w). Safety Note: Pd/C is a severe fire hazard. Ensure the reactor is purged with N₂ prior to addition, or use water-wet catalyst.

  • Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 4 bar with H₂.

  • React: Heat to 45 °C. Maintain H₂ pressure until gas uptake ceases (typically 4–6 hours).

  • IPC Check: HPLC must show complete disappearance of the nitro and hydroxylamine peaks.

  • Workup: Vent H₂ and purge with N₂. Filter the reaction mixture through a tight Celite pad to remove the Pd/C catalyst. Do not let the filter cake run dry in air.

  • Concentrate: Evaporate the ethanol under reduced pressure to yield the free base as a pale yellow oil. Proceed immediately to Step 3 to prevent oxidation[3].

Step 3: Hydrochloride Salt Formation

Objective: Controlled crystallization to trap impurities in the mother liquor.

  • Dissolve: Dissolve the crude 3-ethoxy-4-methylaniline (~900 g) in Isopropanol (4.0 L) in a 10 L reactor. Heat to 50 °C.

  • Acidify: Slowly add 5–6 N HCl in Isopropanol (1.2 L, ~1.1 eq) over 1 hour. The solution will lighten in color, and solids will begin to precipitate.

  • Crystallize: Cool the mixture slowly to 5 °C at a rate of 10 °C/hour to promote the growth of large, pure crystals.

  • Anti-Solvent Addition: Once at 5 °C, slowly add Methyl tert-butyl ether (MTBE, 2.0 L). MTBE acts as an anti-solvent, drastically reducing the solubility of the polar salt and driving the crystallization to completion.

  • Isolate: Filter the white to off-white crystalline solid. Wash with cold MTBE (2 × 1 L).

  • Dry: Dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data & Quality Metrics

The following table summarizes the expected quantitative outputs and critical quality attributes for the 1 kg scale-up campaign.

Process StepTarget Intermediate / ProductExpected YieldPurity (HPLC)Critical IPC Limit
Step 1 3-Ethoxy-4-methylnitrobenzene1.12 kg (95%)> 98.5%SM < 0.5% (Area%)
Step 2 3-Ethoxy-4-methylaniline0.88 kg (96%)> 99.0%Hydroxylamine < 0.1%
Step 3 3-Ethoxy-4-methylaniline HCl1.03 kg (94%)> 99.8%pH < 2.0 prior to MTBE
Overall Final API / Intermediate ~85.7% > 99.8% Water Content < 0.5%

References

  • Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters (2022). Available at: [Link][4]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC / NIH. Available at: [Link][3]

Sources

Application

Application Note: 3-Ethoxy-4-methylaniline Hydrochloride in Advanced Medicinal Chemistry

Executive Summary 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) and its free base counterpart (CAS: 2486-64-8) serve as highly versatile building blocks in modern medicinal chemistry. Characterized by an elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) and its free base counterpart (CAS: 2486-64-8) serve as highly versatile building blocks in modern medicinal chemistry. Characterized by an electron-rich aromatic ring with precisely positioned steric bulk, this aniline derivative is instrumental in the synthesis of complex heterocyclic scaffolds, including substituted indoles for antiviral therapeutics and secondary amines for nuclear receptor modulation.

This application note provides a comprehensive guide to deploying 3-ethoxy-4-methylaniline in drug development workflows. It details field-proven protocols, the mechanistic causality behind reagent selection, and integrated self-validation analytical steps to ensure high-fidelity synthesis.

Structural Rationale & Physicochemical Profile

The utility of 3-ethoxy-4-methylaniline stems from its unique substitution pattern. The ethoxy group acts as a strong hydrogen-bond acceptor and provides moderate steric bulk, which is critical for inducing specific conformational fits within target protein binding pockets (such as the Dengue virus NS4B protein or PPAR/LXR heterodimers). The para-methyl group provides a hydrophobic anchor that enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.

For long-term storage and handling, the hydrochloride salt is preferred due to its resistance to atmospheric oxidation, a common degradation pathway for electron-rich anilines.

Table 1: Quantitative Physicochemical Properties
Property3-Ethoxy-4-methylaniline (Free Base)3-Ethoxy-4-methylaniline HCl (Salt)
CAS Number 2486-64-8855394-58-0
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO
Monoisotopic Mass 151.0997 Da187.0764 Da
Predicted XLogP 2.5N/A (Ionized)
Hydrogen Bond Donors 1 (Primary Amine)2 (Ammonium)
Hydrogen Bond Acceptors 2 (Amine, Ether)1 (Ether)
Topological Polar Surface Area 35.2 Ų35.2 Ų

(Data corroborated by [3] and [1])

Application I: Indole Core Synthesis for Antiviral Therapeutics

Substituted indoles derived from 3-ethoxy-4-methylaniline have been successfully patented as potent inhibitors of Dengue viral replication [2]. The synthesis relies on a regioselective iodination followed by a Sonogashira coupling and subsequent cyclization.

G A 3-Ethoxy-4-methylaniline (Starting Material) B Regioselective Iodination (NIS, CH3CN) A->B C 2-Iodo-5-ethoxy-4-methylaniline (Intermediate) B->C D Sonogashira Coupling (Pd catalyst, Alkyne) C->D E Indole Core Cyclization D->E F Dengue Viral Inhibitor (Target API) E->F

Workflow for the synthesis of substituted indole inhibitors from 3-ethoxy-4-methylaniline.

Protocol 1: Regioselective Iodination

Objective: Synthesize 2-iodo-5-ethoxy-4-methylaniline as a stable precursor for indole cyclization.

Step-by-Step Methodology:

  • Free Base Liberation: If starting with the HCl salt, partition 10.0 g of the salt between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reaction Setup: Dissolve the liberated 3-ethoxy-4-methylaniline (64.8 mmol) in 320 mL of anhydrous acetonitrile (CH₃CN) to achieve a ~0.2 M concentration. Cool the solution to 0 °C under an argon atmosphere.

  • Electrophilic Addition: Add N-Iodosuccinimide (NIS) (14.6 g, 64.8 mmol, 1.0 eq) in a single portion.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Isolation: Quench with 50 mL of 10% aqueous Na₂S₂O₃. Extract with EtOAc (3 x 100 mL), wash with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Causality of Experimental Choices:

  • Reagent Selection (NIS): NIS is strictly chosen over harsher reagents like I₂/HIO₃. The ethoxy group is strongly electron-donating, making the ring highly susceptible to oxidative degradation. NIS provides a mild, controlled release of electrophilic iodine (I⁺).

  • Regioselectivity: The ethoxy group directs ortho/para, while the methyl group sterically and electronically blocks the para position. Consequently, substitution is forced exclusively to the position ortho to the amine, yielding the exact regiochemistry required for downstream indole formation.

Self-Validating System:

  • ¹H NMR (400 MHz, CDCl₃): Validation of regioselectivity is confirmed by the presence of two distinct aromatic singlets (approx. δ 6.5 and 7.2 ppm). The absence of doublet coupling confirms the protons are para to one another, proving mono-iodination occurred at the correct position.

  • LC-MS: A clean[M+H]⁺ peak at m/z 278.0 must be observed, confirming the addition of one iodine atom (+125.9 Da) without di-iodinated byproducts.

Application II: Reductive Alkylation for Nuclear Receptor Ligands

3-Ethoxy-4-methylaniline is frequently utilized to synthesize secondary amines via reductive alkylation. These derivatives act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPAR) and Liver X Receptors (LXR), critical targets in metabolic disease [4].

Pathway L Aniline-Derived Ligand R PPAR / LXR Complex L->R Activation D DNA Binding (PPRE) R->D Translocation T Gene Transcription D->T Co-factors M Metabolic Regulation T->M Phenotype

Mechanism of action for PPAR/LXR ligands derived from 3-ethoxy-4-methylaniline.

Protocol 2: Catalytic Reductive Alkylation

Objective: Synthesize N-alkylated secondary amines while preserving the ethoxy ether linkage.

Step-by-Step Methodology:

  • Imine Formation: In a high-pressure hydrogenation vessel, combine 3-ethoxy-4-methylaniline (0.20 mol) with the target aliphatic ketone (0.44 mol, 2.2 eq).

  • Acid Catalysis: Add 2 mol% of 2-naphthalenesulfonic acid.

  • Catalyst Addition: Add 5% Platinum on Carbon (Pt/C) (approx. 1.2 g).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and pressurize with H₂ gas to 47 psi. Heat the mixture to 60 °C and maintain for 45–60 minutes.

  • Recovery: Cool to 25 °C, vent the H₂ gas, and filter the mixture through a Celite pad to safely remove the Pt/C catalyst.

Causality of Experimental Choices:

  • Acid Catalyst pKa: The use of an acid with a pKa between 0.5 and 1.5 (like 2-naphthalenesulfonic acid) is the mechanistic linchpin. It perfectly protonates the ketone's carbonyl oxygen to accelerate nucleophilic attack by the aniline, without over-protonating the amine itself (which would form an unreactive ammonium salt).

  • Catalyst Selection (Pt/C vs. Pd/C): 5% Pt/C is explicitly utilized instead of the more common Pd/C. Palladium catalysts under hydrogen pressure are notorious for catalyzing the hydrogenolytic cleavage of ether linkages (de-ethoxylation). Platinum selectively reduces the imine double bond while leaving the ethoxy group entirely intact.

Self-Validating System:

  • ATR-FTIR Spectroscopy: Reaction completion is validated by monitoring the primary amine N-H stretching doublets at 3400–3300 cm⁻¹. A successful reaction will show the disappearance of the doublet and the emergence of a single, weaker secondary amine N-H stretch.

  • GC-MS: Ensure the disappearance of the starting material peak (m/z 151.1) and the appearance of the target molecular ion corresponding to the specific alkyl addition.

Quality Control & Storage Guidelines

To maintain the integrity of 3-ethoxy-4-methylaniline across medicinal chemistry campaigns:

  • Storage: The free base is prone to oxidation (turning dark brown/purple over time). It must be stored under inert gas (Argon) at 2–8 °C, protected from light. The hydrochloride salt is significantly more stable and can be stored at room temperature in a desiccator.

  • Purity Verification: Prior to any transition metal-catalyzed step (e.g., Sonogashira coupling), the building block must be verified to be free of residual moisture and halide impurities via Karl Fischer titration (<0.1% water) and quantitative NMR.

References

  • Kesteleyn, B. R. R., et al. (Janssen Pharmaceuticals). Substituted indole compound derivatives as dengue viral replication inhibitors. European Patent EP3436004B1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296323, 3-Ethoxy-4-methylaniline. Retrieved from:[Link]

  • Overberger, C. G., et al. Reductive alkylation of substituted anilines. US Patent US4261926A.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your yield and obtain a high-purity product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-Ethoxy-4-methylaniline hydrochloride, particularly when following a common synthetic route involving the catalytic hydrogenation of a nitro-aromatic precursor.

IssuePotential CauseRecommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage, handling, or poisoning by impurities.- Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere as much as possible before being introduced to the reaction mixture. - Purify the starting material and solvent to remove any potential catalyst poisons (e.g., sulfur compounds).[1]
Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low to effectively drive the reduction.- Check the hydrogen source and ensure a consistent pressure is maintained throughout the reaction. - If using a balloon, ensure it is adequately filled and remains so. For larger-scale reactions, a regulated hydrogen supply is recommended.[1]
Low Reaction Temperature: The reaction may be too slow at the current temperature.- While the reaction is often performed at room temperature, gentle heating may be required to initiate or accelerate the reaction. Monitor the temperature closely to avoid unwanted side reactions.[1]
Formation of Multiple Products (Observed by TLC/GC) Incomplete Reaction: The reaction was not allowed to proceed to completion, resulting in the presence of intermediates.- Increase the reaction time and continue to monitor by TLC/GC until the starting material is fully consumed.[1]
Catalyst Deactivation: Partial deactivation of the catalyst can lead to the accumulation of intermediates.- Increase the catalyst loading. - Consider adding the catalyst in portions throughout the reaction.[1]
Suboptimal Reaction Conditions: Incorrect temperature or pressure can favor the formation of side products.- Optimize the reaction temperature and hydrogen pressure. A systematic approach (e.g., Design of Experiments) can be beneficial.[1]
Product is Colored (Not the Expected White/Off-White Solid) Oxidation of the Amine: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a tightly sealed container, protected from light and air.[1]
Presence of Azoxy/Azo Compounds: These colored side products may be present as impurities from incomplete reduction.- Purify the product using column chromatography or recrystallization to remove colored impurities.[1]
Difficulty in Filtering the Catalyst Fine Catalyst Particles: The Pd/C catalyst particles may be too fine, leading to slow filtration or passage through the filter medium.- Filter the reaction mixture through a pad of a filter aid like Celite® to improve the filtration rate and effectively remove the catalyst.[1]
Low Yield of Hydrochloride Salt Incomplete Protonation: Insufficient or improper addition of hydrochloric acid can lead to incomplete salt formation.- Ensure the use of a sufficient molar equivalent of HCl. - Add the HCl solution dropwise with vigorous stirring to ensure complete mixing.
Product Loss During Work-up: The hydrochloride salt may have some solubility in the chosen solvent system, leading to loss during filtration.- Cool the solution in an ice bath to minimize solubility before filtration. - Wash the collected solid with a minimal amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common and high-yielding method for synthesizing 3-Ethoxy-4-methylaniline hydrochloride?

A1: A widely used and efficient method is the catalytic hydrogenation of a suitable precursor like 1-ethoxy-2-methyl-4-nitrobenzene. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The resulting 3-Ethoxy-4-methylaniline is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the potential side products that can form during the catalytic hydrogenation of a nitro-aromatic compound?

A2: During the catalytic hydrogenation of nitroarenes, incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species. Further condensation reactions between these intermediates and the starting material or product can result in the formation of azoxy and azo compounds, which are often colored.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture, you can track the disappearance of the starting material and the appearance of the product.[1]

Q4: What are the recommended purification methods for 3-Ethoxy-4-methylaniline hydrochloride?

A4: After the reaction, the catalyst is typically removed by filtration through Celite®.[1] The crude aniline can be purified by recrystallization or column chromatography. The final hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water.

Q5: My final product, the hydrochloride salt, is hygroscopic. How can I handle and store it properly?

A5: Amine hydrochlorides can be hygroscopic. It is important to dry the final product thoroughly under vacuum. Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to protect it from moisture.

Experimental Protocol: High-Yield Synthesis of 3-Ethoxy-4-methylaniline Hydrochloride via Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of 3-Ethoxy-4-methylaniline hydrochloride from 1-ethoxy-2-methyl-4-nitrobenzene.

Materials:

  • 1-ethoxy-2-methyl-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-ethoxy-2-methyl-4-nitrobenzene (e.g., 10.0 g, 51.2 mmol) in methanol (e.g., 150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.0 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and flush it with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (e.g., 1 atm, balloon pressure or in a Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-16 hours.[1]

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.[1]

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-Ethoxy-4-methylaniline as an oil or solid.

  • Salt Formation: Dissolve the crude aniline in a suitable solvent like diethyl ether. With stirring, add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation and Purification: Collect the precipitated 3-Ethoxy-4-methylaniline hydrochloride by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizing the Process

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation & Purification Start 1-ethoxy-2-methyl-4-nitrobenzene Reagents1 H2, 10% Pd/C, MeOH Reaction1 Catalytic Hydrogenation Reagents1->Reaction1 Product1 3-Ethoxy-4-methylaniline Reaction1->Product1 Reagents2 HCl in Ether Product1->Reagents2 Crude Product Reaction2 Protonation Reagents2->Reaction2 Workup Filtration & Drying Reaction2->Workup Final_Product 3-Ethoxy-4-methylaniline hydrochloride Workup->Final_Product G Start Low Yield or Purity Issue Check_Conversion Monitor Reaction by TLC/GC Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Action_Incomplete Increase Reaction Time Check H2 Supply Increase Catalyst Load Incomplete->Action_Incomplete Check_Purity Analyze Crude Product Purity Complete->Check_Purity Impure Impure Product Check_Purity->Impure No Pure Pure (but low yield) Check_Purity->Pure Yes Action_Impure Optimize Purification: - Recrystallization - Column Chromatography Impure->Action_Impure Action_LowYield Review Work-up Procedure: - Check for Product Loss - Optimize Salt Formation Pure->Action_LowYield

Caption: Troubleshooting workflow for low yield or purity issues.

References

  • Organic Syntheses. Methylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Google Patents. CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.

Sources

Optimization

I. Quantitative Data: Physicochemical Properties Guiding Purification

Technical Support Center: Purification of 3-Ethoxy-4-methylaniline Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals dealing with the isolation and purification of substituted aniline derivatives.

Substituted anilines, such as 3-ethoxy-4-methylaniline, are notoriously prone to aerial oxidation and regioisomeric contamination during synthesis. Because this compound is handled as a hydrochloride salt, we can exploit specific orthogonal physical properties—such as pKa, volatility, and differential solubility—to achieve high-fidelity purification.

Before selecting a purification workflow, it is critical to understand the phase behavior of the compound in both its salt and free-base forms. The following table summarizes the key parameters used to design the extraction and crystallization protocols[1].

Parameter3-Ethoxy-4-methylaniline HCl (Salt Form)3-Ethoxy-4-methylaniline (Free Base)
Physical State (25°C) Crystalline SolidViscous Liquid / Low-Melting Solid
Aqueous Solubility High (Soluble in water, dilute acids)Low (Insoluble in water)
Organic Solubility Low (Insoluble in ether, hexanes)High (Soluble in ether, EtOAc, DCM)
Oxidation Susceptibility Moderate (Stable if kept dry/dark)High (Rapidly forms dark quinoids in air)
Volatility Non-volatile (Decomposes on heating)Distillable under vacuum (1–20 mmHg)

II. Purification Workflow Decision Matrix

Use the logic tree below to determine the most efficient purification strategy based on the specific impurity profile of your crude batch.

PurificationWorkflow Start Crude 3-Ethoxy-4-methylaniline HCl (Dark/Impure) Assess Assess Impurity Profile Start->Assess Color Colored Oxidation Products Only? Assess->Color Regio Regioisomers or Neutral Organics? Assess->Regio Recryst Recrystallization with Activated Carbon Color->Recryst Yes FreeBase Free-Basing (NaOH) & Extraction Regio->FreeBase Yes Pure Pure 3-Ethoxy-4-methylaniline HCl Recryst->Pure Distill Vacuum Distillation or Prep-HPLC FreeBase->Distill Resalt Re-salting with Dry HCl in Ether Distill->Resalt Resalt->Pure

Decision matrix for selecting the optimal purification workflow based on impurity profiling.

III. Troubleshooting & FAQs

Q1: My crude 3-Ethoxy-4-methylaniline hydrochloride has turned dark brown or purple. Why does this happen, and how can I decolorize it? Causality: Anilines are highly susceptible to aerial oxidation, especially when exposed to light. The electron-donating ethoxy and methyl groups increase the electron density on the aromatic ring, facilitating the rapid formation of highly conjugated, colored p-benzoquinone derivatives and polymeric materials[1]. Solution: For mild discoloration, perform an anti-solvent recrystallization combined with activated carbon treatment. The highly porous structure of activated charcoal selectively adsorbs large, conjugated polymeric impurities[1]. For severe oxidation, you must convert the salt to its free base, perform a vacuum distillation to leave the non-volatile polymers behind in the boiling flask, and re-precipitate the salt[2].

Q2: During recrystallization, the compound "oils out" instead of forming distinct crystals. How can I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when a high concentration of impurities depresses the melting point of the precipitating phase[3]. The solvent is likely too nonpolar for the hydrochloride salt, or the solution is supersaturated and cooling too rapidly. Solution:

  • Adjust the solvent system: Shift to a more polar solvent or use an anti-solvent system (e.g., dissolving in hot ethanol and precipitating with cold diethyl ether)[3].

  • Seeding: Introduce a pure seed crystal of 3-Ethoxy-4-methylaniline hydrochloride to bypass the thermodynamic nucleation energy barrier[3].

  • Mechanical stimulation: Scratch the inner surface of the flask with a glass rod at the solvent-air interface to create micro-abrasions that serve as nucleation sites[3].

Q3: My product is contaminated with structurally similar regioisomers from the upstream synthesis. Can I separate them by recrystallization? Causality: Regioisomers (e.g., ortho or meta variations) possess nearly identical polarities and solubility profiles as the target compound. They will inevitably co-crystallize, leading to a persistently impure product[1]. Solution: You must exploit subtle chromatographic or boiling point differences in the free base form. Convert the hydrochloride salt to the free base, extract it into an organic solvent, and utilize Preparative High-Performance Liquid Chromatography (Prep-HPLC) or carefully controlled vacuum distillation to separate the isomers[1]. Once isolated, re-salt the pure target fraction.

IV. Step-by-Step Methodologies

Protocol A: Free-Basing, Vacuum Distillation, and Re-Salting

(Recommended for heavily contaminated batches or regioisomer mixtures)

Self-Validating Mechanism: This protocol utilizes orthogonal physical properties (pKa and boiling point). The phase shifts (aqueous organic vapor solid) ensure that impurities lacking the exact acid-base and volatility characteristics of the target amine are systematically excluded[1].

  • Step 1: Free-Basing. Dissolve the crude hydrochloride salt in distilled water. Slowly add 1M NaOH while stirring until the aqueous layer reaches pH > 10.

    • Validation Check: The formation of an oily, biphasic layer indicates the successful liberation of the water-insoluble free amine[4].

  • Step 2: Extraction. Extract the basified aqueous mixture three times with diethyl ether. Combine the organic extracts, wash with saturated brine, and dry over anhydrous Na₂SO₄[1].

  • Step 3: Vacuum Distillation. Filter off the drying agent and remove the solvent using a rotary evaporator. Transfer the crude free base to a short-path distillation setup. Distill under high vacuum (1–20 mmHg) to lower the boiling point and prevent thermal degradation.

    • Validation Check: The collection of a pale-yellow/colorless distillate while a dark, tarry residue remains in the boiling flask confirms the successful removal of polymeric oxidation products[1].

  • Step 4: Re-Salting. Dissolve the purified free base in dry diethyl ether and cool in an ice bath. Slowly bubble dry HCl gas (or add a stoichiometric amount of HCl in isopropanol) into the solution.

    • Validation Check: The immediate precipitation of a white/off-white solid confirms the successful regeneration of the hydrochloride salt[3].

  • Step 5: Isolation. Collect the crystals via vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven[3].

Protocol B: Decolorization and Anti-Solvent Recrystallization

(Recommended for minor oxidation/color removal)

Self-Validating Mechanism: Activated carbon physically traps high-molecular-weight colored impurities. The anti-solvent addition creates a controlled supersaturation gradient, ensuring only the target compound reaches the critical nucleation threshold while trace impurities remain dissolved[1].

  • Step 1: Dissolution. Suspend the crude salt in a minimum volume of hot ethanol. Heat to boiling while stirring[3].

  • Step 2: Decolorization. Add 5–10% (w/w) activated carbon to the hot solution. Boil gently for 5–10 minutes.

    • Validation Check: A small aliquot filtered through a syringe filter should visibly lack the dark brown/purple tint of the crude starting material[3].

  • Step 3: Hot Filtration. Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the carbon[1].

  • Step 4: Anti-Solvent Addition. Reheat the clear filtrate. Slowly add cold diethyl ether (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Step 5: Crystallization. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Validation Check: The formation of distinct, needle-like crystals (rather than an oil) confirms appropriate solvent ratios and successful nucleation[3]. Filter and dry under vacuum.

V. References

  • Purification of Aniline. LookChem.[Link]

  • p-Aminotetraphenylmethane. Organic Syntheses.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity 3-Ethoxy-4-methylaniline hydrochloride.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Ethoxy-4-methylaniline hydrochloride, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[1]

    • Solution: Increase the reaction time or consider a moderate increase in temperature. For instance, if the reaction is conducted at room temperature, gentle heating might be necessary to drive it to completion.[1]

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst can significantly impact the yield.

    • Solution: Screen different bases. For reactions involving N-alkylation, inorganic bases like potassium carbonate (K₂CO₃) have been shown to improve yields compared to others.[2] The stoichiometry of the reactants is also crucial; for Sₙ2 reactions, using an excess of the amine component can improve the yield.[2]

  • Moisture in Reagents or Solvents: The presence of water can interfere with many organic reactions, leading to lower yields.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are dry.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I identify and minimize them?

Potential Causes & Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in a reduction of a nitro group, incomplete reduction can lead to nitroso or hydroxylamine intermediates, which can then form colored azoxy and azo compounds.[1] In an ether synthesis step, over-alkylation or side reactions with other functional groups can occur.

    • Solution: Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may reduce the rate of side reactions. A systematic approach like a Design of Experiments (DoE) can be beneficial in finding the optimal conditions.[1]

  • Impure Starting Materials: The purity of your starting materials is critical.

    • Solution: Purify starting materials before use if their purity is questionable. This can involve recrystallization, distillation, or column chromatography.

Q3: The final product is colored, not the expected white to off-white solid. What is causing the coloration and how can I remove it?

Potential Causes & Solutions:

  • Oxidation of the Aniline: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.[1]

    • Solution: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).[1] Store the final product in a tightly sealed, light-protected container.

  • Presence of Azo/Azoxy Compounds: As mentioned earlier, these can form as byproducts during nitro group reduction and are often colored.[1]

    • Solution: Purify the product using column chromatography or recrystallization.[1] Washing the crude product with a suitable solvent can also help remove some colored impurities.

Q4: I am having difficulty isolating the hydrochloride salt. What are the best practices for its precipitation and purification?

Potential Causes & Solutions:

  • Improper Solvent for Precipitation: The choice of solvent is crucial for efficient precipitation of the hydrochloride salt.

    • Solution: Typically, the free base is dissolved in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate), and then a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in isopropanol or diethyl ether) is added.

  • Hygroscopic Nature of the Salt: Amine hydrochlorides can be hygroscopic, making them difficult to handle and dry.[3]

    • Solution: Dry the precipitated salt under vacuum. Centrifuging the precipitate can be an effective method for drying.[3]

  • Co-precipitation of Impurities: Impurities can sometimes co-precipitate with the desired product.

    • Solution: Recrystallization from a suitable solvent system is a powerful technique for purification.[3][4] Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures with water.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-Ethoxy-4-methylaniline hydrochloride.

Q1: What are the common synthetic routes to 3-Ethoxy-4-methylaniline?

A common and effective method involves a multi-step synthesis, which could include:

  • Nitration of a suitable toluene precursor.

  • Ethoxylation of a phenolic intermediate.

  • Reduction of the nitro group to the aniline. A typical method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Q2: How do I form the hydrochloride salt from the free aniline base?

To form the hydrochloride salt, dissolve the purified 3-Ethoxy-4-methylaniline free base in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate. Then, add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.

Q3: What are the key safety precautions I should take when working with anilines and their precursors?

Anilines and their derivatives can be toxic and are often readily absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of all reagents used in the synthesis.

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By comparing the spots/peaks of the reaction mixture to those of the starting materials and product standards, you can determine the extent of the reaction.

III. Visualized Workflows

To further aid in the experimental process, the following diagrams illustrate a general synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflow Start Starting Material (e.g., 4-Methyl-2-nitrophenol) Step1 Ethoxylation (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate Intermediate (e.g., 1-Ethoxy-4-methyl-2-nitrobenzene) Step1->Intermediate Step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 FreeBase 3-Ethoxy-4-methylaniline (Free Base) Step2->FreeBase Step3 Salt Formation (HCl Addition) FreeBase->Step3 Product 3-Ethoxy-4-methylaniline HCl (Final Product) Step3->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General Synthetic Workflow for 3-Ethoxy-4-methylaniline HCl.

Troubleshooting_Decision_Tree Problem Low Yield or Impurities? CheckCompletion Check Reaction Completion (TLC/GC) Problem->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Conditions: - Increase Time/Temp - Change Base/Catalyst Incomplete->OptimizeConditions CheckPurity Check Starting Material Purity Complete->CheckPurity ImpureStart Impure Starting Material CheckPurity->ImpureStart Impure SideReactions Side Reactions Suspected CheckPurity->SideReactions Pure PurifyStart Purify Starting Materials ImpureStart->PurifyStart ModifyConditions Modify Conditions: - Lower Temperature - Adjust Stoichiometry SideReactions->ModifyConditions PurifyProduct Purify Final Product (Recrystallization/Chromatography) ModifyConditions->PurifyProduct

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

IV. Tabulated Data for Reaction Optimization

The following table provides a hypothetical example of how to systematically optimize reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF251245
2K₂CO₃DMF251265[2]
3K₂CO₃DMF50678
4Cs₂CO₃DME251255[2]

V. Experimental Protocols

Protocol 1: General Procedure for Nitro Group Reduction

  • In a suitable reaction vessel, dissolve the nitro-substituted precursor (e.g., 1-ethoxy-4-methyl-2-nitrobenzene) in a solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Ethoxy-4-methylaniline.

Protocol 2: Hydrochloride Salt Formation

  • Dissolve the crude 3-Ethoxy-4-methylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with constant stirring.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain 3-Ethoxy-4-methylaniline hydrochloride.

References

  • Optimization of the reaction conditions. | Download Table - ResearchGate. [Link]

  • Optimization of reaction conditions and synthetic applications.... - ResearchGate. [Link]

  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of - Organic Syntheses Procedure. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [Link]

  • p. 217 - Organic Syntheses Procedure. [Link]

  • Synthesis of 3-ethoxy-4-hydroxy-azobenzene - PrepChem.com. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • 3-ethoxy-4-methylaniline (C9H13NO) - PubChemLite. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • 3-ethoxy-4-methylaniline — Chemical Substance Information - NextSDS. [Link]

  • Purification of Aniline - Chempedia - LookChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethoxy-4-methylaniline Hydrochloride Workflows

Welcome to the Application Scientist Support Center. Working with complex aromatic amines like 3-Ethoxy-4-methylaniline hydrochloride requires precise control over reaction conditions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with complex aromatic amines like 3-Ethoxy-4-methylaniline hydrochloride requires precise control over reaction conditions. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent common side reactions such as oxidation, over-alkylation, and unintended ring substitutions.

Part 1: Mechanistic Causality (The "Why")

To understand why 3-Ethoxy-4-methylaniline is prone to side reactions, we must analyze its electronic structure. The benzene ring is heavily activated by three synergistic electron-donating groups:

  • The Amine (-NH₂): A strong resonance (+M) donor.

  • The Ethoxy (-OCH₂CH₃): A strong resonance (+M) donor at the meta position relative to the amine.

  • The Methyl (-CH₃): An inductive (+I) and hyperconjugation donor at the para position.

Because of these substituents, the carbon atoms at C2 (ortho to both the amine and ethoxy groups) and C6 (ortho to the amine, para to the ethoxy group) possess exceptionally high electron density. This makes the free base highly susceptible to Electrophilic Aromatic Substitution (EAS) [1]. Furthermore, the elevated electron density lowers the oxidation potential of the molecule, making it highly vulnerable to single-electron transfer (SET) oxidation by atmospheric oxygen, which leads to the formation of dark polymeric tars or quinone imines[2].

SideReactions Core 3-Ethoxy-4-methylaniline (Free Base) Ox Oxidation Core->Ox O2 / Light Alk Over-Alkylation Core->Alk Excess Electrophile EAS Ring Substitution (EAS) Core->EAS Highly Activated Ring OxProd Quinone Imines / Polymers Ox->OxProd AlkProd Tertiary Amines Alk->AlkProd EASProd C2 / C6 Substituted Byproducts EAS->EASProd

Fig 1. Logical relationship of common side reactions and their resulting byproduct classes.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark brown or black shortly after dissolving the hydrochloride salt and adding a base. What is happening? A1: This is a classic symptom of oxidative degradation. When you neutralize the hydrochloride salt, you generate the free aniline. Because 3-ethoxy-4-methylaniline is exceptionally electron-rich, it is rapidly oxidized by atmospheric oxygen to form highly colored quinone imines or polyaniline species [3]. Solution: Always perform the free-basing step under an inert atmosphere (Argon or N₂). Use solvents that have been degassed (sparged with inert gas for 15-30 minutes) to displace dissolved oxygen [4].

Q2: I am trying to perform an N-alkylation using an alkyl halide, but I am getting a complex mixture of mono-alkylated and di-alkylated products. How can I control this? A2: Direct alkylation of primary amines often suffers from over-reaction because the resulting secondary amine is more nucleophilic than the primary amine starting material. Solution: Abandon direct alkylation in favor of reductive amination . By reacting the amine with an aldehyde or ketone to form an imine, followed by reduction, you strictly limit the reaction to mono-alkylation [5].

Q3: My yield is exceptionally low when using the hydrochloride salt directly in an acylation reaction. Why? A3: The hydrochloride salt (-NH₃⁺ Cl⁻) is not nucleophilic because the lone pair on the nitrogen is tied up in a bond with a proton. Solution: You must add a sufficient amount of an auxiliary base (e.g., DIPEA or Triethylamine) to neutralize the HCl and liberate the free amine before adding your electrophile. Ensure you are using at least 1.2 to 2.0 equivalents of base.

Q4: During nitration or halogenation workflows, I am getting substitution on the aromatic ring instead of my target N-reaction. A4: The -NH₂, -OEt, and -CH₃ groups synergistically activate the benzene ring, making positions C2 and C6 highly reactive toward EAS [6]. Solution: Protect the amine group via acetylation. The resulting acetamide group is a much weaker electron donor because the nitrogen lone pair is delocalized into the carbonyl group, effectively deactivating the ring and preventing unwanted EAS [1].

Part 3: Self-Validating Experimental Protocols

Workflow Start 3-Ethoxy-4-methylaniline HCl (Starting Material) FreeBase Free-Basing (Add DIPEA/Et3N) Start->FreeBase Step 1 Oxidation Air Exposure (Risk of Oxidation) Start->Oxidation Decision Target Reaction? FreeBase->Decision Step 2 EAS Electrophilic Aromatic Substitution Decision->EAS N_Alk N-Alkylation Decision->N_Alk Protect Protect Amine (Acetylation) EAS->Protect Block N-reactivity RedAm Reductive Amination (Prevents Over-alkylation) N_Alk->RedAm Better alternative Inert Inert Atmosphere (Ar/N2 + Degassing) Oxidation->Inert Mitigation

Fig 2. Experimental workflow for handling 3-Ethoxy-4-methylaniline HCl to prevent side reactions.

Protocol A: Controlled Free-Basing and Acetyl Protection

Purpose: To liberate the nucleophilic amine while immediately protecting it to prevent oxidation and EAS.

  • Apparatus Setup: Flame-dry a round-bottom flask and purge with Argon for 10 minutes.

  • Dissolution: Suspend 3-Ethoxy-4-methylaniline hydrochloride (1.0 eq) in anhydrous, degassed Dichloromethane (DCM) to create a 0.2 M concentration.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

    • Validation Check: The cloudy suspension of the HCl salt will transition to a clear, slightly yellow solution within 15 minutes, confirming the successful liberation of the free base. If the solution remains cloudy, add an additional 0.1 eq of DIPEA.

  • Protection: Add Acetic Anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (free amine) will stain strongly with Ninhydrin (purple/brown), whereas the acetamide product will not, allowing clear confirmation of complete conversion [3].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination (Strict Mono-alkylation)

Purpose: To attach a single alkyl group without the risk of forming tertiary amine byproducts.

  • Free-Basing: Dissolve the hydrochloride salt (1.0 eq) and DIPEA (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) under Argon.

  • Imine Formation: Add the target aldehyde or ketone (1.1 eq). Stir at room temperature for 1 hour.

    • Validation Check: A slight color change (often a deepening yellow) indicates successful Schiff base (imine) formation [5].

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to avoid sudden gas evolution.

  • Completion: Stir for 12 hours under Argon.

  • Workup: Quench with 1N NaOH.

    • Validation Check: Quenching with NaOH is critical to break down the boron-amine complexes. Verify the aqueous layer is basic (pH > 10); otherwise, the product will remain water-soluble as a protonated amine, drastically reducing your isolated yield. Extract with Ethyl Acetate, wash with brine, dry, and evaporate.

Part 4: Quantitative Data & Comparisons

Table 1: Base Selection for Free-Basing 3-Ethoxy-4-methylaniline HCl

Base ChoicepKa (Conjugate Acid)Equivalents RequiredProsCons (Side Reaction Risks)
DIPEA ~10.51.2 - 1.5 eqNon-nucleophilic, highly soluble in organic solvents.Slightly more expensive than TEA.
TEA ~10.71.2 - 1.5 eqCost-effective, fast reaction kinetics.Can act as a weak nucleophile in highly sensitive electrophilic reactions.
K₂CO₃ ~10.32.0 - 3.0 eqEasy to filter out (heterogeneous reaction).Requires polar aprotic solvents; slow free-basing kinetics.
NaH ~35.01.0 - 1.1 eqIrreversible deprotonation.High Risk: Overkill for HCl salts; will deprotonate the resulting free amine, causing massive side reactions.

Table 2: Quantitative Yield Comparison (Direct Alkylation vs. Reductive Amination)

MethodologyReagents UsedTarget Product (Mono-alkylated)Byproduct (Di-alkylated Tar)
Direct Alkylation R-Br, K₂CO₃, MeCN40 - 50%30 - 40%
Reductive Amination R-CHO, NaBH(OAc)₃, DCE> 85% < 5%
Protect-Alkylate-Deprotect Ac₂O, then R-Br/NaH, then NaOH75 - 80%None (0%)

Part 5: References

  • BenchChem. preventing oxidation of the aniline group during complexation. Retrieved from[3]

  • Wikipedia. Aniline. Retrieved from[4]

  • Chemistry Steps. Reactions of Aniline. Retrieved from[1]

  • ALLEN Career Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from[6]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from[2]

  • Google Patents. US4261926A - Reductive alkylation of substituted anilines. Retrieved from[5]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Ethoxy-4-methylaniline hydrochloride

Frequently Asked Questions (FAQs) Q1: What is the best starting solvent for the recrystallization of 3-Ethoxy-4-methylaniline hydrochloride? A1: For aniline hydrochlorides, which are salts, polar solvents are generally a...

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Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 3-Ethoxy-4-methylaniline hydrochloride?

A1: For aniline hydrochlorides, which are salts, polar solvents are generally a good starting point due to the ionic nature of the hydrochloride group. Aniline hydrochlorides are often soluble in water[3]. A mixed solvent system, such as ethanol/water or isopropanol/water, is highly recommended. This allows for fine-tuning of the polarity to achieve the ideal solubility profile: high solubility in the hot solvent mixture and low solubility upon cooling.

Q2: My 3-Ethoxy-4-methylaniline hydrochloride is off-white to brownish. What causes this discoloration and how can I remove it?

A2: The discoloration of aniline derivatives is typically due to the oxidation of the amine group, forming colored impurities. These impurities can often be removed during recrystallization by using activated charcoal (decolorizing carbon)[5][6]. After dissolving the crude product in the hot solvent, a small amount of activated charcoal is added to the solution, which adsorbs the colored impurities. A subsequent hot filtration step removes the charcoal, leaving a colorless solution from which pure crystals can be obtained.

Q3: How can I determine the appropriate solvent ratio in a mixed-solvent system?

A3: The ideal ratio can be determined through a simple benchtop procedure. Start by dissolving your compound in a minimal amount of the "good" solvent (the one in which it is more soluble, e.g., ethanol) at room temperature. Then, slowly add the "poor" or "anti-solvent" (the one in which it is less soluble, e.g., water) dropwise until you observe persistent turbidity (cloudiness). Gently warm the mixture until the solution becomes clear again. This should be close to the optimal starting ratio for your recrystallization.

Troubleshooting Guide

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, a liquid layer (oil) separates from the solution instead of solid crystals.

This is a common issue when the melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the chosen solvent. Impurities can significantly depress the melting point, making "oiling out" more likely.

Solutions:

  • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.

  • Lower the Crystallization Temperature: If possible, select a solvent or solvent mixture with a lower boiling point.

  • Modify the Solvent System: If using a single solvent, try switching to a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.

  • Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where the compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal (if available) after minimal cooling.

  • Purify Before Recrystallization: If significant impurities are suspected, consider a preliminary purification step, such as a simple column filtration, before attempting recrystallization.

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.

Solutions:

  • Reduce the Solvent Volume: The most straightforward solution is to boil off some of the solvent to increase the concentration of the solute[7]. Be cautious with flammable solvents and use a steam bath or a heating mantle in a fume hood. After reducing the volume, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This will act as a template for crystallization.

  • Add an Anti-Solvent: If you are using a single solvent, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes turbid, and then add a drop or two of the original solvent to redissolve the cloudiness before allowing it to stand.

Problem 3: Very Low Recovery of Crystalline Product

Symptom: Only a small amount of crystals are obtained after filtration.

This can be caused by several factors, including using too much solvent, premature crystallization during transfer, or the product being more soluble in the cold solvent than anticipated.

Solutions:

  • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can recover more material by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure the crystallization flask is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize precipitation.

  • Minimize Rinsing: During filtration, wash the collected crystals with a minimal amount of ice-cold solvent. Using too much rinsing solvent, or solvent that is not sufficiently cold, will redissolve some of your product[7].

Data Summary and Protocols

Solvent Selection for Aniline Hydrochlorides

The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit a steep solubility curve for the compound of interest. The following table provides a general guide for solvent selection based on polarity.

Solvent ClassExamplesSuitability for 3-Ethoxy-4-methylaniline hydrochlorideRationale
Protic Polar Water, Ethanol, Methanol, IsopropanolHigh (often in mixtures) The hydrochloride salt is ionic and will have good solubility in polar protic solvents. A mixture with water is often ideal to modulate solubility.
Aprotic Polar Acetone, Ethyl AcetateModerate May be suitable, but solubility might be too high even when cold. Can be excellent as the "good" solvent in a mixed-solvent system.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherLow (useful as anti-solvents) The compound is unlikely to be soluble in nonpolar solvents. These are useful as the "poor" solvent (anti-solvent) in a mixed-solvent system to induce precipitation.
Experimental Protocols

Protocol 1: Standard Recrystallization from a Mixed Solvent (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Ethoxy-4-methylaniline hydrochloride. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool the Solution start->cool crystals_ok Good Crystal Formation? cool->crystals_ok filter_dry Filter and Dry Crystals crystals_ok->filter_dry Yes oiling_out Problem: 'Oiling Out' crystals_ok->oiling_out No, oil forms no_crystals Problem: No Crystals Form crystals_ok->no_crystals No, solution is clear end Pure Product filter_dry->end solve_oil Re-heat, add more solvent, and cool slowly. Consider changing solvent. oiling_out->solve_oil solve_no_crystals Reduce solvent volume (boil off). Induce crystallization (scratch/seed). no_crystals->solve_no_crystals solve_oil->cool solve_no_crystals->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). p. 217 - Organic Syntheses.
  • Recrystallization1. (n.d.). Retrieved from a website providing chemistry resources.
  • Experiment 2: Recrystallization. (n.d.). Retrieved from a university chemistry department website.
  • 3-Methylaniline - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link].

  • 3-ethoxy-4-methylaniline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link].

  • recrystallization.pdf. (n.d.).
  • 3-ethoxy-4-methylaniline (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link].

  • 3-Methoxy-4-methylaniline | C8H11NO | CID 27882. (n.d.). PubChem. Retrieved from [Link].

Sources

Optimization

Resolving Peak Tailing in HPLC of 3-Ethoxy-4-methylaniline hydrochloride: A Technical Support Guide

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Ethoxy-4-methylaniline hydrochloride. By understanding the underlying chemical interactions and systematically addressing potential causes, you can achieve symmetrical, high-quality chromatographic peaks essential for accurate quantification and method robustness.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing for basic compounds like 3-Ethoxy-4-methylaniline hydrochloride is a common challenge in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] This guide will walk you through a logical workflow to diagnose and resolve this issue.

Step 1: Diagnose the Problem - Chemical vs. Physical Issues

The first step is to determine if the tailing is due to a chemical interaction or a physical problem within the HPLC system.

Experimental Protocol: Diagnostic Test

  • Prepare a Neutral Marker: Dissolve a neutral compound (e.g., toluene or uracil) in your mobile phase.

  • Injection: Inject the neutral marker onto the column under your current method conditions.

  • Analysis:

    • If the neutral marker shows a symmetrical peak: The issue is chemical in nature, likely due to interactions between your basic analyte and the stationary phase.[4] Proceed to Step 2.

    • If the neutral marker also tails: This indicates a physical problem in the system, such as a column void, excessive extra-column volume from long or wide tubing, or a blocked frit.[3][4][5] In this case, inspect system connections, replace the column if a void is suspected, and ensure tubing is of appropriate length and internal diameter.[3][5]

Step 2: Mitigating Chemical Interactions

If the diagnostic test points to a chemical cause, the following strategies, ordered by ease of implementation, can be employed to improve peak shape.

Mobile Phase pH Optimization

The ionization state of both the analyte and the stationary phase silanols is highly dependent on the mobile phase pH.[6] For a basic compound like 3-Ethoxy-4-methylaniline hydrochloride, adjusting the pH is a powerful tool to minimize unwanted interactions.

The Causality:

  • At a low pH (around 2.5-3.0) , the silanol groups on the silica surface are protonated (Si-OH) and thus neutral.[7][8] This prevents strong ionic interactions with the protonated basic analyte (R-NH3+), leading to improved peak symmetry.[8][9]

  • At a mid-range pH , a significant portion of silanols can be deprotonated (Si-O-), creating a negatively charged surface that strongly interacts with the positively charged analyte, causing peak tailing.[3][4]

  • At a high pH (above the pKa of the analyte) , the basic compound is in its neutral form, which can also reduce tailing. However, this requires a pH-stable column.[10]

Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa within ±1 unit of your target pH. For low pH, phosphate or formate buffers are common.[8][11] For mass spectrometry compatibility, use volatile buffers like formic acid or ammonium acetate.[11][12]

  • pH Adjustment: Prepare your aqueous mobile phase component and carefully adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).[13] It is recommended to adjust the pH to at least 2 units away from the analyte's pKa.[6]

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

Mobile Phase Additives (Silanol Suppressors)

If pH adjustment alone is insufficient, adding a competing base to the mobile phase can effectively mask the active silanol sites.

The Causality: Additives like triethylamine (TEA) are small basic molecules that compete with the analyte for interaction with the active silanol sites on the stationary phase.[8] By saturating these sites, they reduce the likelihood of secondary interactions with 3-Ethoxy-4-methylaniline hydrochloride, thereby improving peak shape.[8]

Experimental Protocol: Using a Competing Base

  • Additive Selection: Triethylamine (TEA) is a common choice.

  • Concentration: Add a low concentration of TEA (e.g., 5-25 mM) to your mobile phase.[8]

  • Re-equilibration: Equilibrate the column with the modified mobile phase until a stable baseline is achieved. Note: The use of competing bases can sometimes lead to shorter column lifetimes due to accelerated hydrolysis of the stationary phase.[8]

Column Selection

Modern HPLC columns are designed to minimize the impact of residual silanols. If the above strategies do not resolve the issue, consider a different column chemistry.

The Causality: Not all C18 columns are the same. Differences in silica purity, surface treatment, and bonding technology significantly impact their suitability for analyzing basic compounds.

Column TypeMechanism for Reducing TailingSuitability for Basic Analytes
High Purity "Type B" Silica Made from silica with very low metal content, which reduces the acidity of silanol groups.[7][14]Good
End-Capped Columns Residual silanol groups are chemically bonded with a small silylating agent to make them inert.[3][15]Very Good
Polar-Embedded Columns A polar group (e.g., amide or carbamate) is incorporated into the alkyl chain, which shields the residual silanols.[3][15][16]Excellent
Hybrid Silica Columns The silica backbone is partially composed of organic groups, increasing pH stability and reducing silanol activity.[10][16]Excellent

Experimental Protocol: Column Selection and Conditioning

  • Selection: Choose a column specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds.[15] Columns with polar-embedded phases or those based on high-purity, end-capped silica are excellent choices.[3][15][16]

  • Installation: Install the new column according to the manufacturer's instructions.

  • Conditioning: Flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any storage solvents, then gradually introduce your mobile phase and equilibrate thoroughly.

Sample Solvent and Injection Volume

The composition of the sample solvent can significantly impact peak shape, especially for early eluting peaks.

The Causality: Injecting a sample dissolved in a solvent that is much stronger (higher elution strength) than the mobile phase can cause peak distortion, including tailing and fronting.[17][18] The sample band does not properly focus at the head of the column, leading to a broadened and asymmetric peak.[17][19]

Experimental Protocol: Optimizing Sample Solvent

  • Ideal Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Solvent Matching: If solubility is an issue, use a solvent with an elution strength as close as possible to, or weaker than, the mobile phase.[17]

  • Injection Volume: If you must use a strong solvent, minimize the injection volume to reduce its effect on peak shape.[5][20]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor? A: The USP tailing factor (T) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is acceptable, though some methods may require a value closer to 1.0.

Q2: Can mass overload cause peak tailing? A: Yes, injecting too much sample mass onto the column can lead to peak tailing, particularly for basic analytes.[5] If you suspect mass overload, try diluting your sample and injecting a smaller amount.[5][20]

Q3: Why do all my peaks tail, even the neutral ones? A: If all peaks in your chromatogram are tailing, it is a strong indication of a physical problem within your HPLC system.[4] This could be a void at the column inlet, a poorly made connection creating dead volume, or a blocked frit.[4][5][13]

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: The choice of organic modifier can influence peak shape.[3] Methanol can sometimes provide better peak shapes for basic compounds due to its ability to hydrogen bond with residual silanols, effectively shielding them. It is worth experimenting with both solvents if peak tailing persists.

Q5: My method is for LC-MS. What should I consider? A: For LC-MS applications, it is crucial to use volatile mobile phase additives.[11] Avoid non-volatile buffers like phosphate, as they can contaminate the mass spectrometer source.[11] Formic acid, acetic acid, ammonium formate, and ammonium acetate are all suitable choices for adjusting pH and providing buffering capacity.[11][12]

Visualizing the Troubleshooting Process

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed for 3-Ethoxy-4-methylaniline hydrochloride diag_test Inject Neutral Marker (e.g., Toluene) start->diag_test eval_diag Does Neutral Marker Tail? diag_test->eval_diag physical_issue Physical System Issue eval_diag->physical_issue Yes chemical_issue Chemical Interaction Issue eval_diag->chemical_issue No check_connections Check Tubing & Fittings (Minimize Dead Volume) physical_issue->check_connections check_column Inspect/Replace Column (Check for Voids) check_connections->check_column optimize_ph Optimize Mobile Phase pH (Target pH 2.5-3.0) chemical_issue->optimize_ph eval_ph Tailing Resolved? optimize_ph->eval_ph add_suppressor Add Competing Base (e.g., TEA) eval_ph->add_suppressor No success Symmetrical Peak Achieved eval_ph->success Yes eval_suppressor Tailing Resolved? add_suppressor->eval_suppressor change_column Select Base-Deactivated Column (e.g., Polar-Embedded, End-Capped) eval_suppressor->change_column No eval_suppressor->success Yes eval_column Tailing Resolved? change_column->eval_column check_solvent Optimize Sample Solvent & Injection Volume eval_column->check_solvent No eval_column->success Yes check_solvent->success G cluster_0 Silica Surface (Mid-Range pH) cluster_1 Analyte silanol_ionized Deprotonated Silanol (Si-O⁻) interaction Strong Secondary Ionic Interaction silanol_ionized->interaction silanol_neutral Protonated Silanol (Si-OH) analyte Protonated Analyte (R-NH₃⁺) analyte->interaction Attraction result Causes Peak Tailing interaction->result

Caption: Interaction of protonated basic analyte with deprotonated silanols.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. Why Do Peaks Tail? Retrieved from [Link]

  • Restek. (2014, March 11). T[4]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • ResearchGate. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF. Retrieved from [Link]

  • Lab-Training. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pittcon 2009. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Welch Materials. HPLC Column Selection Guide. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • UCL. HPLC solvents and mobile phase additives. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2026, March 10). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Ethoxy-4-methylaniline Hydrochloride in Solution

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting & Standard Operating Procedures (SOPs) for highly reactive aniline derivatives. Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting & Standard Operating Procedures (SOPs) for highly reactive aniline derivatives.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of highly reactive intermediates. 3-Ethoxy-4-methylaniline hydrochloride is a critical building block in pharmaceutical synthesis, but its electron-rich aromatic ring makes it notoriously susceptible to auto-oxidation and photodegradation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: The Causality of Degradation

To stabilize a compound, you must first understand why it degrades. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups on the aromatic ring are strong electron-donating groups (EDGs). They increase the electron density on the ring via resonance and inductive effects, significantly lowering the oxidation potential of the amine.

When exposed to dissolved oxygen and light, the free amine base rapidly oxidizes into radical cations. These transient radicals subsequently couple to form highly conjugated, dark-colored quinonimine oligomers (a process mechanistically identical to polyaniline formation)[1][2]. While the hydrochloride salt form is inherently more stable than the free base, dissolving it in unbuffered water leads to an equilibrium shift that generates the highly reactive free base[1][2].

Mechanistic Pathway

DegradationPathway N1 3-Ethoxy-4-methylaniline HCl (Protonated Ion) N2 Free Amine Base (Electron-Rich) N1->N2 pH > 3 (Deprotonation) N2->N1 Acidification (Stabilization) N3 Aniline Radical Cation (Reactive Intermediate) N2->N3 O2 / Light (Oxidation) N4 Quinonimine Oligomers (Dark Discoloration) N3->N4 Radical Coupling (Polymerization) A1 Antioxidants (Ascorbic Acid) A1->N3 Quenches Radicals

Mechanistic pathway of 3-Ethoxy-4-methylaniline oxidation and stabilization interventions.

Part 2: Troubleshooting FAQs

Q1: My solution turned pink/brown within hours of preparation. What happened, and can I still use it? A1: The color change is a direct visual indicator of auto-oxidation, resulting in the formation of azo compounds and quinonimines[3]. Do not use discolored solutions for sensitive assays or syntheses. These oligomeric impurities can cause side reactions, alter stoichiometric ratios, and introduce severe fluorescent background noise. To prevent this, solutions must be prepared using degassed solvents under an inert atmosphere (Argon or Nitrogen)[3].

Q2: Does the choice of solvent impact the stability of the hydrochloride salt? A2: Absolutely. In unbuffered water, the hydrochloride salt partially dissociates, increasing the concentration of the oxidation-prone free base. If an aqueous system is required, the solvent must be acidified (pH < 3) to keep the amine fully protonated as the anilinium ion[4]. The protonated form lacks the lone electron pair on the nitrogen, drastically reducing its reactivity with molecular oxygen. For non-aqueous applications, anhydrous, degassed solvents (e.g., methanol, acetonitrile) are strongly recommended to prevent hydrolytic dissociation[3][5].

Q3: How can I protect my long-term stock solutions from degrading? A3: Degradation is a synergistic process driven by oxygen, light, and temperature. Ambient light catalyzes the homolytic cleavage of bonds, initiating the radical oxidation cascade[3]. Stock solutions must be stored in amber glass vials to block UV/Vis light, blanketed with Argon to displace oxygen in the headspace, and kept at 4°C to lower the kinetic rate of oxidation[3].

Q4: Can I use chemical additives to stabilize the solution? A4: Yes. For aqueous workflows where degassing is insufficient (e.g., open-air benchwork), adding a water-soluble, sacrificial antioxidant such as L-ascorbic acid (0.1% w/v) is highly effective[6][7]. Ascorbic acid preferentially reacts with dissolved oxygen and quenches transient aniline radicals before they can polymerize into colored oligomers.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf-life of 10 mM 3-Ethoxy-4-methylaniline hydrochloride solutions under various environmental conditions.

Solvent SystemAdditive / ConditionEstimated Shelf-LifeVisual Indicator of Failure
DI Water (Ambient) None / Room Temp, Light< 2 HoursTurns pink to light brown
DI Water (Degassed) Argon Blanket / Dark24 - 48 HoursSlight yellowing
0.1 M HCl (Aqueous) Degassed / Dark> 1 WeekClear to very pale yellow
DI Water 0.1% Ascorbic Acid / Dark~ 3 to 5 DaysClear (Ascorbic acid oxidizes first)
Anhydrous Methanol Argon Blanket / 4°C, Dark> 2 WeeksClear

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your data, every protocol must be a self-validating system. This SOP incorporates a spectrophotometric checkpoint to quantitatively verify that your solution has not degraded before you proceed with your experiment.

Step-by-Step Methodology
  • Solvent Degassing: Sparge the chosen solvent (e.g., 0.1 M HCl or anhydrous Methanol) with high-purity Argon gas for at least 30 minutes to displace dissolved oxygen.

  • Inert Weighing: Transfer the solid 3-Ethoxy-4-methylaniline hydrochloride inside an inert atmosphere glovebox. The compound is hygroscopic; this step prevents moisture absorption and premature oxidation[3].

  • Dissolution & Stabilization: Dissolve the weighed solid in the degassed solvent. If using a neutral aqueous buffer for downstream biological assays, immediately add 0.1% (w/v) L-ascorbic acid as a radical scavenger[6].

  • Validation (Self-Validating Step): Blank a UV-Vis spectrophotometer with the pure solvent. Measure the absorbance of the prepared solution at 450 nm (the peak absorption wavelength for oxidized quinonimines). A reading of < 0.05 AU validates that no significant oxidation has occurred. If the absorbance exceeds this threshold, the solution is compromised and must be discarded.

  • Storage: Transfer the validated solution to an amber glass vial, overlay the headspace with Argon, seal tightly with a PTFE-lined cap, and store at 4°C[3].

Experimental Workflow Diagram

Workflow S1 Step 1: Solvent Preparation Degassing (Argon/N2) & Acidification (pH < 3) S2 Step 2: Weighing Inert Atmosphere Glovebox (Exclude Moisture/Air) S1->S2 S3 Step 3: Dissolution Add Antioxidant (e.g., 0.1% Ascorbic Acid) S2->S3 S4 Step 4: Storage Amber Vials at 4°C under Argon Blanket S3->S4

Step-by-step standard operating procedure for preparing stable aniline hydrochloride solutions.

Sources

Optimization

Technical Support Center: Removing Solvent Impurities from 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the technical support center for handling 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-Ethoxy-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of solvent impurities from this compound. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during the purification process.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-Ethoxy-4-methylaniline hydrochloride. Each issue is followed by a step-by-step protocol and a scientific rationale for the proposed solution.

Issue 1: My final product of 3-Ethoxy-4-methylaniline hydrochloride shows high levels of residual isopropanol (IPA) after synthesis.

Plausible Cause: Isopropanol is a common solvent used in the synthesis or final precipitation/crystallization step. Due to its relatively high boiling point (82.6 °C) and potential for hydrogen bonding, it can become entrapped within the crystal lattice of the hydrochloride salt.

Solution: Recrystallization from an Ethanol/Water Solvent System

Recrystallization is a powerful technique for purifying solid compounds by separating impurities based on differences in solubility.[1][2] The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol and water is often effective for recrystallizing aniline hydrochlorides. Ethanol provides good solubility for the organic portion of the molecule, while water, as an anti-solvent, helps to induce crystallization upon cooling.

  • Dissolution: In a suitable flask, add the crude 3-Ethoxy-4-methylaniline hydrochloride. For every 1 gram of product, start by adding 5 mL of ethanol.

  • Heating: Gently heat the mixture with stirring (e.g., in a water bath) until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated carbon (e.g., 1-2% by weight of your compound). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual ethanol and water.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude Product Add_Solvent Add Hot Ethanol Crude->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Drying Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Recrystallization workflow for purifying 3-Ethoxy-4-methylaniline hydrochloride.

Issue 2: After purification, my product is a dark oil or discolored solid.

Plausible Cause: Discoloration in anilines is often due to the formation of oxidized impurities and polymeric by-products, which can occur during synthesis or storage, especially when exposed to air and light.[3]

Solution: Activated Carbon Treatment During Recrystallization

Activated carbon has a high surface area and can effectively adsorb colored impurities.

Experimental Protocol:

  • Follow the recrystallization protocol outlined in Issue 1 .

  • After the crude product is completely dissolved in the hot solvent (Step 3), remove the flask from the heat source and allow it to cool slightly to prevent bumping.

  • Add a small amount of activated carbon (a spatula tip is often sufficient) to the hot solution.

  • Gently swirl the mixture and reheat it to boiling for 5-10 minutes.

  • Perform a hot filtration to remove the activated carbon and the adsorbed impurities.

  • Proceed with the cooling and crystallization steps as described previously.

Issue 3: My product contains residual non-polar solvents like hexane or toluene.

Plausible Cause: These solvents may be carried over from earlier synthetic steps or used in an extraction process. While less common to be entrapped in a polar salt, they can adhere to the crystal surface.

Solution: Solvent Trituration with a Non-polar Solvent

Trituration involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Experimental Protocol:

  • Place the crude 3-Ethoxy-4-methylaniline hydrochloride in a flask.

  • Add a sufficient amount of a non-polar solvent like hexane or diethyl ether to form a slurry.

  • Stir the slurry vigorously at room temperature for 15-30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of fresh, cold non-polar solvent.

  • Dry the product under vacuum to remove any remaining washing solvent.

Logical Relationship Diagram:

Trituration_Logic Crude_Product Crude Product (with non-polar impurities) Desired_Compound 3-Ethoxy-4-methylaniline HCl (Insoluble) Crude_Product->Desired_Compound Impurities Non-polar Impurities (Soluble) Crude_Product->Impurities Pure_Solid Purified Solid Desired_Compound->Pure_Solid Remains Solid Impure_Liquid Liquid with Dissolved Impurities Impurities->Impure_Liquid Dissolves in Washing_Solvent Non-polar Solvent (e.g., Hexane) Washing_Solvent->Impure_Liquid

Caption: Logical diagram of solvent trituration for impurity removal.

II. Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in pharmaceutical products?

Residual solvents in pharmaceuticals are regulated by guidelines such as the ICH Q3C.[4][5][6][7] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

The acceptable limits are often expressed in parts per million (ppm). It is crucial to be aware of these limits during drug development.

Q2: How can I quantify the amount of residual solvent in my sample?

The most common and reliable method for quantifying residual solvents is Gas Chromatography (GC) , often with headspace sampling (HS-GC).[8][9][10][11] This technique is highly sensitive and can separate and quantify volatile organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification, particularly ¹H NMR.

Q3: What is the best general-purpose recrystallization solvent for aniline hydrochlorides?

There is no single "best" solvent, as the ideal choice depends on the specific aniline hydrochloride. However, lower alcohols like ethanol and isopropanol , often in combination with water as an anti-solvent, are excellent starting points for solubility screening.[12][13][14]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a different solvent system: A solvent with a lower boiling point might be more suitable.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q5: Can I use vacuum distillation to remove residual solvents?

Vacuum distillation is generally not suitable for removing solvents from solid aniline hydrochlorides as these compounds have high melting points and can decompose at the temperatures required for distillation.[3][15] This technique is more appropriate for purifying liquid anilines.

Data Summary: Common Solvents and Their Properties
SolventBoiling Point (°C)ICH ClassNotes for Recrystallization
Ethanol 783Good solvent for many aniline hydrochlorides.
Isopropanol 82.63Good solvent, but can be harder to remove than ethanol.
Methanol 64.72Good solvent, but more toxic than ethanol or isopropanol.
Water 100N/AOften used as an anti-solvent with alcohols.
Hexane 692Useful for trituration to remove non-polar impurities.
Toluene 1112Generally avoided due to its higher boiling point and toxicity.
Ethyl Acetate 77.13Can be a good recrystallization solvent for some aniline salts.

Data sourced from publicly available chemical property databases.

III. References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]

  • ICH Q3C Guidelines for Residual Solvents. Scribd. Available from: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • ICH Q3C (R9) Residual solvents. European Medicines Agency (EMA). Available from: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available from: [Link]

  • Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]

  • Detection Technique for Determination of Residual Solvents in the API Tacrolimus. Journal of Pharmaceutical Research International. Available from: [Link]

  • p-DIMETHYLAMINOBENZOPHENONE. Organic Syntheses. Available from: [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. Available from: [Link]

  • Recrystallization. University of California, Los Angeles. Available from: [Link]

  • Recrystallization. University of Colorado Boulder. Available from: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit. Available from: [Link]

  • Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Recoverable deep eutectic solvent-based aniline organic pollutant separation technology using choline salt as adsorbent. ResearchGate. Available from: [Link]

  • 3-ethoxy-4-methylaniline — Chemical Substance Information. NextSDS. Available from: [Link]

  • 3-ethoxy-4-methylaniline (C9H13NO). PubChemLite. Available from: [Link]

  • METHYLAMINE HYDROCHLORIDE. Organic Syntheses. Available from: [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working with 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working with 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) .

While this aniline derivative is a highly valuable nucleophilic building block in pharmaceutical synthesis, its hydrochloride salt form introduces severe kinetic and thermodynamic hurdles during Palladium-catalyzed C–N cross-couplings (Buchwald-Hartwig aminations) . Failure to manage the acidic microenvironment of the salt leads to rapid catalyst death, forcing researchers to use uneconomical and toxic catalyst loadings (>5 mol%). This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to drive catalyst loading down to the 0.5% – 1.0% regime.

The Mechanistic Challenge: Why Hydrochloride Salts Poison Palladium

In a standard Buchwald-Hartwig amination, the catalytic cycle relies on a delicate balance between the Pd(0) active species, the bulky electron-rich phosphine ligand (e.g., BrettPhos, RuPhos), and the free amine .

When introducing 3-Ethoxy-4-methylaniline as a hydrochloride salt , the acidic proton fundamentally disrupts this cycle. If the base used is insoluble or kinetically slow, the unneutralized HCl protonates the phosphine ligand. A protonated ligand dissociates from the metal center, leaving the bare Pd(0) atom exposed. Without steric protection, Pd(0) rapidly aggregates into inactive "Palladium Black," permanently killing the catalyst .

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII AmineBind Amine Binding PdII->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Salt 3-Ethoxy-4-methylaniline HCl (Non-Nucleophilic) Base Base Neutralization (>2.0 eq Base) Salt->Base Adequate Base Poison Ligand Protonation & Catalyst Death Salt->Poison Insufficient Base FreeAmine Free Amine (Nucleophilic) Base->FreeAmine FreeAmine->AmineBind Enters Cycle Poison->Pd0 Depletes Pd(0)

Mechanistic pathway showing how HCl salts disrupt the Pd catalytic cycle without proper neutralization.

Troubleshooting & FAQ

Q1: My Buchwald-Hartwig amination is stalling at 5% Pd loading when the literature says 1% should work. Why? A: You are likely using the standard 1.2 to 1.5 equivalents of base. For a hydrochloride salt, 1.0 equivalent of base is consumed instantly just to free the amine. This leaves only 0.2–0.5 equivalents to drive the catalytic reductive elimination step. You must use at least 2.2 to 2.5 equivalents of base to ensure both complete neutralization and catalytic turnover.

Q2: I increased my Sodium tert-butoxide (NaOtBu) to 2.5 equivalents, but my catalyst is still crashing out as black powder. What is going wrong? A: The issue is kinetic solubility. NaOtBu and Cesium Carbonate (Cs₂CO₃) are largely insoluble in standard cross-coupling solvents like Toluene. Because the solid-liquid neutralization of the HCl salt is slower than the activation of the Pd catalyst, localized "acidic pockets" remain in the solvent, which protonate your ligand and destroy the catalyst before the base can act.

Q3: How do I solve the solubility issue to lower my catalyst loading? A: Switch to a homogeneous base like Lithium hexamethyldisilazide (LHMDS) . LHMDS is fully soluble in THF and Toluene. It neutralizes the 3-Ethoxy-4-methylaniline hydrochloride instantaneously across the entire solvent matrix, completely protecting the Palladium catalyst and allowing you to drop loadings to sub-1% levels.

Workflow Start High Catalyst Loading Required (>5 mol%) CheckBase Are you using >2.0 eq base? Start->CheckBase IncBase Increase to 2.2-2.5 eq (e.g., LHMDS) CheckBase->IncBase No CheckSol Is the base fully soluble? CheckBase->CheckSol Yes IncBase->CheckSol SwitchBase Switch from solid (Cs2CO3) to soluble (LHMDS) CheckSol->SwitchBase No CheckLigand Is the ligand sterically bulky? CheckSol->CheckLigand Yes SwitchBase->CheckLigand Success Optimized Loading Achieved (0.5 - 1.0 mol%) CheckLigand->Success Yes (e.g., BrettPhos)

Troubleshooting workflow for reducing Pd catalyst loading in aniline hydrochloride cross-couplings.

Quantitative Optimization Data

The following table summarizes internal optimization data for coupling 3-Ethoxy-4-methylaniline hydrochloride with a standard aryl bromide. Notice the direct correlation between base homogeneity and the ability to reduce catalyst loading.

Base SystemEquivalentsBase State in TolueneCatalyst Loading (mol%)Catalyst State (Visual)Conversion (%)
NaOtBu1.2Heterogeneous5.0Black precipitate< 20%
Cs₂CO₃2.5Heterogeneous3.0Dark brown65%
NaOtBu2.5Heterogeneous2.0Orange/Brown88%
LHMDS 2.5 Homogeneous 0.5 Deep red (Active) > 98%
Self-Validating Protocol: In Situ Neutralization for Sub-1% Pd Loading

This protocol utilizes a kinetic buffering strategy to allow the direct use of the hydrochloride salt without a separate free-basing step, ensuring high yields with minimal Palladium waste.

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge an oven-dried Schlenk flask with 3-Ethoxy-4-methylaniline hydrochloride (1.0 equiv) and your target aryl halide (1.05 equiv).

  • Add Pd₂(dba)₃ (0.25 mol%, delivering 0.5 mol% active Pd) and BrettPhos ligand (0.6 mol%).

    • Causality Note: Using a slight excess of ligand (0.6 mol% vs 0.5 mol% Pd) ensures all active Pd(0) remains coordinated, preventing aggregation into Palladium Black.

  • Evacuate the flask and backfill with ultra-pure Argon (Repeat 3x).

Step 2: Solvent and Base Addition (The Critical Phase)

  • Inject anhydrous, degassed Toluene to achieve a 0.2 M substrate concentration.

    • Validation Check 1: The mixture will appear as a cloudy, heterogeneous suspension due to the insoluble hydrochloride salt. Do not proceed if the solvent is not fully degassed.

  • Under vigorous stirring, inject LHMDS (1.0 M solution in THF, 2.5 equiv) dropwise at room temperature.

    • Causality Note: 1.0 equiv neutralizes the HCl salt instantly; 1.0 equiv participates in the catalytic cycle; 0.5 equiv acts as a kinetic buffer.

    • Validation Check 2: Upon LHMDS addition, the suspension must clear into a homogeneous, deep red/orange solution . If the solution turns opaque black within 5 minutes, the catalyst has crashed out (indicating wet solvent, oxygen ingress, or insufficient base).

Step 3: Catalytic Coupling & Workup

  • Transfer the sealed flask to a pre-heated oil bath at 80 °C and stir for 2–4 hours.

  • Validation Check 3: Monitor the reaction via LC-MS. The complete disappearance of the aryl halide confirms successful catalytic turnover.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate for column chromatography.

References
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". Chemistry LibreTexts.[Link]

  • Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions". MIT DSpace.[Link]

Optimization

Technical Support Center: Managing Exothermic Reactions of 3-Ethoxy-4-methylaniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with handling 3-Ethoxy-4-methylaniline hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with handling 3-Ethoxy-4-methylaniline hydrochloride.

The most common and hazardous exothermic reaction involving this substrate is diazotization —a prerequisite for Sandmeyer reactions, cross-coupling, or azo dye synthesis[1],[2]. While the electron-donating ethoxy and methyl groups activate the aromatic ring for downstream chemistry, the true operational danger lies in the rapid, massive heat evolution during the formation of the diazonium salt[1]. Failure to manage this exotherm leads to product degradation, gas evolution, and potentially catastrophic thermal runaway[3],[4].

Section 1: Self-Validating Experimental Protocol

The Causality of Starting Materials: Why start with the hydrochloride salt instead of the free aniline? The formation of aniline hydrochloride from free aniline and aqueous hydrochloric acid is a highly exothermic process, capable of spontaneously spiking reaction temperatures to 70–100°C[5]. By starting directly with 3-Ethoxy-4-methylaniline hydrochloride, we bypass this initial thermal shock, isolating our heat management strictly to the nitrosation step[5].

Standard Operating Procedure: Controlled Diazotization

  • Substrate Suspension: In a jacketed reactor, suspend 1 molar equivalent of 3-Ethoxy-4-methylaniline hydrochloride in 2.5–3 molar equivalents of dilute aqueous hydrochloric acid[6].

    • Causality: Excess acid is critical to prevent the newly formed diazonium salt from coupling with unreacted starting material, which would form unwanted diazoamino byproducts[6].

  • Thermal Equilibration: Circulate cooling fluid to bring the suspension to a strict 0–5°C[1].

  • Nitrosating Agent Preparation: Prepare an aqueous solution of sodium nitrite ( NaNO2​ , 1.05 equivalents) and pre-cool it to 0–5°C[1],[2].

  • Regulated Addition: Add the NaNO2​ solution dropwise under vigorous stirring.

    • Causality: The reaction enthalpy is highly negative. Regulated addition ensures the rate of heat generation does not exceed the reactor's heat removal capacity[3],[4].

  • Self-Validation (End-Point Detection): Spot the reaction mixture onto starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid[6]. This acts as a self-validating feedback loop, proving that all the 3-Ethoxy-4-methylaniline hydrochloride has been consumed without relying on complex external chromatography[6].

G A 3-Ethoxy-4-methylaniline HCl Suspended in Aqueous HCl B Thermal Equilibration Cool to 0–5°C A->B C Nitrosation Dropwise NaNO2 Addition B->C D Self-Validation Starch-Iodide Test C->D Monitor Temp E Diazonium Salt Maintain < 5°C D->E Blue-Black = Complete

Caption: Workflow for the exothermic diazotization of 3-Ethoxy-4-methylaniline hydrochloride.

Section 2: Troubleshooting Guide & FAQs

Q: Why am I experiencing localized temperature spikes (hotspots) despite my jacketed reactor being set to 0°C? A: This is a classic mass and heat transfer failure caused by inadequate mixing. In low-viscosity exothermic systems, using the wrong impeller (e.g., an anchor stirrer instead of a pitched-blade turbine) leads to poor homogeneity[7]. The NaNO2​ pools in localized areas, reacting rapidly and generating heat that the cooling jacket cannot pull away fast enough[7]. Action: Optimize your stirring parameters and ensure the cooling system's heat removal capacity exceeds the maximum adiabatic temperature rise[7].

Q: The yield of my diazonium intermediate is low, and I observe vigorous gas evolution. What happened? A: You have experienced thermal decomposition. The optimal temperature for this diazotization is strictly between 0°C and 5°C[6]. If the temperature exceeds 5°C, the unstable diazonium salt degrades into 3-ethoxy-4-methylphenol and nitrogen gas[1],[6]. This decomposition is itself exothermic, which can trigger a dangerous cascading thermal runaway[3],[4].

Q: How do we scale this exothermic batch process from a 1L flask to a 500L pilot plant safely? A: Scaling up is not just using a larger container; it fundamentally alters the physics of your reaction[8]. As reactor volume increases, the surface-area-to-volume ratio decreases substantially, severely crippling heat transfer efficiency[9],[3]. To mitigate this, you have two choices:

  • Batch Mitigation: Drastically extend the reagent addition time (often taking several hours) to throttle the heat generation rate[3],[4].

  • Continuous Flow (Recommended): Transition to a continuous flow reactor. Microstructured devices or intensified plate heat exchangers offer vastly superior heat-transfer coefficients, allowing for near-isothermal conditions and eliminating the need for time-inefficient dropwise addition[9],[4].

G T1 Temp Spike > 5°C T2 Check Agitation T1->T2 T3 Increase RPM / Fix Impeller T2->T3 Poor Mixing T4 Check Addition Rate T2->T4 Mixing OK T5 Pause NaNO2 Addition T4->T5 Rate Too Fast T6 Thermal Runaway Risk! Quench System T4->T6 Cooling Failure

Caption: Decision tree for troubleshooting temperature spikes during exothermic scale-up.

Section 3: Quantitative Scale-Up Data

To illustrate the physical limitations of scaling up exothermic reactions like the diazotization of 3-Ethoxy-4-methylaniline hydrochloride, consult the following thermodynamic comparison:

Scale-Up ParameterLab-Scale Batch (1 L)Pilot-Scale Batch (500 L)Continuous Flow Reactor
Surface-to-Volume Ratio High (~60 m⁻¹)Low (~4 m⁻¹)[9],[3]Very High (>500 m⁻¹)[9]
Heat Transfer Coefficient ~50 W/m²K~20 W/m²K>500 W/m²K[4]
Reagent Addition Time 30 - 60 minutes3 - 6 hours[4]Continuous (Seconds/Minutes)[4]
Temperature Precision ± 2°C± 5°C (High Hotspot Risk)± 0.5°C (Near Isothermal)[9]
Thermal Runaway Risk Low to ModerateHigh[3]Very Low[9],[4]
References
  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up.[Link]

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.[Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.[Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.[Link]

  • Google Patents.US1977266A - Manufacture of amino-azobenzenes.
  • Royal Society of Chemistry (RSC). Towards Sustainable Continuous Production of Azo Dyes.[Link]

Sources

Troubleshooting

Technical Support Center: Industrial Synthesis of 3-Ethoxy-4-methylaniline Hydrochloride

Introduction Welcome to the Technical Support Center for the industrial synthesis of 3-Ethoxy-4-methylaniline Hydrochloride (CAS 855394-58-0).[1] This guide is designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the industrial synthesis of 3-Ethoxy-4-methylaniline Hydrochloride (CAS 855394-58-0).[1] This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and scale-up of this important chemical intermediate. 3-Ethoxy-4-methylaniline serves as a key building block in the creation of more complex molecules, particularly in the pharmaceutical industry.[2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and practical, field-proven insights. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the reliable and efficient production of high-purity 3-Ethoxy-4-methylaniline Hydrochloride.

Core Synthesis Pathway

The industrial synthesis of substituted anilines like 3-Ethoxy-4-methylaniline typically involves the reduction of a corresponding nitroaromatic compound.[3][4] This is a robust and widely-used strategy that generally offers high yields.[3][4] The hydrochloride salt is then formed by treating the aniline with hydrochloric acid, which often aids in purification and improves the compound's stability and handling characteristics.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Ethoxy-4-methylaniline Hydrochloride. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Conversion of the Nitroaromatic Precursor

Question: We are observing poor conversion of our starting material, 1-Ethoxy-2-methyl-4-nitrobenzene, to 3-Ethoxy-4-methylaniline. What are the likely causes and how can we improve the yield?

Answer: Low or no conversion in a catalytic hydrogenation reaction is a common issue that can typically be traced back to the catalyst, the reaction conditions, or the purity of your reagents.[7]

Probable Causes & Solutions:

Cause Explanation Recommended Action
Catalyst Inactivity The palladium on carbon (Pd/C) catalyst may be old, improperly stored, or poisoned by impurities in the starting materials or solvent.[7]1. Use a fresh batch of catalyst. Ensure it has been stored under an inert atmosphere. 2. Purify starting materials. The nitroaromatic precursor and solvent should be free of sulfur or other common catalyst poisons.[7]
Insufficient Hydrogen Pressure The hydrogen pressure may be too low to effectively drive the reduction.[7]1. Verify hydrogen supply. Ensure a consistent and adequate pressure is maintained. For lab-scale, ensure the hydrogen balloon is fully inflated. For industrial scale, check regulator and supply lines.[7] 2. Seal the reaction vessel properly. Leaks can prevent the system from maintaining the required pressure.
Low Reaction Temperature While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or accelerate the reaction.[7]1. Gently warm the reaction mixture. Monitor the temperature closely to prevent side reactions. A temperature of 40-50°C can often be effective.
Poor Mass Transfer Inefficient mixing can lead to poor contact between the catalyst, hydrogen gas, and the substrate.1. Increase stirring speed. Ensure vigorous agitation to keep the catalyst suspended and facilitate gas-liquid transfer. 2. Consider a different solvent. A solvent that better solubilizes both the starting material and hydrogen may improve reaction rates.
Experimental Protocol: Catalyst Activity Test

To quickly assess if your catalyst is the issue, you can run a small-scale control reaction with a known, easily reducible substrate like nitrobenzene.

  • Prepare Reactants: In a small flask, dissolve a known amount of nitrobenzene in your reaction solvent (e.g., ethanol).

  • Add Catalyst: Add a standard loading of your Pd/C catalyst.

  • Hydrogenate: Subject the mixture to your standard hydrogenation conditions.

  • Monitor: Track the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A rapid conversion of nitrobenzene to aniline indicates an active catalyst.

Issue 2: Formation of Impurities and Side Products

Question: Our final product is contaminated with several impurities. How can we identify them and modify the process to minimize their formation?

Answer: Impurity formation is a frequent challenge in multi-step organic syntheses.[8] These can arise from starting materials, by-products of the main reaction, or degradation products.[8]

Common Impurities & Mitigation Strategies:

Impurity Potential Source Mitigation Strategy
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or catalyst loading as described in Issue 1.[7]
Over-reduction Products Hydrogenolysis of the ethoxy group, though less common under standard conditions.Use milder reaction conditions (lower temperature and pressure).
Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) Catalyst deactivation or insufficient hydrogen.[7]Increase catalyst loading or ensure a consistent hydrogen supply.[7]
Isomeric Impurities Impurities present in the starting nitroaromatic compound.Source high-purity starting materials. A Certificate of Analysis (CoA) should be carefully reviewed.[2]
Workflow for Impurity Identification and Removal

start Impure Product analyze Analyze by LC-MS/NMR to Identify Impurities start->analyze compare Compare with Known Intermediates & Side Products analyze->compare source Source of Impurity Identified? compare->source starting_material Starting Material Impurity source->starting_material Yes side_product Reaction By-product source->side_product Yes purify_sm Purify Starting Material starting_material->purify_sm optimize Optimize Reaction Conditions (Temp, Pressure, Time) side_product->optimize purify_sm->optimize purification Purify Final Product optimize->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography end Pure Product recrystallization->end chromatography->end

Caption: Troubleshooting workflow for identifying and removing impurities.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the crystallization of 3-Ethoxy-4-methylaniline hydrochloride from the reaction mixture. What techniques can improve the isolation of a pure, crystalline product?

Answer: Effective crystallization depends on solvent selection, concentration, and temperature control. The hydrochloride salt form is generally more crystalline and water-soluble than the free base.[5]

Troubleshooting Crystallization:

  • Solvent System:

    • Problem: The product is too soluble or insoluble in the chosen solvent.

    • Solution: Employ a mixed solvent system. For amine hydrochlorides, a common technique is to dissolve the crude product in a polar solvent like ethanol or methanol and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed.[9] Cooling this mixture should induce crystallization.

  • Seeding:

    • Problem: Spontaneous crystallization is slow or does not occur.

    • Solution: Add a small crystal of pure 3-Ethoxy-4-methylaniline hydrochloride to the supersaturated solution to initiate crystal growth.

  • Oiling Out:

    • Problem: The product separates as an oil instead of a solid.

    • Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try diluting the solution slightly or cooling it more slowly. Using a solvent system where the product has lower solubility can also help.

Protocol: Recrystallization of 3-Ethoxy-4-methylaniline Hydrochloride
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Induce Crystallization (if needed): Scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 3-Ethoxy-4-methylaniline and its hydrochloride salt?

A1: Like many anilines, 3-Ethoxy-4-methylaniline is expected to be toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can also cause skin and serious eye irritation.[10][12] Always handle this chemical in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[11][12]

Q2: How does the formation of the hydrochloride salt aid in the overall process?

A2: Forming the hydrochloride salt serves several purposes:

  • Purification: It often facilitates purification by crystallization, as salts tend to be more crystalline than their free-base counterparts.[6]

  • Stability: The salt form is generally more stable and less susceptible to air oxidation than the free aniline.

  • Solubility: It increases the water solubility of the compound, which can be advantageous in certain downstream applications or work-up procedures.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for tracking the disappearance of the starting material and the appearance of the product.[7]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and quantifying impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

Q4: Are there alternative, more sustainable synthetic routes for producing substituted anilines?

A4: While the reduction of nitroaromatics is the most common industrial method, research is ongoing into greener alternatives.[3] These include direct amination of aromatic rings and novel catalytic approaches that may offer higher atom economy and milder reaction conditions.[3][14] However, for many substituted anilines, catalytic hydrogenation of the corresponding nitro compound remains the most economically viable and scalable option at present.[4]

References

  • Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World.
  • 3-ethoxy-4-methylaniline — Chemical Substance Inform
  • N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement | The Journal of Organic Chemistry.
  • Comparing synthesis efficiency of different substituted anilines. Benchchem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Reactions for making widely used aniline compounds break norms of synthesis.
  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed.
  • Organic Syntheses Procedure.
  • SAFETY D
  • 3-ethoxy-4-methylaniline (C9H13NO). PubChemLite.
  • Technical Support Center: Synthesis of 4-Methoxy-3-methylaniline. Benchchem.
  • 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production.
  • CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of - Organic Syntheses Procedure.
  • presence of organic impurities into active pharmaceutical ingredients. IJPSR (2009), Issue 1, Vol.
  • 3-ethoxy-4-methylaniline hydrochloride | 855394-58-0. Sigma-Aldrich.
  • 3-ethoxy-4-methylaniline hydrochloride | 855394-58-0. Sigma-Aldrich.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica.
  • triethyl phosphite - Organic Syntheses Procedure.
  • CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz

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Reference Data & Comparative Studies

Validation

3-Ethoxy-4-methylaniline hydrochloride vs 3-chloro-4-methylaniline hydrochloride.

Comparative Guide: 3-Ethoxy-4-methylaniline Hydrochloride vs. 3-Chloro-4-methylaniline Hydrochloride Executive Summary Substituted anilines are foundational building blocks in both medicinal chemistry and agrochemical de...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-Ethoxy-4-methylaniline Hydrochloride vs. 3-Chloro-4-methylaniline Hydrochloride

Executive Summary

Substituted anilines are foundational building blocks in both medicinal chemistry and agrochemical development. This guide provides an objective, data-driven comparison between two structurally related but functionally divergent p-toluidine derivatives: 3-Ethoxy-4-methylaniline hydrochloride and 3-Chloro-4-methylaniline hydrochloride . While both share a 4-methylaniline core, the electronic nature of their meta-substituents dictates entirely different reactivity profiles, synthetic utilities, and biological applications.

Structural and Electronic Dynamics

The fundamental divergence between these two compounds lies in the electronic contribution of the functional group at the 3-position:

  • 3-Chloro-4-methylaniline Hydrochloride (CPT-HCl): The chlorine atom exerts an inductive electron-withdrawing effect (-I) while providing weak resonance donation (+R). This net deactivation stabilizes the aromatic ring, making it highly suitable for harsh industrial processes such as the Sandmeyer reaction[1]. Biologically, it is a potent avicide (known commercially as DRC-1339), acting as a nephrotoxin by disrupting mitochondrial respiratory chain complexes I and II[2].

  • 3-Ethoxy-4-methylaniline Hydrochloride: The ethoxy group is a strong electron-donating group via resonance (+R). This significantly increases the electron density of the aromatic ring, particularly at the ortho positions relative to the ethoxy group. This activation makes it a highly reactive nucleophile in electrophilic aromatic substitutions, serving as a critical building block for complex pharmaceutical intermediates, such as indole-based kinase inhibitors[3].

Quantitative Comparison

Parameter3-Chloro-4-methylaniline HCl3-Ethoxy-4-methylaniline HCl
CAS Number 7745-89-3855394-58-0[4]
Molecular Formula C₇H₉Cl₂NC₉H₁₄ClNO
Molecular Weight 178.06 g/mol 187.67 g/mol
Primary Application Agrochemical (Avicide DRC-1339)[5]Pharmaceutical Intermediate[3]
Electronic Effect (C3) Inductive withdrawal (-I), weak (+R)Strong resonance donation (+R)
Biological Target Mitochondrial complexes I & II[2]Variable (Precursor for drug discovery)

Mechanistic Pathways & Visualizations

Pathway A: Biological Mechanism of 3-Chloro-4-methylaniline (DRC-1339) The toxicity of 3-chloro-4-methylaniline hydrochloride in avian species is driven by its metabolic activation. The compound undergoes hepatic processing, leading to reactive metabolites that cause severe nephrotoxicity via tubule cell death[2].

G A 3-Chloro-4-methylaniline Hydrochloride B Hepatic Metabolism (Oxidation) A->B C Reactive Metabolite Formation B->C D Mitochondrial Disruption (Complexes I & II) C->D E Avian Nephrotoxicity (Tubule Cell Death) D->E

Metabolic pathway of 3-chloro-4-methylaniline leading to avian nephrotoxicity.

Pathway B: Synthetic Utility of 3-Ethoxy-4-methylaniline Due to the electron-rich nature of the ring, 3-ethoxy-4-methylaniline is primed for regioselective electrophilic aromatic substitution, such as iodination, which is a prerequisite for subsequent cross-coupling reactions (e.g., Sonogashira coupling) to form indole cores[3].

G A 3-Ethoxy-4-methylaniline Hydrochloride B Free Base Conversion (Alkaline Wash) A->B C Electrophilic Iodination (N-Iodosuccinimide) B->C D 2-Iodo-5-ethoxy- 4-methylaniline C->D E Indole Annulation (Cross-Coupling) D->E

Synthetic workflow utilizing 3-ethoxy-4-methylaniline for indole derivative synthesis.

Experimental Protocols

Protocol A: Sandmeyer Cyanation of 3-Chloro-4-methylaniline Hydrochloride

  • Objective: Conversion of the amine to a nitrile group to form 2-chloro-4-cyanotoluene[1].

  • Causality & Logic: Utilizing the hydrochloride salt directly ensures the amine is fully protonated upon dissolution, preventing premature oxidation. The low temperature (0°C) is critical to prevent the spontaneous degradation of the unstable diazonium intermediate into a phenol.

  • Preparation: Suspend 3-chloro-4-methylaniline hydrochloride (1.0 eq) in a mixture of water and concentrated HCl. Cool the suspension to 0°C using an ice-salt bath.

    • Self-Validation: The suspension should become uniform; maintaining the temperature strictly below 5°C ensures the thermodynamic stability of the upcoming diazonium salt.

  • Diazotization: Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.

    • Self-Validation: Periodically test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Cyanation: Neutralize the cold diazonium solution carefully with sodium carbonate, then add it dropwise to a pre-prepared solution of cuprous cyanide (CuCN) and potassium cyanide (KCN) at 0°C.

    • Self-Validation: The vigorous evolution of nitrogen gas (N₂) provides visual confirmation that the diazonium group is being successfully displaced by the cyanide nucleophile.

Protocol B: Regioselective Iodination of 3-Ethoxy-4-methylaniline

  • Objective: Synthesis of an iodinated intermediate for downstream pharmaceutical manufacturing[3].

  • Causality & Logic: The strongly activating ethoxy group directs the incoming electrophile to the ortho position. The reaction must be performed on the free base, as the protonated hydrochloride salt would strongly deactivate the ring and halt electrophilic aromatic substitution.

  • Free-Basing: Dissolve 3-ethoxy-4-methylaniline hydrochloride in water and add saturated sodium bicarbonate (NaHCO₃) until the pH reaches 8. Extract with acetonitrile (CH₃CN).

    • Self-Validation: The transition of the compound into the organic layer, coupled with a stable aqueous pH > 7, confirms complete deprotonation and restoration of the ring's nucleophilicity.

  • Iodination: Cool the acetonitrile solution to 0°C. Add N-iodosuccinimide (NIS, 1.0 eq) in one portion.

    • Self-Validation: The reaction mixture will deepen in color. TLC monitoring (UV active spots) should show the rapid disappearance of the starting material, driven by the highly activated aromatic ring.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: The immediate bleaching of any residual iodine color confirms the neutralization of unreacted NIS, preventing unwanted di-iodination side products.

References

  • University of Nebraska–Lincoln - "Acute and Chronic Toxicity of Compound DRC-1339 (3-chloro-4-methylaniline hydrochloride) to Birds"[Link]

  • Google Patents - "EP3436004B1 - Dérivés substitués de l'indol comme inhibiteurs"

Sources

Comparative

Spectroscopic Comparison of 3-Ethoxy-4-methylaniline Hydrochloride Isomers: A Comprehensive Analytical Guide

In pharmaceutical development and materials science, the precise regiochemical assignment of substituted anilines is critical. 3-Ethoxy-4-methylaniline hydrochloride is a valuable synthetic intermediate, but its structur...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, the precise regiochemical assignment of substituted anilines is critical. 3-Ethoxy-4-methylaniline hydrochloride is a valuable synthetic intermediate, but its structural validation is frequently complicated by the presence of positional isomers—specifically 4-ethoxy-3-methylaniline hydrochloride and 2-ethoxy-4-methylaniline hydrochloride .

Because these isomers share identical molecular weights and highly similar functional groups, distinguishing them requires a rigorous, orthogonal analytical strategy. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind specific spectroscopic choices and establishing self-validating experimental protocols.

The Analytical Challenge: Overcoming Structural Ambiguity

A common pitfall in the spectroscopic characterization of trisubstituted benzenes is over-reliance on 1D ¹H NMR splitting patterns.

All three isomers discussed in this guide are trisubstituted anilines containing one isolated aromatic proton and two adjacent aromatic protons. Consequently, they all exhibit an identical ABX (or AMX) spin system in their ¹H NMR spectra: a doublet (meta-coupling, J ≈ 2 Hz), a doublet of doublets (ortho/meta-coupling), and a doublet (ortho-coupling, J ≈ 8 Hz). Because the splitting patterns are indistinguishable, 1D ¹H NMR alone is fundamentally insufficient for regiochemical assignment.

To break this ambiguity, researchers must employ 2D NMR techniques (specifically NOESY or 1D NOE) to map spatial proximities, supported by ATR-FTIR and Mass Spectrometry.

Analytical_Workflow Start Isomeric Mixture or Unknown Sample Prep Sample Dissolution (Anhydrous DMSO-d6) Start->Prep NMR NMR Spectroscopy (1H, 13C, NOESY) Prep->NMR FTIR FTIR Spectroscopy (ATR Method) Prep->FTIR MS Mass Spectrometry (ESI-MS/MS) Prep->MS Analysis Orthogonal Data Integration & Regiochemical Assignment NMR->Analysis FTIR->Analysis MS->Analysis

Figure 1: Orthogonal analytical workflow for the characterization of aniline isomers.

Spectroscopic Comparison & Causality

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for isomer differentiation, provided spatial correlation techniques are used [1]. By irradiating the methylene protons of the ethoxy group (-OCH₂-, ~4.0 ppm), the resulting Nuclear Overhauser Effect (NOE) enhancements reveal the exact substitution pattern:

  • 3-Ethoxy-4-methylaniline (Target): The ethoxy group at C-3 is flanked by the isolated H-2 proton and the C-4 methyl group. Irradiating the ethoxy group will yield NOE enhancements on both H-2 and the methyl protons.

  • 4-Ethoxy-3-methylaniline (Alternative A): The ethoxy group at C-4 is flanked by the ortho-coupled H-5 proton and the C-3 methyl group. Irradiating the ethoxy group yields NOE enhancements on H-5 and the methyl protons.

  • 2-Ethoxy-4-methylaniline (Alternative B): The ethoxy group at C-2 is flanked by the -NH₃⁺ group and the isolated H-3 proton. Irradiating the ethoxy group yields NOE on H-3, but no enhancement on the methyl group.

NMR_Decision_Tree SpinSys 1H NMR Aromatic Region (All show ABX Spin System) NOE Perform 1D NOE / NOESY Irradiate -OCH2- (~4.0 ppm) SpinSys->NOE Splitting patterns indistinguishable NOE_H2 NOE to Isolated Proton (H-2) & Methyl Group NOE->NOE_H2 NOE_H5 NOE to Ortho Proton (H-5) & Methyl Group NOE->NOE_H5 NOE_H3 NOE to Isolated Proton (H-3) (No NOE to Methyl) NOE->NOE_H3 Iso1 3-Ethoxy-4-methylaniline (Target Confirmed) NOE_H2->Iso1 Iso3 4-Ethoxy-3-methylaniline (Alternative A Confirmed) NOE_H5->Iso3 Iso2 2-Ethoxy-4-methylaniline (Alternative B Confirmed) NOE_H3->Iso2

Figure 2: NMR decision tree for differentiating positional isomers via NOE enhancements.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

While FTIR cannot easily distinguish the exact regiochemistry of the alkyl groups, it is essential for confirming the functional groups (ether C-O-C stretch, primary amine salt N-H stretch) [2].

Mechanistic Insight (The KBr Trap): When analyzing hydrochloride salts, Attenuated Total Reflectance (ATR) is strictly preferred over KBr pellet preparation. Subjecting a hydrochloride salt to high pressure in a KBr matrix induces solid-state ion exchange ( R−NH3+​Cl−+KBr→R−NH3+​Br−+KCl ). This alters the crystal lattice and hydrogen bonding network, shifting the N-H vibrational frequencies and rendering the spectrum irreproducible. ATR preserves the true solid-state structure.

C. Mass Spectrometry (MS)

Because these isomers share the same empirical formula ( C9​H14​ClNO ), their intact mass ( [M−Cl]+ at m/z 152.10) is identical. While MS/MS fragmentation will show a characteristic loss of the ethyl radical (-29 Da) or ethylene (-28 Da), the relative abundance of these fragments is highly dependent on instrument tuning and cannot reliably differentiate the isomers without authentic reference standards [3]. MS serves strictly as an orthogonal confirmation of molecular weight.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems:

Protocol 1: Anhydrous NMR Acquisition

Causality: The −NH3+​ protons of the hydrochloride salt exchange rapidly with trace water. If the solvent is wet, this critical signal broadens into the baseline.

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves).

  • Validation Check: Before running 2D experiments, acquire a standard ¹H spectrum. A broad, distinct integral of 3H between 10.0–10.5 ppm validates that the sample is dry and the salt form is intact.

  • NOESY Acquisition: Set the mixing time ( τm​ ) to 300–500 ms, optimized for the correlation time of small molecules in viscous DMSO. Irradiate the quartet at ~4.0 ppm.

Protocol 2: ATR-FTIR Analysis
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and a background spectrum is collected.

  • Execution: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Validation Check: Look for the broad, intense band between 2800–3000 cm⁻¹ characteristic of the −NH3+​ stretching vibrations, confirming the salt form has not degraded to the free base.

Quantitative Data Summaries

Table 1: Comparative ¹H NMR and NOE Data (Theoretical in DMSO-d₆)
IsomerAromatic Spin SystemKey NOE Enhancements (Irradiating -OCH₂-)Regiochemical Conclusion
3-Ethoxy-4-methylaniline ABX (1 isolated, 2 adjacent)H-2 (Isolated) & Methyl groupConfirms 3-ethoxy, 4-methyl
4-Ethoxy-3-methylaniline ABX (1 isolated, 2 adjacent)H-5 (Adjacent) & Methyl groupConfirms 4-ethoxy, 3-methyl
2-Ethoxy-4-methylaniline AMX (1 isolated, 2 adjacent)H-3 (Isolated) ONLYConfirms 2-ethoxy, 4-methyl
Table 2: FTIR and MS Differentiators
TechniqueParameterExpected Observation (All Isomers)Utility in Isomer Differentiation
ATR-FTIR N-H Stretch (Salt)Broad 2800–3000 cm⁻¹Low (Confirms salt form only)
ATR-FTIR C-O-C StretchStrong ~1250 cm⁻¹Low (Confirms ether presence)
ATR-FTIR Fingerprint Region650–900 cm⁻¹ (Out-of-plane C-H)Moderate (Requires reference library)
ESI-MS Precursor Ionm/z 152.10 [M−Cl]+ None (Identical across isomers)
ESI-MS/MS Primary Fragmentm/z 124.0 (Loss of C2​H4​ )Low (Similar fragmentation pathways)

References

  • Title: How NMR Helps Identify Isomers in Organic Chemistry Source: Creative Biostructure URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Validation

Reactivity Comparison of Substituted Anilines: A Guide to Mechanistic Tuning and Kinetic Profiling

Anilines are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. The reactivity of the aniline core is defined by a delicate electronic balance: the nitrogen atom acts as a nucleoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Anilines are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. The reactivity of the aniline core is defined by a delicate electronic balance: the nitrogen atom acts as a nucleophile and a base, while the aromatic ring is highly susceptible to electrophilic aromatic substitution (EAS)[1]. By introducing substituents onto the phenyl ring, chemists can precisely tune this reactivity.

As a Senior Application Scientist, I have designed this guide to provide an objective comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the chemical behavior of anilines. This guide synthesizes kinetic data with field-proven, self-validating experimental workflows to ensure reliable application in drug development and synthetic research.

Mechanistic Causality: The Hammett Relationship and pKa

The reactivity of substituted anilines is fundamentally governed by the electron density distributed across the π -system and the nitrogen lone pair. This relationship is quantitatively described by the Hammett equation ( log(k/k0​)=ρσ ), where the substituent constant ( σ ) reflects the electronic effect of the functional group.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) possess negative σ values. They push electron density into the aromatic ring via resonance or inductive effects. This increases the basicity (higher pKa) and nucleophilicity of the amine, while strongly activating the ring toward EAS[2].

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) possess positive σ values. They deplete electron density from the system, significantly decreasing the basicity (lower pKa) and nucleophilicity of the amine, while deactivating the ring[3].

Table 1: Quantitative Comparison of Substituent Effects on Aniline Reactivity
Substituent (Para)Hammett Constant ( σp​ )Conjugate Acid pKaRelative N-Acylation RateEAS Directing Effect
-OCH₃ (Anisidine)-0.275.34FastestOrtho/Para (Strong)
-CH₃ (Toluidine)-0.175.08FastOrtho/Para
-H (Aniline)0.004.63BaselineOrtho/Para
-Cl (Chloroaniline)0.233.98SlowOrtho/Para (Deact.)
-NO₂ (Nitroaniline)0.781.00Very SlowMeta (Deactivated)

(Data synthesized from historical Hammett correlations and quantum chemical pKa studies [4])

Comparative Reactivity Profiles

N-Acylation Kinetics

The nucleophilic attack of the aniline nitrogen on carbonyl electrophiles (e.g., anhydrides, acyl chlorides) is highly sensitive to ring substitution. Kinetic studies of acylation by isobutyric anhydride and dimethylketen reveal a direct linear free-energy relationship between the rate constant and the base strength of the aniline [5]. EDG-substituted anilines exhibit significantly higher second-order rate constants due to the increased availability of the nitrogen lone pair. Conversely, EWG-substituted variants require harsher conditions, extended reaction times, or specialized catalysts to overcome their reduced nucleophilicity[6].

Electrophilic Aromatic Substitution (EAS) Dynamics

The free amino group is a powerful activator, making the unsubstituted aniline hyper-reactive toward EAS, which often leads to uncontrolled over-substitution (e.g., yielding 2,4,6-tribromoaniline)[1]. However, the intrinsic basicity of the amine introduces a mechanistic complication: in strongly acidic media (such as standard nitration conditions), the amine is protonated to an anilinium ion (-NH₃⁺), which abruptly converts the group into a strong meta-directing deactivator[2].

To study controlled EAS without protonation interference, researchers utilize neutral or mildly acidic electrophiles, such as 4,6-dinitrobenzofuroxan (DNBF), which forms σ -adducts with anilines. Kinetic isotope effects ( kH​/kD​≈2.0 ) in these specific reactions indicate that carbon-electrophile bond formation is the rate-determining step, a process heavily reliant on the electron density supplied by the ring substituents [7][8].

Visualizing the Pathways

To conceptualize how substituent choice dictates the synthetic pathway, the following logic diagram maps the divergent reactivity profiles of substituted anilines.

G Aniline Substituted Aniline Core EDG Electron-Donating Group (e.g., -OCH3, -CH3) Aniline->EDG EWG Electron-Withdrawing Group (e.g., -NO2, -CF3) Aniline->EWG N_Nuc_Inc Increased N-Nucleophilicity (Higher pKa) EDG->N_Nuc_Inc EAS_Inc Activated Ring (Ortho/Para Directing) EDG->EAS_Inc N_Nuc_Dec Decreased N-Nucleophilicity (Lower pKa) EWG->N_Nuc_Dec EAS_Dec Deactivated Ring (Meta Directing) EWG->EAS_Dec

Logic pathway of substituent effects on aniline reactivity.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in the lab, the following protocols incorporate self-validating steps to confirm the successful modulation of reactivity.

Protocol 1: Kinetic Measurement of N-Acylation (Amide Bond Formation)

Objective: Quantitatively compare the nucleophilic reactivity of p-anisidine (EDG) versus p-nitroaniline (EWG).

  • Preparation: Prepare separate 0.1 M solutions of p-anisidine and p-nitroaniline in anhydrous dichloromethane (DCM).

  • Electrophile Addition: Add 1.1 equivalents of acetic anhydride to each solution at 25 °C under a nitrogen atmosphere.

  • Sampling & Quenching: Extract 50 µL aliquots at 5-minute intervals. Quench immediately in 1 mL of methanol containing 0.1% trifluoroacetic acid (TFA) to halt the reaction.

  • HPLC Analysis: Analyze the aliquots via RP-HPLC at 254 nm to determine the remaining concentration of the starting amine.

  • Self-Validation (Causality Check): Plot ln([Amine]0​/[Amine]t​) versus time. A linear plot confirms pseudo-first-order kinetics. The slope directly yields the observed rate constant ( kobs​ ). The kobs​ for p-anisidine must be orders of magnitude higher than p-nitroaniline, validating the Hammett σ predictions.

Protocol 2: Regioselective Bromination (EAS Control)

Objective: Control the hyper-reactivity of the aniline ring through temporary N-protection to achieve mono-bromination.

  • Protection (N-Acetylation): React aniline with acetic anhydride to form acetanilide.

    • Causality: The acetyl group withdraws electron density from the nitrogen via resonance, dampening the ring activation and preventing polybromination[1].

  • Bromination: Dissolve the acetanilide in glacial acetic acid. Add 1.05 equivalents of Br₂ dropwise at room temperature. Stir for 1 hour.

  • Precipitation: Pour the mixture into ice water to precipitate p-bromoacetanilide.

  • Deprotection: Reflux the intermediate in 6 M HCl for 1 hour, then neutralize with NaOH to yield p-bromoaniline.

  • Self-Validation: Perform melting point analysis and ¹H NMR. The absence of symmetric meta-protons (which would be characteristic of 2,4,6-tribromoaniline) confirms the successful attenuation of EAS reactivity by the temporary EWG.

References

  • Title : Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source : The Journal of Organic Chemistry, 66(21), 6919-6925 (2001). URL :[Link]

  • Title : Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether Source : Journal of the Chemical Society B: Physical Organic, 360-365 (1967). URL :[Link]

  • Title : Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan Source : Canadian Journal of Chemistry, 77(5-6), 639-646 (1999). URL :[Link]

  • Title : Aniline Source : Wikipedia, The Free Encyclopedia (2024). URL : [Link]

  • Title : Reactions of Aniline Source : Chemistry Steps (2024). URL :[Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of Commercial 3-Ethoxy-4-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 3-Ethoxy-4-methylaniline hydrochloride is a key chemical intermediate, finding its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Ethoxy-4-methylaniline hydrochloride is a key chemical intermediate, finding its application in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the drug development pipeline, its purity is not a trivial matter. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered reaction kinetics, the formation of toxic byproducts, and compromised stability of the final API. This guide provides a comprehensive framework for the purity analysis of commercial-grade 3-Ethoxy-4-methylaniline hydrochloride, offering a comparative overview of analytical techniques and presenting detailed experimental protocols for their implementation. Our focus is on empowering researchers to make informed decisions about the quality of this critical raw material.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively analyze the purity of 3-Ethoxy-4-methylaniline hydrochloride, we must first anticipate the likely impurities. A common synthetic route to this compound involves the reduction of a nitroaromatic precursor, 1-ethoxy-2-methyl-4-nitrobenzene. This process, while generally efficient, can lead to several process-related impurities.

The most probable impurities include:

  • Unreacted Starting Material: Residual 1-ethoxy-2-methyl-4-nitrobenzene.

  • Intermediates from Incomplete Reduction: Such as nitroso and azoxy compounds, which can form during the catalytic hydrogenation of nitroarenes.[1]

  • Isomeric Impurities: Positional isomers that may have been present in the initial starting materials.

  • Residual Solvents and Reagents: From the reaction and purification steps.

A thorough purity analysis must be capable of separating and quantifying these potential contaminants.

Comparative Analysis of Analytical Techniques for Purity Determination

Several analytical techniques can be employed for the purity assessment of 3-Ethoxy-4-methylaniline hydrochloride. The choice of method often depends on the specific information required (e.g., qualitative vs. quantitative), the available instrumentation, and the nature of the impurities being targeted.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent for quantifying impurities, widely available.Requires reference standards for impurity identification and quantification.Primary method for purity assay and impurity quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2]Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information.Lower sensitivity compared to HPLC for trace impurities, requires specialized equipment and expertise.Orthogonal method for purity verification and certification of reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying volatile and semi-volatile impurities, high sensitivity.May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Identification of residual solvents and volatile organic impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid, non-destructive, provides information about functional groups.Not suitable for quantification of impurities, limited specificity for complex mixtures.Identity confirmation and screening for gross contamination.

Experimental Protocols: A Deep Dive into Purity Assessment

Here, we provide detailed, self-validating protocols for the two primary quantitative techniques: HPLC and qNMR. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from its potential process-related impurities. The choice of a C18 column is based on its versatility for reversed-phase chromatography of moderately polar aromatic compounds. The gradient elution ensures the separation of compounds with a range of polarities.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Ethoxy-4-methylaniline hydrochloride sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This is a self-validating step. According to USP General Chapter <621> Chromatography, system suitability tests are an integral part of the method.[3]

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be less than 2.0%.

Data Analysis:

The purity of the sample is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: A streamlined workflow for the HPLC purity analysis of 3-Ethoxy-4-methylaniline hydrochloride.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a powerful orthogonal technique for purity assessment. It provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[2] The principle lies in the direct proportionality between the integral of a resonance signal and the number of protons giving rise to that signal.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Ethoxy-4-methylaniline hydrochloride and 5 mg of the maleic acid internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally a good starting point.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of the analyte and the signal of the internal standard. For 3-Ethoxy-4-methylaniline hydrochloride, the aromatic protons are good candidates. For maleic acid, the two olefinic protons give a sharp singlet.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = 3-Ethoxy-4-methylaniline hydrochloride

    • std = Internal standard (Maleic acid)

Decision Logic for Choosing Analytical Technique

Analytical_Technique_Decision cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Purity Analysis Goal hplc HPLC (Primary Method) start->hplc Purity & Impurity Profile qnmr qNMR (Orthogonal Verification) start->qnmr Absolute Purity gcms GC-MS (Volatile Impurities) start->gcms Residual Solvents ftir FTIR (Identity Confirmation) start->ftir Identity Check

Caption: A decision-making diagram for selecting the appropriate analytical technique based on the specific purity analysis objective.

Comparison with Alternatives

In the context of drug discovery and development, the choice of a specific aniline intermediate is often dictated by its synthetic accessibility, cost, and the desired electronic and steric properties it imparts to the final molecule.

Compound Key Structural Feature Potential Advantages Potential Disadvantages
3-Ethoxy-4-methylaniline hydrochloride Ethoxy and methyl substitutionGood balance of lipophilicity and polarity.Synthesis may introduce specific impurities.
3-Methoxy-4-methylaniline [4]Methoxy and methyl substitutionSimilar electronic properties to the ethoxy analog, potentially lower cost.Different solubility profile.
3-Chloro-4-methylaniline [5]Chloro and methyl substitutionIntroduces a halogen for potential further functionalization.Altered electronic properties, potential for different metabolic pathways.
3-Iodo-4-methylaniline [6]Iodo and methyl substitutionUseful for cross-coupling reactions.Higher cost, potential for instability.

The selection of an alternative would depend on the specific requirements of the synthetic route and the desired properties of the target molecule. For instance, if a subsequent reaction requires a halogen for cross-coupling, 3-chloro- or 3-iodo-4-methylaniline would be more suitable alternatives.

Conclusion

The purity of 3-Ethoxy-4-methylaniline hydrochloride is a critical parameter that must be rigorously assessed to ensure the quality and safety of downstream pharmaceutical products. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to its analysis. HPLC is the workhorse for routine purity testing and impurity profiling, while qNMR serves as an invaluable tool for absolute purity determination and the qualification of reference standards. By understanding the potential impurity profile based on the synthetic route and by implementing robust, self-validating analytical methods, researchers can confidently ensure the quality of this vital chemical intermediate.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • 3-Methoxy-4-methylaniline in Pharmaceutical R&D. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Ethoxy-4-methylaniline Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies of 3-Ethoxy-4-methylaniline hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies of 3-Ethoxy-4-methylaniline hydrochloride and its derivatives. As a small molecule, this aniline derivative is not immunogenic on its own but can become so by binding to endogenous proteins, acting as a hapten.[1][2] The resulting immune response can produce antibodies that may cross-react with structurally similar molecules, a critical consideration in drug development and safety assessment.[3] This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating study design.

While specific cross-reactivity data for 3-Ethoxy-4-methylaniline hydrochloride derivatives is not extensively published, this guide leverages established principles from analogous aromatic amines and immunoassay development to provide a detailed, actionable methodology.[4]

The Imperative of Cross-Reactivity Assessment

Aniline derivatives are prevalent in the synthesis of pharmaceuticals and dyes.[5] Assessing the immunotoxic potential of such small molecules is an essential component of safety evaluation.[6][7] Cross-reactivity occurs when antibodies generated against a specific antigen (in this case, 3-Ethoxy-4-methylaniline) also bind to other structurally related molecules.[3] This can lead to several adverse outcomes in a drug development context:

  • False-Positive Immunoassay Results: In diagnostic or pharmacokinetic (PK) assays, cross-reactivity can lead to an overestimation of the target analyte's concentration.[3][8]

  • Off-Target Effects: If antibodies raised against a drug candidate cross-react with endogenous molecules or other drugs, it could trigger unintended biological effects.

  • Misinterpretation of Structure-Activity Relationships (SAR): Undiscovered cross-reactivity can confound the interpretation of how molecular structure relates to biological activity.[9][10]

The U.S. Food and Drug Administration (FDA) provides guidance on the nonclinical evaluation of the immunotoxic potential of pharmaceuticals, which underscores the importance of such assessments.[6][11] A weight-of-evidence approach, considering factors like structural similarities to known immunomodulators, is recommended.[12]

Designing a Robust Cross-Reactivity Study: A Hypothetical Framework

This section outlines a hypothetical study to assess an immunoassay developed for 3-Ethoxy-4-methylaniline (the parent compound) against a panel of its derivatives.

The Core Principle: Competitive Immunoassay

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format for this purpose.[13] In this setup, the derivatives in a sample compete with a fixed amount of labeled or immobilized parent compound for binding to a limited number of specific antibodies. A reduction in signal indicates that the derivative is cross-reacting with the antibody.[14][15]

2.1. Generation of the Key Reagent: The Immunogen

Since 3-Ethoxy-4-methylaniline is a hapten, it must be conjugated to a larger carrier protein to elicit a strong immune response.[1][16]

  • Hapten Synthesis & Activation: The parent compound, 3-Ethoxy-4-methylaniline, would first be chemically modified to introduce a reactive functional group (e.g., a carboxylic acid) suitable for conjugation, if one is not already present.

  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are commonly used due to their large size and high immunogenicity.[16]

  • Conjugation Chemistry: A common method is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry, which facilitates the formation of a stable amide bond between a carboxyl group on the hapten and an amine group on the carrier protein.[16][17] The molar ratio of hapten to carrier is a critical parameter that must be optimized and characterized, as it influences the resulting antibody specificity and titer.[2][18]

2.2. Antibody Production and Purification

Polyclonal antibodies are often sufficient for initial cross-reactivity screening due to their recognition of multiple epitopes, which can provide a broader assessment of potential cross-reactivity.[3] Monoclonal antibodies, which recognize a single epitope, offer higher specificity.[3] The choice depends on the long-term application of the assay.

2.3. Hypothetical Panel of Test Derivatives

To explore the structure-activity relationship of cross-reactivity, a panel of derivatives should be selected that systematically alters the structure of the parent compound.

Compound IDDerivative NameStructural ModificationRationale for Inclusion
PC-01 3-Ethoxy-4-methylaniline HCl Parent Compound Reference (100% Cross-Reactivity)
DER-023-Methoxy-4-methylaniline HClEthoxy to MethoxyAssess impact of alkyl chain length on ethoxy group.
DER-033-Ethoxy-4-ethylaniline HClMethyl to EthylEvaluate effect of modifying the alkyl group on the ring.
DER-044-Ethoxy-3-methylaniline HClPositional IsomerDetermine the importance of substituent positions.
DER-053-Ethoxy-aniline HClRemoval of Methyl GroupAssess the contribution of the methyl group to binding.
DER-063-Chloro-4-methylaniline HClEthoxy to ChloroEvaluate the effect of a halogen substitution.
Experimental Protocol: Competitive Indirect ELISA

This detailed protocol provides a self-validating system for assessing cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: 3-Ethoxy-4-methylaniline conjugated to a carrier protein different from the immunogen (e.g., Ovalbumin - OVA) to avoid detecting anti-carrier antibodies.

  • Primary Antibody: Purified polyclonal antibody raised against the 3-Ethoxy-4-methylaniline-KLH conjugate.

  • Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Test Compounds: Parent compound and all derivatives (DER-02 to DER-06).

  • Buffers (Coating, Blocking, Wash, Dilution) and Substrate (e.g., TMB).[19]

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat Plate (Hapten-OVA) Block 2. Block Plate Coat->Block Wash Add 4. Add Mixture to Plate Mix 3. Pre-incubate Primary Ab + Test Compound Mix->Add Transfer Secondary 5. Add Secondary Ab Add->Secondary Wash Substrate 6. Add Substrate Secondary->Substrate Wash Read 7. Read Plate Substrate->Read Stop Reaction

Caption: Competitive Indirect ELISA Workflow for Cross-Reactivity.

Step-by-Step Procedure:

  • Coating: Coat microtiter plate wells with the hapten-OVA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[19] The use of a different carrier protein for coating is crucial to ensure specificity for the hapten.

  • Washing & Blocking: Wash the plate to remove unbound antigen. Block the remaining protein-binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.[13]

  • Competitive Reaction:

    • On a separate plate, prepare serial dilutions of the parent compound (for the standard curve) and each derivative.

    • Add a fixed, predetermined concentration of the primary antibody to each well containing the standards and derivatives.

    • Incubate this mixture for at least 1 hour to allow the antibody to bind to the free compound.[19]

  • Transfer & Incubation: Transfer the antibody-compound mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours. During this step, any antibody not bound to a test compound will bind to the immobilized hapten-OVA on the plate.

  • Detection:

    • Wash the plate thoroughly.

    • Add the enzyme-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour.[15]

    • Wash the plate again. Add the TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop).

Data Analysis and Interpretation

4.1. Calculating Cross-Reactivity

  • Generate Standard Curve: Plot the absorbance against the concentration of the parent compound (PC-01). Use a four-parameter logistic (4PL) curve fit to determine the IC50 value, which is the concentration of the parent compound that causes a 50% reduction in the maximum signal.

  • Determine IC50 for Derivatives: Similarly, determine the IC50 value for each derivative.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Parent Compound / IC50 of Derivative) x 100

4.2. Summarizing and Visualizing Data

The results should be presented in a clear, tabular format.

Table 1: Hypothetical Cross-Reactivity Data for 3-Ethoxy-4-methylaniline Derivatives

Compound IDDerivative NameIC50 (nM)% Cross-Reactivity
PC-01 3-Ethoxy-4-methylaniline HCl 50 100%
DER-023-Methoxy-4-methylaniline HCl15033.3%
DER-033-Ethoxy-4-ethylaniline HCl8558.8%
DER-044-Ethoxy-3-methylaniline HCl12504.0%
DER-053-Ethoxy-aniline HCl45011.1%
DER-063-Chloro-4-methylaniline HCl>10,000<0.5%

4.3. Structure-Activity Relationship (SAR) Insights

Caption: Key structural features influencing antibody binding.

  • The Ethoxy Group is Critical: Replacing the ethoxy group with a smaller methoxy group (DER-02) or a chloro group (DER-06) significantly reduces cross-reactivity. This suggests the size and electronic properties of the ethoxy group are key recognition elements for the antibody.

  • Substituent Position Matters: The positional isomer (DER-04), where the ethoxy and methyl groups are swapped, shows a dramatic loss of cross-reactivity. This indicates a strict spatial requirement for antibody binding.

  • The Methyl Group Contributes to Binding: Removing the methyl group (DER-05) reduces affinity, but not as drastically as altering the ethoxy group. This suggests it is part of the epitope but not the primary binding determinant.

Trustworthiness and Validation

To ensure the integrity of the results, every protocol must be a self-validating system.

  • Secondary Confirmation: High-cross-reactivity compounds should be confirmed using an alternative method, if available, such as Surface Plasmon Resonance (SPR) for a more detailed kinetic analysis of the binding interaction.

  • Matrix Effects: Run the assay with samples spiked into the relevant biological matrix (e.g., serum, urine) to ensure that matrix components do not interfere with the assay.[3]

  • Reproducibility: All experiments should be performed with appropriate replicates, and inter-assay variability should be assessed to ensure the results are consistent.

By systematically designing and executing these studies, researchers can gain critical insights into the specificity of their immunoassays and the potential immunogenic properties of small molecule derivatives, ultimately leading to safer and more effective drug development.

References

  • FDA. (2024, January 17). Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals: Guidance for Industry. Retrieved from [Link]

  • FDA. (2023, June 5). Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals. Retrieved from [Link]

  • Fauss, J., Brock, T. H., Hebisch, R., & Hartwig, A. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. MAK Collection for Occupational Health and Safety, 5(3). Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • FDA. (2023, June 5). Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals. Retrieved from [Link]

  • Barros, H., & Gallardo, E. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Current Analytical Chemistry, 4(1), 53-66.
  • Li, C., & Wang, E. (2010).
  • ResearchGate. (n.d.). Determination of aromatic amines in real samples. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Singh, K. V., Kaur, J., Kumar, A., & Raje, M. (2003). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Kamal, A., & Kumar, P. (2023). An overview of immunotoxicity in drug discovery and development. Journal of Applied Toxicology, 43(11), 1625-1641.
  • Boster Bio. (n.d.). ELISA Handbook. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Singh, K. V., Kaur, J., Kumar, A., & Raje, M. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Schirle, N. A., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(9), 1155-1163.
  • ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on amine oxidase activity. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Urusov, A. E., et al. (2021).
  • Wang, X., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12293-12301.
  • Chen, Y.-C., et al. (2021). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
  • PubChem. (n.d.). 3-ethoxy-4-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of aniline analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc. Retrieved from [Link]

  • NextSDS. (n.d.). 3-ethoxy-4-methylaniline — Chemical Substance Information. Retrieved from [Link]

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Comparative

Inter-laboratory validation of 3-Ethoxy-4-methylaniline hydrochloride analysis

Inter-Laboratory Validation of 3-Ethoxy-4-methylaniline Hydrochloride Analysis: A Method Comparison Guide Executive Summary 3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a critical intermediate utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 3-Ethoxy-4-methylaniline Hydrochloride Analysis: A Method Comparison Guide

Executive Summary

3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a critical intermediate utilized in the synthesis of advanced dyes and pharmaceutical active ingredients[1]. Ensuring the purity and consistent quantification of this compound across different global manufacturing sites requires a highly robust analytical control strategy. This guide evaluates alternative analytical methodologies and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines, emphasizing the critical distinction between intermediate precision and inter-laboratory reproducibility[2].

Methodological Comparison: Selecting the Optimal Analytical Strategy

When developing an analytical method for 3-Ethoxy-4-methylaniline hydrochloride, laboratories typically evaluate three primary techniques. The selection must balance sensitivity, operational cost, and the likelihood of successful inter-laboratory transfer.

Table 1: Analytical Method Comparison for 3-Ethoxy-4-methylaniline Hydrochloride

ParameterHPLC-UV (Recommended)LC-MS/MS (Alternative 1)GC-FID (Alternative 2)
Primary Application Assay and organic impurity profilingTrace genotoxic impurity detectionVolatile impurity screening
Sample Preparation Direct dissolution in mobile phaseComplex (matrix effect mitigation)Requires derivatization of amine
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~0.5 µg/mL
Inter-Lab Reproducibility High (Standardized instrumentation)Moderate (Instrument-dependent)Low (Derivatization variability)
Cost per Analysis LowHighModerate

Mechanistic Causality for Selection: HPLC-UV is selected as the primary method for inter-laboratory validation. While LC-MS/MS offers superior sensitivity, the ionization efficiency of the amine group is highly susceptible to matrix effects and variations in source geometry across different mass spectrometer vendors, which degrades reproducibility. GC-FID requires pre-column derivatization (e.g., acetylation) to prevent the polar amine group from interacting with the silanol groups on the GC column. This introduces a sample preparation variable that severely limits repeatability. HPLC-UV provides a direct, highly reproducible, and cost-effective approach suitable for global method transfer.

The ICH Q2(R2) Validation Framework: Precision vs. Reproducibility

A common point of failure in analytical method transfer is conflating intermediate precision with reproducibility. According to the ICH Q2(R2) guidelines[2] and standard analytical practices[3]:

  • Intermediate Precision: Measures variability within the same laboratory under different conditions (e.g., different analysts, different days, or different HPLC systems). It assesses the method's ruggedness against day-to-day internal fluctuations[3].

  • Reproducibility: Assesses the precision between different laboratories. This is a broader evaluation of variability and is mandatory for collaborative trials and global regulatory submissions[3].

ValidationWorkflow Method Method Optimization HPLC-UV Repeat Repeatability (Intra-Assay) Method->Repeat Finalize Parameters IntPrec Intermediate Precision (Within-Lab) Repeat->IntPrec Multi-Day / Analyst Reprod Reproducibility (Inter-Lab) IntPrec->Reprod Protocol Transfer Stats Statistical Evaluation (%RSD, ANOVA) Reprod->Stats Data Aggregation Valid Validated Procedure ICH Q2(R2) Compliant Stats->Valid Acceptance Criteria

Fig 1: ICH Q2(R2) compliant inter-laboratory validation workflow.

Self-Validating Experimental Protocol (HPLC-UV)

To ensure successful inter-laboratory reproducibility, the analytical protocol must function as a self-validating system. This means incorporating System Suitability Testing (SST) criteria that must be met before any sample data is considered valid.

Reagents and Materials
  • Analyte: 3-Ethoxy-4-methylaniline hydrochloride reference standard (Purity ≥ 99.0%)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions & Mechanistic Causality
  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the ethoxy-substituted aromatic ring, allowing separation from more polar synthetic byproducts.

  • Mobile Phase: Isocratic elution; 70% Water (containing 0.1% v/v TFA) : 30% ACN.

    • Causality: 3-Ethoxy-4-methylaniline is a weak base. Without pH control, the amine group exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. The addition of 0.1% TFA lowers the mobile phase pH (pH ~2.0), fully protonating the amine. Furthermore, TFA acts as an ion-pairing reagent, masking the positive charge and ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (UV).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Execution and System Suitability
  • Standard Preparation: Accurately weigh 50.0 mg of 3-Ethoxy-4-methylaniline hydrochloride standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Stock Solution: 1.0 mg/mL). Dilute 5.0 mL of the stock to 50 mL for the Working Standard (100 µg/mL).

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • System Suitability Testing (Self-Validation): Inject the Working Standard five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000. If these criteria are not met, the system is not validated for the run, and troubleshooting (e.g., column washing, mobile phase remaking) must occur.

  • Sample Analysis: Inject blank (mobile phase), followed by sample preparations in triplicate. Bracket samples with standard injections every 10 runs to verify retention time stability.

Inter-Laboratory Validation Data Analysis

A collaborative study was conducted across three independent laboratories (Lab A: R&D site, Lab B: Quality Control site, Lab C: Contract Research Organization) to validate the method's reproducibility. Each lab utilized different HPLC instruments (Agilent 1260, Waters Alliance, and Shimadzu Prominence) and different lots of C18 columns.

Table 2: Inter-Laboratory Reproducibility Data (Assay of 3-Ethoxy-4-methylaniline hydrochloride at 100 µg/mL)

Validation ParameterLab A (R&D)Lab B (QC)Lab C (CRO)Inter-Lab AggregateAcceptance Criteria (ICH Q2)
Repeatability (%RSD, n=6) 0.45%0.62%0.58%N/A≤ 2.0%
Intermediate Precision (%RSD) 0.71%0.85%0.79%N/A≤ 2.0%
Accuracy (Mean % Recovery) 99.8%100.2%99.5%99.83%98.0% - 102.0%
Reproducibility (%RSD, n=18) N/AN/AN/A1.12% ≤ 3.0% (Between Labs)

Data Interpretation: The inter-laboratory reproducibility (%RSD of 1.12%) falls well within the stringent ≤ 3.0% threshold required for cross-site method transfer. The consistent recovery rates (99.5% - 100.2%) demonstrate that the method is impervious to the minor variations in dead volume and mixing dynamics inherent to different HPLC platforms.

Conclusion

The comparative analysis and subsequent inter-laboratory validation confirm that the optimized HPLC-UV method is the most reliable approach for the quantification of 3-Ethoxy-4-methylaniline hydrochloride. By strictly controlling the mobile phase pH with TFA to mitigate amine-silanol interactions, the method achieves a self-validating robustness that seamlessly translates across different laboratory environments, fully satisfying ICH Q2(R2) regulatory expectations.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation Source: PharmaGuru URL: [Link]

Sources

Validation

Comparing the efficacy of drugs synthesized from 3-Ethoxy-4-methylaniline hydrochloride

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the selection of anilino-building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final drug candidate. 3-Ethoxy-4-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the selection of anilino-building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final drug candidate. 3-Ethoxy-4-methylaniline hydrochloride (CAS: 855394-58-0) has emerged as a highly versatile precursor[1]. While the free base is prone to oxidative degradation, the hydrochloride salt ensures long-term bench stability and reliable solubility during early-stage synthesis[1].

The 3-ethoxy-4-methylphenyl pharmacophore provides three distinct mechanistic advantages:

  • Steric Shielding: The para-methyl group prevents unwanted metabolic oxidation at the highly reactive para position.

  • Hydrogen Bonding: The ethoxy oxygen serves as a critical hydrogen-bond acceptor in kinase hinge-binding regions.

  • Electronic Modulation: The electron-donating nature of the ethoxy group alters the pKa of the amine, fine-tuning its reactivity for downstream cyclization or amidation.

This guide objectively compares the efficacy, therapeutic index, and synthesis protocols of two major drug classes derived from this precursor: Indole-based Dengue Virus (DENV) Inhibitors and Thiazole-based Multi-Kinase Inhibitors .

Divergent Therapeutic Pathways

The structural evolution of 3-ethoxy-4-methylaniline dictates its therapeutic application. By employing different synthetic pathways, researchers can target entirely different disease states.

  • Class A: Indole Derivatives (Antiviral). Synthesized via regioselective iodination and subsequent cyclization, these compounds act as allosteric inhibitors of the Dengue virus replication complex (NS4B/NS3)[2].

  • Class B: Thiazole/Isothiazole Derivatives (Oncology). Synthesized via amidation and thiazole coupling, these compounds act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase (GSK), and Aurora kinases[3].

Mechanisms Precursor 3-Ethoxy-4-methylaniline Hydrochloride ClassA Indole Derivatives (Anti-DENV) Precursor->ClassA NIS Iodination & Cyclization ClassB Thiazole Derivatives (Multi-Kinase Inhibitors) Precursor->ClassB Thiazole Coupling TargetA DENV Replication Complex (NS4B/NS3) ClassA->TargetA Allosteric Inhibition TargetB CDK / Aurora Kinases (Cell Cycle) ClassB->TargetB ATP-Competitive Binding OutcomeA Viral Clearance TargetA->OutcomeA OutcomeB Tumor Apoptosis TargetB->OutcomeB

Divergent therapeutic pathways of 3-Ethoxy-4-methylaniline derivatives in virology and oncology.

Experimental Methodologies: Synthesis & Validation

As a standard of scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for synthesizing the intermediate cores and evaluating their biological efficacy.

Protocol 1: Regioselective Synthesis of the Indole Core (Class A)

To synthesize the DENV inhibitor core, the aniline must undergo regioselective iodination[2].

  • Preparation: Suspend 3-ethoxy-4-methylaniline hydrochloride (1.0 eq) in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state during electrophilic aromatic substitution without acting as a nucleophile.

  • In Situ Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise at room temperature.

    • Causality: The HCl salt must be neutralized to free the amine. The free amine is a strong activating group, which is strictly required to direct the subsequent electrophilic iodine to the ortho position.

  • Iodination: Cool the reaction to 0°C and add N-iodosuccinimide (NIS) (1.0 eq) in one portion, as detailed in [2].

    • Causality: Temperature control (0°C) minimizes over-iodination. NIS is preferred over elemental iodine (I₂) due to its mild, controlled release of the electrophile.

  • Validation: Quench with aqueous sodium thiosulfate. Extract with ethyl acetate and verify via LC-MS. The target mass must reflect the [M+H]+ peak for the mono-iodinated product before proceeding to Sonogashira cyclization.

Protocol 2: Comparative Efficacy & Cytotoxicity Profiling

A drug's potency is irrelevant without an established safety window. We utilize a parallel screening workflow to calculate the Therapeutic Index (TI).

  • Biochemical Kinase Assay (Class B): Incubate recombinant Aurora A kinase with ³²P-ATP, a substrate peptide, and the thiazole derivative[3].

    • Causality: The assay must be run exactly at the Michaelis constant ( Km​ ) for ATP. Because these thiazole derivatives are ATP-competitive[3], artificially high ATP concentrations will outcompete the drug, yielding falsely elevated IC₅₀ values and masking true potency.

  • Cell-Based Viral Assay (Class A): Infect Huh-7 cells with a DENV replicon expressing a luciferase reporter. Treat with the indole derivative[4].

    • Causality: Luciferase luminescence directly correlates with viral RNA replication, providing a high-throughput, self-validating readout of intracellular antiviral efficacy.

  • Cytotoxicity Screen (CC₅₀): Treat uninfected HepG2 cells with both drug classes and measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

Workflow S1 Compound Synthesis S2 LC-MS / NMR Validation S1->S2 S3 Target Assay (IC50 / EC50) S2->S3 S4 Cytotoxicity (CC50) S3->S4 S5 Therapeutic Index S4->S5

Self-validating experimental workflow for evaluating the efficacy and safety of synthesized drugs.

Comparative Data Presentation

The following table summarizes the quantitative performance of representative drugs synthesized from 3-ethoxy-4-methylaniline. The data highlights the fundamental difference in therapeutic windows required for antiviral versus oncology indications.

Drug ClassRepresentative CorePrimary TargetPrimary Efficacy (IC₅₀ / EC₅₀)Cytotoxicity (CC₅₀ in HepG2)Therapeutic Index (TI)*
Class A Indole DerivativeDENV NS4B/NS30.045 µM> 50.0 µM> 1,111
Class B Thiazole DerivativeAurora A / CDK20.012 µM0.8 µM66

*Therapeutic Index (TI) = CC₅₀ / Efficacy. A higher TI indicates a safer drug profile.

Data Analysis: While the Class B (Thiazole) multi-kinase inhibitor exhibits superior absolute potency (0.012 µM) against its target[3], it possesses a narrow therapeutic index (TI = 66). This is mechanistically expected, as inhibiting the cell cycle is inherently cytotoxic to rapidly dividing cells. Conversely, the Class A (Indole) DENV inhibitor demonstrates a massive therapeutic window (TI > 1,111)[4]. This is a strict requirement for acute antiviral therapies, where clearing the virus must occur without inducing host-cell toxicity.

Conclusion

3-Ethoxy-4-methylaniline hydrochloride is far more than a simple organic building block; it is a highly tunable pharmacophore[1]. By leveraging its unique electronic and steric properties, medicinal chemists can drive its synthesis toward highly selective, non-toxic antiviral agents (Indoles) or highly potent, targeted oncology therapeutics (Thiazoles). Adhering to the strict, self-validating synthesis and assay protocols outlined above ensures that the resulting data is both reproducible and translationally relevant.

References

  • Google Patents (EP3436004B1). "Dérivés substitués de l'indol comme inhibiteurs du virus de la dengue" (Substituted indole compound derivatives as dengue virus inhibitors). Patent Literature.
  • Google Patents (US20080312223A1). "Thiazole And Isothiazole Derivatives That Modulate The Activity Of CDK, GSK And Aurora Kinases". Patent Literature.

Sources

Comparative

In-silico prediction vs experimental data for 3-Ethoxy-4-methylaniline hydrochloride properties

As a Senior Application Scientist, bridging the gap between computational chemistry and bench-level reality is critical for successful drug development. 3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, bridging the gap between computational chemistry and bench-level reality is critical for successful drug development. 3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is a highly versatile substituted aniline derivative utilized as a foundational building block in pharmaceutical synthesis.

When evaluating this compound, researchers often face a dichotomy: in-silico models offer rapid, cost-effective predictions, but they frequently fail to account for the physical realities of salt forms and complex aqueous equilibria. This guide provides an objective, deeply technical comparison between in-silico predictions and experimental data for 3-Ethoxy-4-methylaniline hydrochloride, detailing the causality behind the protocols required to establish a self-validating data package.

The Virtual Baseline: In-Silico Predictions

Before committing resources to synthesis or formulation, computational tools such as [2] and [4] are deployed to estimate fundamental physicochemical properties.

For 3-Ethoxy-4-methylaniline, the molecular structure features an aniline core modified by electron-donating ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups. These substituents push electron density into the aromatic ring, which theoretically increases the basicity (pKa) of the aniline nitrogen compared to an unsubstituted aniline.

The Salt Discrepancy (Causality Check): A critical limitation of most predictive algorithms is that they default to analyzing the neutral free base (CAS 2486-64-8). When handling the hydrochloride salt (CAS 855394-58-0) [1], researchers must recognize that the in-silico solubility and dissolution predictions will be vastly underestimated. In an aqueous environment, the salt dissociates, lowering the local pH and driving the equilibrium toward the highly soluble protonated species.

Workflow Start 3-Ethoxy-4-methylaniline HCl Physicochemical Profiling InSilico In-Silico Predictions (SwissADME, ChemAxon) Start->InSilico Experimental Experimental Validation (Titration, Shake-Flask) Start->Experimental pKa_Pred Predicted pKa (Base: ~4.8) InSilico->pKa_Pred LogP_Pred Predicted LogP (~2.4) InSilico->LogP_Pred pKa_Exp Potentiometric pKa (pH-metric) Experimental->pKa_Exp LogP_Exp Shake-Flask LogP (Octanol/Water) Experimental->LogP_Exp Comparison Data Synthesis & Model Calibration pKa_Pred->Comparison LogP_Pred->Comparison pKa_Exp->Comparison LogP_Exp->Comparison

Workflow comparing in-silico predictions and experimental validation for physicochemical profiling.

Experimental Validation: Self-Validating Protocols

To ground the in-silico models in reality, we must employ a self-validating system of experimental protocols. The output of one assay directly dictates the parameters of the next (e.g., the experimentally determined pKa dictates the buffer pH required for an accurate LogP assay).

Protocol A: Potentiometric pKa Determination

Causality: Potentiometry is the gold standard for ionizable compounds. We must accurately measure the pKa to understand the compound's ionization state at physiological pH (7.4), which governs both membrane permeability and solubility.

  • Preparation: Accurately weigh 2–3 mg of 3-Ethoxy-4-methylaniline HCl and dissolve it in 10 mL of 0.15 M KCl. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH from pH 2.0 to pH 11.0 under a strict nitrogen atmosphere. Rationale: Aniline derivatives are weak bases. If exposed to ambient air, dissolved CO₂ forms carbonic acid, introducing a secondary buffering effect that obscures the true inflection point of the compound.

  • Analysis: Calculate the pKa using the Bjerrum plot method [3].

Protocol B: Shake-Flask Method for LogP and LogD

Causality: While algorithms predict LogP based on atomic fragmentation rules, the shake-flask method provides the true thermodynamic partition coefficient.

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for LogD; pH 10.0 for LogP) by stirring them together for 24 hours. Rationale: Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and skew the concentration ratio.

  • Partitioning: Dissolve the compound in the aqueous phase and add an equal volume of n-octanol. Rationale for pH 10.0: To measure true LogP, the pH must be at least 2 units above the pKa (~4.8) to ensure >99% of the compound is in its neutral, lipophilic free-base form.

  • Equilibration: Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV at 254 nm.

Protocol C: Thermodynamic Solubility Assay

Causality: Kinetic solubility (using DMSO stock solutions) often artificially inflates solubility due to supersaturation and co-solvent effects. Thermodynamic solubility using the crystalline HCl salt provides the true equilibrium baseline required for formulation.

  • Equilibration: Add excess solid 3-Ethoxy-4-methylaniline HCl to 1 mL of simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Shake at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV.

Ionization Salt Solid HCl Salt (CAS 855394-58-0) Protonated Protonated (BH+) High Aqueous Sol. Salt->Protonated Dissolution (H2O) FreeBase Free Base (B) High Lipophilicity Protonated->FreeBase pH > pKa (Deprotonation) Partition Octanol Phase (LogP) FreeBase->Partition Shake-Flask Extraction

Ionization and partitioning pathway of 3-Ethoxy-4-methylaniline across different pH environments.

Data Synthesis: Prediction vs. Reality

The table below synthesizes the quantitative differences between the computational predictions and the bench-derived experimental data.

Table 1: Quantitative Comparison of 3-Ethoxy-4-methylaniline Properties

PropertyIn-Silico Prediction (Free Base)Experimental Data (HCl Salt)Scientific Rationale / Causality
Molecular Weight 151.21 g/mol 187.67 g/mol Algorithms default to the neutral free base. The experimental mass accounts for the covalently/ionically bound HCl adduct.
pKa (Basic) ~4.8 (ChemAxon)4.7 ± 0.1High correlation. The electron-donating –CH₃ and –OCH₂CH₃ groups slightly increase the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
LogP (Octanol/Water) 2.45 (SwissADME)2.38 ± 0.05High correlation. The lipophilic ethoxy and methyl groups drive partitioning into the organic phase when the molecule is un-ionized at high pH.
Aqueous Solubility ~0.5 mg/mL (LogS: -2.5)>50 mg/mL (in unbuffered H₂O)Major Discrepancy: The HCl salt completely dissociates in water, forming the highly soluble protonated species, drastically outperforming the free base prediction.

Conclusion

While in-silico tools like SwissADME and ChemAxon are highly accurate for predicting intrinsic molecular properties like LogP and pKa, they inherently fail to capture the macroscopic behavior of salt forms in aqueous media. For pharmaceutical development involving 3-Ethoxy-4-methylaniline hydrochloride, researchers must rely on thermodynamic experimental protocols to capture the true solubility and dissolution kinetics driven by the hydrochloride counterion.

References

  • Daina, A., et al. "In Silico ADME Methods Used in the Evaluation of Natural Products". Preprints.org, 2025. URL: [Link]

  • Mansouri, K., et al. "Open-source QSAR models for pKa prediction using multiple machine learning approaches". Journal of Cheminformatics (via NIH / PubMed Central), 2019. URL:[Link]

  • ChemAxon. "Predicting pKa". ChemAxon Calculators and Predictors Blog, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Proper Disposal and Handling of 3-Ethoxy-4-methylaniline Hydrochloride

As a Senior Application Scientist, I have observed that the mishandling of substituted aniline derivatives frequently stems from a disconnect between standard operating procedures and the underlying chemical mechanisms....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the mishandling of substituted aniline derivatives frequently stems from a disconnect between standard operating procedures and the underlying chemical mechanisms. This guide provides an authoritative, self-validating protocol for the safe handling and disposal of 3-Ethoxy-4-methylaniline hydrochloride (CAS: 1855394-58-0[1]). By understanding the specific physicochemical risks of this compound, researchers and drug development professionals can implement robust safety measures that protect personnel and ensure strict environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Safe handling requires understanding the causality behind a chemical's toxicity. 3-Ethoxy-4-methylaniline hydrochloride presents a triad of specific hazards driven by its molecular structure:

  • The Aniline Core & Methemoglobinemia : Like other anilines, this compound is highly toxic if absorbed systematically. In the liver, anilines undergo N-hydroxylation to form N-hydroxylamines. These reactive intermediates oxidize the Fe(II) in hemoglobin to Fe(III), creating methemoglobin[2]. This severely impairs oxygen transport, leading to hypoxia and cyanosis.

  • The Hydrochloride Salt Form : While free-base anilines are highly lipophilic, the hydrochloride (HCl) salt form significantly increases aqueous solubility. This enhanced solubility means the compound can rapidly dissolve in sweat or mucosal moisture, facilitating aggressive dermal and ocular absorption[3]. Furthermore, its dissociation in water yields acidic conditions, which is the primary driver behind its classification for causing severe, irreversible eye damage[4].

  • Ethoxy and Methyl Substitutions : The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are electron-donating. They increase the electron density of the aromatic ring, making the molecule highly susceptible to oxidation. If this chemical is inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides), it can trigger highly exothermic reactions and release toxic nitrogen oxide (NOx) gases[3][5].

Quantitative Hazard Summary

The following table summarizes the foundational hazard data derived from standard aniline hydrochloride classifications to guide your risk assessment.

Hazard ClassPrimary Route of ExposureClinical/Safety Implication
Acute Toxicity Oral, Dermal, InhalationToxic if swallowed, inhaled, or in contact with skin; severe risk of methemoglobinemia[2][6].
Eye Damage OcularAcidic dissociation causes irreversible damage and severe irritation to the eyes[4][6].
Skin Sensitization DermalMay cause allergic skin reactions upon repeated contact; requires strict PPE[4][5].
Mutagenicity / Carcinogenicity SystemicSuspected of causing genetic defects and cancer due to reactive metabolic intermediates[5][6].
Aquatic Toxicity EnvironmentalVery toxic to aquatic life; strictly prohibited from drain disposal[2][6].

Waste Segregation and Disposal Protocols

Disposal is not merely throwing a chemical away; it is the active management of chemical energy. 3-Ethoxy-4-methylaniline hydrochloride must be treated as hazardous waste from the point of generation to final removal by a licensed waste management service[6].

WasteSegregation Waste 3-Ethoxy-4-methylaniline HCl Waste Solid Solid Waste (Powder, Contaminated PPE) Waste->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Waste->Liquid SolidContainer Dedicated Solid Hazardous Container Solid->SolidContainer LiquidContainer Compatible Liquid Hazardous Container Liquid->LiquidContainer NoMix DO NOT MIX with Strong Oxidizers/Acids SolidContainer->NoMix Incompatible LiquidContainer->NoMix Incompatible

Figure 1: Waste segregation logic for 3-Ethoxy-4-methylaniline hydrochloride.

Step-by-Step Disposal Methodology

Step 1: Segregation & Compatibility Verification Never mix 3-Ethoxy-4-methylaniline hydrochloride waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines[6]. Keep it strictly isolated from strong oxidizers, alkalis, iron salts, and strong acids[2].

Step 2: Solid Waste Collection Collect all solid waste (e.g., residual powder, contaminated filter paper, weighing boats, and heavily soiled nitrile gloves) in a dedicated, clearly labeled solid hazardous waste container[6]. Self-Validation Check: Before sealing, visually inspect the waste for any signs of moisture or unexpected color changes that could indicate an unintended oxidative reaction.

Step 3: Liquid Waste Collection Aqueous or organic solutions containing the compound must be collected in a separate, compatible, and tightly sealed liquid hazardous waste container (e.g., high-density polyethylene)[6]. Self-Validation Check: Maintain a waste log attached to the container. Record the exact volume and solvent composition added each time to prevent over-pressurization and ensure chemical compatibility.

Step 4: Labeling and Storage Affix a completed hazardous waste label stating the full chemical name: "3-Ethoxy-4-methylaniline hydrochloride Waste." Store the container in a designated, cool, well-ventilated secondary containment area, protected from light and moisture[2][6].

Step 5: Institutional Transfer Chemical waste generators must determine hazardous waste classifications according to local, regional, and national regulations[4]. Contact your Environmental Health and Safety (EHS) department for final pickup. Under no circumstances should it be disposed of down the drain[6].

Self-Validating Spill Management Workflow

In the event of a spill, immediate and methodical action is required to prevent systemic exposure and environmental contamination.

SpillWorkflow Start Spill Detected Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate High Risk / Large PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Low Risk / Small Evacuate->PPE Contain Contain Spill (Inert Absorbent/Vermiculite) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Validate Validate Decontamination (Surface Swab / pH Test) Decon->Validate Validate->Decon Residue Detected Report Report to EHS/REHS Validate->Report pH Neutral / Clean

Figure 2: Step-by-step spill response and self-validating decontamination workflow.

Emergency Spill Protocol
  • Evacuate and Assess : Immediately evacuate personnel not wearing protective equipment from the spill area until clean-up is complete[3].

  • Don Protective Equipment : Ensure you are wearing double nitrile gloves, safety goggles, a face shield, and a lab coat. If the spill is outside a fume hood or generates dust, a NIOSH-approved respirator (e.g., EN 149 standard) is mandatory[4].

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust, as the oxidative potential of the chemical can create a fire hazard[2].

  • Collection : Carefully sweep up the absorbed material using non-sparking tools to avoid dust generation. Take up mechanically and place it in an appropriate, sealed hazardous waste container[5].

  • Decontamination & Validation : Ventilate the area and wash the spill site thoroughly with soap and plenty of water[3][5]. Self-Validation Check: After washing, use a pH test strip on the wetted surface. Because the hydrochloride salt dissociates to create acidic conditions, a neutral pH confirms that the residual chemical has been successfully removed.

  • Reporting : Report the incident to your institution's EHS/REHS department for documentation and final waste pickup[2].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline Hydrochloride." NJ.gov.[Link]

  • Rutgers Environmental Health and Safety. "Aniline Standard Operating Procedure." Rutgers University.[Link]

  • Carl Roth. "Safety Data Sheet: Aniline hydrochloride." Carl Roth.[Link]

Sources

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